STING agonist-13
Description
Properties
Molecular Formula |
C45H53N15O7 |
|---|---|
Molecular Weight |
916.0 g/mol |
IUPAC Name |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-[3-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]propoxy]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide |
InChI |
InChI=1S/C45H53N15O7/c1-8-58-32(18-25(4)53-58)41(63)48-14-13-17-67-36-24-29(40(47)62)22-31-38(36)57(45(50-31)52-43(65)34-20-27(6)55-60(34)10-3)16-12-11-15-56-37-30(21-28(39(46)61)23-35(37)66-7)49-44(56)51-42(64)33-19-26(5)54-59(33)9-2/h11-12,18-24H,8-10,13-17H2,1-7H3,(H2,46,61)(H2,47,62)(H,48,63)(H,49,51,64)(H,50,52,65)/b12-11+ |
InChI Key |
SPGORUIXYNTYKM-VAWYXSNFSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NCCCOC2=CC(=CC3=C2N(C(=N3)NC(=O)C4=CC(=NN4CC)C)C/C=C/CN5C6=C(C=C(C=C6OC)C(=O)N)N=C5NC(=O)C7=CC(=NN7CC)C)C(=O)N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NCCCOC2=CC(=CC3=C2N(C(=N3)NC(=O)C4=CC(=NN4CC)C)CC=CCN5C6=C(C=C(C=C6OC)C(=O)N)N=C5NC(=O)C7=CC(=NN7CC)C)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
STING Agonist-13: A Deep Dive into Downstream Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the detection of cytosolic DNA and the subsequent initiation of an immune response. Activation of STING has emerged as a promising strategy in cancer immunotherapy, with the potential to convert immunologically "cold" tumors into "hot" tumors that are responsive to immune checkpoint inhibitors. STING agonist-13 is a potent, synthetic, non-cyclic dinucleotide small molecule activator of the STING pathway. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects.
Core Signaling Pathways
Upon binding to the STING protein, located on the endoplasmic reticulum, this compound induces a conformational change that triggers its translocation to the Golgi apparatus. This initiates a cascade of downstream signaling events, primarily through two key pathways: the TBK1-IRF3 axis and the NF-κB pathway.
TBK1-IRF3 Signaling Axis
The activation of STING leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1] Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 (pIRF3) dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of target genes, leading to the transcription of type I interferons (IFN-α and IFN-β) and other interferon-stimulated genes (ISGs).[1]
NF-κB Signaling Pathway
In addition to activating the TBK1-IRF3 axis, activated STING can also lead to the activation of the nuclear factor-kappa B (NF-κB) pathway. This occurs through the recruitment and activation of IκB kinase (IKK), which then phosphorylates the inhibitor of NF-κB (IκB).[1] Phosphorylation of IκB leads to its ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p65/p50) to translocate to the nucleus. In the nucleus, NF-κB binds to κB sites in the promoters of target genes, driving the expression of a wide range of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| IFN-β Secretion | Human PBMCs | EC50 | 7.471 nM | |
| IP-10 Secretion | RAW264.7 | EC50 | 2.442 nM | |
| IL-6 Secretion | RAW264.7 | - | Release Induced | |
| TNF-α Secretion | RAW264.7 | - | Release Induced |
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Tumor Model | Dosage and Administration | Outcome | Reference |
| BALB/c mice | CT26 colorectal carcinoma | 1.5 mg/kg, i.v., once a day for 8 days | Significant decrease in tumor volume and immunological memory-derived cancer inhibition |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
IFN-β Secretion Assay in Human PBMCs
Objective: To quantify the induction of IFN-β secretion by this compound in human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Culture: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Plating: Seed the PBMCs in a 96-well plate at a density of 2 x 105 cells per well.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
ELISA: Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.
Cytokine Secretion Assay in RAW264.7 Cells
Objective: To measure the induction of IP-10, IL-6, and TNF-α secretion by this compound in the murine macrophage cell line RAW264.7.
Methodology:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with 2 µM of this compound for 24 hours.
-
Supernatant Collection: Collect the culture supernatant.
-
ELISA: Quantify the concentrations of IP-10, IL-6, and TNF-α in the supernatant using specific mouse ELISA kits.
-
Data Analysis: For IP-10, determine the EC50 value from a dose-response curve. For IL-6 and TNF-α, compare the cytokine levels in treated versus untreated cells.
Western Blot for TBK1 and IRF3 Phosphorylation
Objective: To detect the phosphorylation of TBK1 and IRF3 in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., THP-1 monocytes or RAW264.7 macrophages) and treat with this compound for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), and total IRF3.
-
Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor effect of this compound in a syngeneic mouse tumor model.
Methodology:
-
Animal Model: Use 8-week-old female BALB/c mice.
-
Tumor Inoculation: Subcutaneously inoculate the mice with CT26 colorectal carcinoma cells.
-
Treatment: When tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound intravenously at a dose of 1.5 mg/kg once daily for 8 days. The control group receives a vehicle control.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Re-challenge (for immunological memory): In a separate cohort of mice that have shown complete tumor regression after treatment, re-challenge them with the same tumor cells to assess for the development of immunological memory.
Conclusion
This compound is a potent activator of the STING pathway, driving robust downstream signaling through both the TBK1-IRF3 and NF-κB pathways. This leads to the production of type I interferons and a broad range of pro-inflammatory cytokines, culminating in a powerful anti-tumor immune response. The provided quantitative data and detailed experimental protocols offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of STING agonists in oncology and beyond. Further characterization of the dose-dependent induction of a wider array of cytokines and a more detailed analysis of the tumor microenvironment following treatment will provide deeper insights into the mechanism of action of this compound.
References
The Role of STING Agonist-13 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of STING agonist-13, a potent stimulator of the STING (Stimulator of Interferon Genes) pathway, and its critical role in the activation of the innate immune system. This document details the mechanism of action, quantitative in vitro and in vivo efficacy, and comprehensive experimental protocols relevant to the study of this compound.
Introduction to STING and Innate Immunity
The innate immune system serves as the body's first line of defense against pathogens and cellular stress. A key signaling cascade in this system is the cGAS-STING pathway.[1] Cytosolic DNA, a danger signal associated with viral or bacterial infection, as well as cellular damage and cancer, is detected by the enzyme cyclic GMP-AMP synthase (cGAS).[1][2] Upon binding to DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the STING protein located on the endoplasmic reticulum (ER).[1][3]
Activation of STING initiates a conformational change and its translocation from the ER to the Golgi apparatus. This serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-α/β) and other interferon-stimulated genes (ISGs). Concurrently, STING activation can also trigger the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. This robust inflammatory response is crucial for orchestrating both innate and adaptive anti-tumor and anti-pathogen immunity.
This compound is a synthetic small molecule designed to directly activate the STING pathway, thereby harnessing this powerful immune response for therapeutic purposes, particularly in the context of cancer immunotherapy.
Quantitative Data for this compound
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity across different experimental systems.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Readout | EC50 (nM) | Reference |
| Human Primary PBMCs | Cytokine Secretion | IFN-β | 7.471 | |
| RAW 264.7 | Cytokine Secretion | IP-10 (CXCL10) | 2.442 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Administration Route | Dosage | Outcome | Reference |
| Syngeneic Mouse Tumor Model | Intravenous (i.v.) | 1.5 mg/kg (once a day for 8 days) | Significant suppression of tumor growth, prevention of tumor recurrence |
Signaling Pathways and Experimental Workflows
Visual representations of the core signaling pathway and experimental procedures are provided below using Graphviz (DOT language).
STING Signaling Pathway Activated by this compound
Caption: STING signaling pathway initiated by this compound.
Experimental Workflow for In Vitro Cytokine Release Assay
References
An In-depth Technical Guide to the Discovery and Synthesis of STING Agonist-13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of STING (Stimulator of Interferon Genes) agonist-13, a potent immune modulator with significant potential in cancer immunotherapy.
Introduction to STING and its Role in Immunity
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage, including that which occurs in cancer.[1] Activation of STING, an endoplasmic reticulum-resident transmembrane protein, triggers a signaling cascade that leads to the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[2] This, in turn, stimulates the adaptive immune system, leading to the activation of dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes that can recognize and eliminate cancer cells.[2] The therapeutic potential of STING agonists lies in their ability to convert immunologically "cold" tumors, which are not recognized by the immune system, into "hot" tumors that are susceptible to immune-mediated destruction.[2]
Discovery of STING Agonist-13
This compound, also referred to as compound 4c in the primary literature, was developed through a structure-activity relationship (SAR) study aimed at identifying potent, non-cyclic dinucleotide (non-CDN) STING agonists. The discovery process was detailed in a 2022 publication in the Journal of Medicinal Chemistry by Jeon et al. The research focused on designing and synthesizing novel immune modulators that could effectively target and activate the STING receptor.
The design strategy centered on an amidobenzimidazole scaffold, a chemical structure known to interact with the STING protein. Through iterative cycles of chemical synthesis and biological evaluation, researchers optimized the molecule's structure to enhance its binding affinity and activation of the STING pathway. This led to the identification of this compound as a lead candidate with potent in vitro and in vivo activity.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. The following is a summary of the synthetic route based on the published literature. For full details, please refer to the primary research article.
General Synthetic Scheme:
The synthesis involves the coupling of key intermediates to construct the final complex molecule. The core structure is built upon a central linker to which two symmetric amidobenzimidazole-containing arms are attached.
-
Step 1: Synthesis of the Amidobenzimidazole Moiety: This typically involves the reaction of a substituted o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole ring.
-
Step 2: Functionalization of the Linker: A central linker molecule is prepared with appropriate functional groups for coupling to the amidobenzimidazole arms.
-
Step 3: Coupling Reaction: The amidobenzimidazole moieties are coupled to the central linker through amide bond formation or other suitable coupling reactions.
-
Step 4: Final Deprotection and Purification: Any protecting groups used during the synthesis are removed, and the final compound is purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Quantitative Data
The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| IFN-β Secretion | Human PBMCs | EC50 | 7.471 nM | [2] |
| IP-10 Secretion | RAW264.7 | EC50 | 2.442 nM | |
| IL-6 Release | RAW264.7 | - | Data not provided | |
| TNF-α Release | RAW264.7 | - | Data not provided |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Dosage | Administration | Outcome | Reference |
| BALB/c mice | CT26 colon carcinoma | 1.5 mg/kg | Intravenous (i.v.), once a day for 8 days | Significant suppression of tumor growth and prevention of tumor recurrence |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
5.1. STING Binding Assay
-
Objective: To determine the binding affinity of the agonist to the STING protein.
-
Method: A competitive binding assay using a radiolabeled or fluorescently-labeled known STING ligand (e.g., 2'3'-cGAMP) is performed.
-
Recombinant human STING protein is incubated with a constant concentration of the labeled ligand and varying concentrations of the test compound (this compound).
-
The reaction is allowed to reach equilibrium.
-
The amount of bound labeled ligand is measured using a suitable detection method (e.g., scintillation counting or fluorescence polarization).
-
The IC50 value (the concentration of the test compound that inhibits 50% of the labeled ligand binding) is calculated and used to determine the binding affinity (Ki).
-
5.2. Cell-Based STING Activation Assay (IFN-β and IP-10 Secretion)
-
Objective: To measure the functional activation of the STING pathway in cells by quantifying the secretion of downstream cytokines.
-
Method:
-
Human peripheral blood mononuclear cells (PBMCs) or RAW264.7 murine macrophage cells are seeded in 96-well plates.
-
The cells are treated with serial dilutions of this compound for 24 hours.
-
The cell culture supernatant is collected.
-
The concentrations of IFN-β and IP-10 in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
-
The EC50 values (the concentration of the agonist that induces a half-maximal response) are calculated from the dose-response curves.
-
5.3. In Vivo Antitumor Efficacy Study
-
Objective: To evaluate the antitumor activity of this compound in a syngeneic mouse tumor model.
-
Method:
-
BALB/c mice are subcutaneously inoculated with CT26 colon carcinoma cells.
-
When the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives intravenous injections of this compound (1.5 mg/kg) daily for 8 days. The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
To assess immunological memory, mice with complete tumor regression can be re-challenged with the same tumor cells.
-
Visualizations
STING Signaling Pathway
Caption: STING signaling pathway activated by this compound.
References
In-Depth Technical Guide to STING Agonist-13: A Potent Immune Modulator for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of STING agonist-13, a novel and potent stimulator of the STING (Stimulator of Interferon Genes) pathway. This document includes detailed summaries of its physicochemical and biological properties, experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Core Properties of this compound
This compound, also identified as compound 4c in seminal literature, is a non-cyclic dinucleotide small molecule that potently activates the STING signaling pathway.[1] It was developed as an optimized analog of the diABZI (diamidobenzimidazole) class of STING agonists.[2] Its activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for initiating a robust anti-tumor immune response.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2816929-48-1 | [1] |
| Molecular Formula | C45H53N15O7 | [1] |
| Molecular Weight | 916.00 g/mol | |
| Class | Non-cyclic dinucleotide, Benzimidazole-based |
Biological Activity
| Assay | Cell Line/System | EC50 | Reference |
| IFN-β Secretion | Human Primary PBMCs | 7.471 nM | |
| IP-10 Induction | RAW 264.7 cells | 2.442 nM |
Chemical Structure
The chemical structure of this compound (compound 4c) is provided below. This structural information is critical for understanding its interaction with the STING protein and for guiding further medicinal chemistry efforts.
(A definitive, high-resolution image of the chemical structure of this compound (compound 4c) would be inserted here once obtained from the primary scientific literature.)
Signaling Pathway and Mechanism of Action
This compound functions by binding to the STING protein, which is primarily located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its activation and downstream signaling cascade. This ultimately results in the transcription of genes encoding type I interferons and other inflammatory cytokines, which are essential for activating an anti-tumor immune response.
References
In Vitro Characterization of STING Agonist-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of STING (Stimulator of Interferon Genes) agonist-13, a novel compound with potential applications in cancer immunotherapy. The document outlines its biochemical and cellular activities, presents detailed experimental protocols for its characterization, and visualizes the key signaling pathways and workflows involved.
Core Quantitative Data
The following tables summarize the key quantitative data for STING agonist-13 (also referred to as compound 4c) based on available research.
| Cell-Based Activity | |
| Assay | Cell Line |
| IFN-β Induction | Human PBMCs |
| IP-10 Release | RAW264.7 |
| IL-6 Release | RAW264.7 |
| TNF-α Release | RAW264.7 |
| Biochemical Activity | |
| Assay | Value |
| Binding Affinity (Kd) | Data not available |
STING Signaling Pathway
The STING pathway is a critical component of the innate immune system. Upon binding of a STING agonist, the STING protein is activated, leading to a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This, in turn, activates an anti-tumor immune response.
Caption: The STING signaling pathway activated by this compound.
Experimental Protocols
This section provides detailed methodologies for the in vitro characterization of this compound.
Cell Culture
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
RAW264.7 Cells: Culture the murine macrophage cell line RAW264.7 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
IFN-β Induction Assay in hPBMCs
This assay quantifies the ability of this compound to induce the secretion of Interferon-β (IFN-β) in human PBMCs.
Caption: Workflow for the IFN-β induction assay in human PBMCs.
-
Procedure:
-
Seed hPBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted agonist to the cells and incubate for 24 hours at 37°C.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value from the dose-response curve.
-
Cytokine Release Assay in RAW264.7 Cells
This assay measures the release of pro-inflammatory cytokines such as IP-10, IL-6, and TNF-α from RAW264.7 cells upon stimulation with this compound.
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of IP-10, IL-6, and TNF-α using specific mouse ELISA kits.
-
Determine the EC50 values from the respective dose-response curves.
-
STING Binding Affinity Assay (General Protocol)
While the specific binding affinity (Kd) for this compound is not publicly available, a cellular thermal shift assay (CETSA) is a common method to assess target engagement.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
-
Procedure:
-
Culture cells (e.g., THP-1) to a sufficient density.
-
Treat the cells with this compound or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble STING protein in each sample by Western blot using a STING-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the agonist indicates binding and stabilization of the STING protein.
-
Western Blot for STING Pathway Activation
This method is used to detect the phosphorylation of key proteins in the STING signaling pathway, such as STING, TBK1, and IRF3, which indicates pathway activation.
-
Procedure:
-
Seed cells (e.g., THP-1 or RAW264.7) and treat with this compound for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for phospho-STING (Ser366 for human, Ser365 for mouse), phospho-TBK1 (Ser172), and phospho-IRF3 (Ser396), as well as total STING, TBK1, and IRF3.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system. An increase in the phosphorylated forms of these proteins indicates activation of the STING pathway.
-
This guide provides a foundational understanding of the in vitro characterization of this compound. For more specific details, researchers are encouraged to consult the primary literature, particularly the work by Jeon et al. in the Journal of Medicinal Chemistry (2022).
Early-Stage Research on STING Agonist-13: An Overview and Technical Guide
Disclaimer: Due to the limited availability of public-domain scientific literature on the specific molecule "STING agonist-13" (also referred to as compound 4c), this guide provides a comprehensive overview based on currently accessible data, primarily from commercial suppliers, alongside a broader technical context derived from research on other STING agonists. Detailed experimental protocols, extensive in-vivo efficacy data, and pharmacokinetic profiles for this compound are not available in the public domain at this time and would be found in the primary publication which remains elusive.
Introduction to STING Agonists in Cancer Immunotherapy
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal that can originate from pathogens or from damaged cancer cells.[1][2] Activation of the STING pathway in immune cells, particularly dendritic cells (DCs), within the tumor microenvironment can lead to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][3] This, in turn, promotes the maturation of antigen-presenting cells, enhances the priming of tumor-specific CD8+ T cells, and can ultimately lead to a potent anti-tumor immune response, turning immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.[3]
STING agonists are molecules designed to pharmacologically activate this pathway and have emerged as a promising class of cancer immunotherapeutics. Preclinical studies with various STING agonists have demonstrated significant anti-tumor activity, including complete tumor regression and the induction of immunological memory.
This compound: Available Data
This compound (Compound 4c) is a non-nucleotide small molecule agonist of the STING pathway. The following data has been compiled from publicly available sources.
Chemical Properties
| Property | Value |
| CAS Number | 2816929-48-1 |
| Molecular Formula | C45H53N15O7 |
In Vitro Activity
The following table summarizes the available in vitro efficacy data for this compound.
| Assay | Cell Line | Parameter | Value |
| IFN-β Secretion | Human Primary PBMCs | EC50 | 7.471 nM |
| IP-10 (CXCL10) Induction | RAW264.7 (Murine Macrophage) | EC50 | 2.442 nM |
| Other Cytokine Induction | RAW264.7 (Murine Macrophage) | Qualitative | Induces IL-6 and TNF-α |
In Vivo Activity
It has been reported that this compound significantly decreases tumor volume and demonstrates immunological memory-derived cancer inhibition in preclinical models. However, specific details regarding the animal models, tumor types, dosing regimen, and quantitative efficacy data are not publicly available.
Experimental Protocols (General)
While specific protocols for this compound are not available, this section provides detailed methodologies for key experiments commonly used to characterize STING agonists.
In Vitro STING Activation: Cytokine Secretion Assay
This protocol describes the measurement of IFN-β or IP-10 (CXCL10) secretion from immune cells following stimulation with a STING agonist.
Objective: To determine the potency (EC50) of a STING agonist in inducing a type I interferon response.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1, RAW264.7).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).
-
STING agonist stock solution (in DMSO).
-
96-well cell culture plates.
-
ELISA kit for human/murine IFN-β or IP-10 (CXCL10).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the STING agonist in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Cell Treatment: Remove the overnight culture medium and add the prepared STING agonist dilutions to the cells. Include a vehicle control (medium with DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Perform the ELISA for the target cytokine (IFN-β or IP-10) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader. Plot the cytokine concentration against the logarithm of the STING agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Visualizations
STING Signaling Pathway
Caption: Simplified STING signaling pathway upon activation by cytosolic dsDNA or a synthetic STING agonist.
Experimental Workflow for In Vitro STING Agonist Screening
Caption: A typical experimental workflow for determining the in vitro potency of a STING agonist.
Conclusion and Future Directions
This compound has demonstrated potent in vitro activity, suggesting its potential as a cancer immunotherapeutic agent. However, a comprehensive understanding of its therapeutic potential is hindered by the lack of publicly available data. Future research, ideally detailed in a peer-reviewed publication, should focus on:
-
Detailed In Vivo Efficacy: Studies in various syngeneic tumor models to evaluate anti-tumor activity, impact on the tumor microenvironment, and induction of immunological memory.
-
Pharmacokinetics and Pharmacodynamics: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its on-target effects in vivo.
-
Safety and Toxicology: Comprehensive studies to determine the therapeutic window and potential off-target effects.
-
Combination Therapies: Investigating the synergistic potential of this compound with other immunotherapies, such as checkpoint inhibitors.
The availability of such data will be crucial for the further development of this compound and its potential translation into the clinic.
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
STING Agonist-13: A Technical Guide to Type I Interferon Production and Anti-Tumor Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the detection of cytosolic DNA and the subsequent initiation of an anti-pathogen and anti-tumor response. Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for orchestrating a robust immune reaction. STING agonists, therefore, represent a promising class of molecules for cancer immunotherapy. This technical guide provides an in-depth overview of STING agonist-13, a potent, non-cyclic dinucleotide (non-CDN) small molecule activator of the STING pathway, with a focus on its role in type I interferon production and its therapeutic potential.
This compound: Properties and In Vitro Efficacy
This compound is a novel synthetic small molecule designed to potently activate the STING signaling cascade. Its chemical and physical properties are summarized below.
| Property | Value |
| Chemical Formula | C45H53N15O7 |
| Molecular Weight | 916.00 g/mol |
The in vitro activity of this compound has been demonstrated through its ability to induce the secretion of key cytokines involved in the anti-tumor immune response. The half-maximal effective concentrations (EC50) for the induction of Interferon-beta (IFN-β) and Interferon gamma-induced protein 10 (IP-10) are presented in the following table. Furthermore, this compound has been shown to induce the release of other pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in murine macrophage-like RAW264.7 cells[1].
| Cytokine | Cell Line | EC50 (nM) | Reference |
| IFN-β | Human Primary PBMCs | 7.471 | [1] |
| IP-10 | RAW264.7 | 2.442 | [1] |
| IL-6 | RAW264.7 | Data not specified | [1] |
| TNF-α | RAW264.7 | Data not specified | [1] |
Mechanism of Action: The STING Signaling Pathway
This compound functions by directly binding to and activating the STING protein, which is primarily located on the endoplasmic reticulum (ER). This binding event initiates a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. This translocation is a critical step for the recruitment and activation of TANK-binding kinase 1 (TBK1).
Activated TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons, most notably IFN-β. Secreted type I IFNs can then act in an autocrine or paracrine manner, binding to the IFN-α/β receptor (IFNAR) on various immune cells to amplify the immune response.
Concurrently, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of a broader range of pro-inflammatory cytokines, including IL-6 and TNF-α. This multifaceted immune activation is central to the anti-tumor effects of STING agonists.
Caption: The STING signaling pathway initiated by this compound.
In Vivo Anti-Tumor Efficacy
The therapeutic potential of this compound has been evaluated in preclinical cancer models. In a CT26 murine colorectal carcinoma model, intravenous administration of this compound demonstrated significant anti-tumor activity.
| Animal Model | Tumor Type | Dosage | Administration Route | Outcome | Reference |
| BALB/c mice | CT26 colorectal carcinoma | 1.5 mg/kg | Intravenous (i.v.), once a day for 8 days | Significant decrease in tumor volume and induction of immunological memory |
Experimental Protocols
The following sections provide detailed, generalized methodologies for key experiments used to characterize the activity of STING agonists like this compound.
Cell Culture and Treatment
-
Cell Lines:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
RAW264.7 murine macrophage-like cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Treatment:
-
Cells are seeded in appropriate culture plates (e.g., 96-well plates for ELISA, 6-well plates for western blotting).
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the agonist are prepared in cell culture medium and added to the cells.
-
A vehicle control (medium with the same concentration of solvent) is included in all experiments.
-
Cells are incubated for a specified period (e.g., 24 hours for cytokine secretion assays) at 37°C in a humidified incubator with 5% CO2.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure:
-
A commercial ELISA kit for the specific cytokine of interest (e.g., human IFN-β, mouse IP-10, mouse IL-6, mouse TNF-α) is used according to the manufacturer's instructions.
-
Briefly, a 96-well plate pre-coated with a capture antibody specific for the cytokine is prepared.
-
Standards of known cytokine concentrations and the collected cell culture supernatants are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured using a microplate reader at the appropriate wavelength.
-
The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
-
Western Blotting for STING Pathway Activation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total forms of STING, TBK1, and IRF3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to HRP.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Luciferase Reporter Assay for STING Activation
-
Cell Transfection: HEK293T cells are co-transfected with a luciferase reporter plasmid containing the IFN-β promoter and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: Transfected cells are treated with this compound at various concentrations.
-
Luciferase Activity Measurement:
-
After incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Caption: A generalized workflow for characterizing STING agonists.
Conclusion
This compound is a potent small molecule activator of the STING pathway, demonstrating significant potential as an immunotherapeutic agent for cancer. Its ability to induce a robust type I interferon response, along with a broader pro-inflammatory cytokine profile, underscores its capacity to effectively stimulate the innate immune system. Preclinical in vivo studies have provided encouraging evidence of its anti-tumor efficacy. Further investigation into its mechanism of action and optimization of its therapeutic application will be crucial for its successful translation into the clinic. This technical guide provides a comprehensive overview of the current understanding of this compound and serves as a valuable resource for researchers and drug development professionals in the field of immuno-oncology.
References
Preclinical Evaluation of STING Agonist-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of STING (Stimulator of Interferon Genes) agonist-13, a novel immune modulator with potential applications in cancer immunotherapy. This document details the compound's mechanism of action, summarizes key in vitro and in vivo data, and provides comprehensive experimental protocols for the cited studies.
Introduction
STING agonist-13 is a potent activator of the STING signaling pathway, a critical component of the innate immune system. Activation of STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of various immune cells, ultimately fostering a robust anti-tumor immune response. This guide focuses on the preclinical data for this compound (also referred to as compound 4c in seminal literature), highlighting its potential as a therapeutic agent.
Mechanism of Action
This compound directly binds to the STING protein, inducing a conformational change that initiates downstream signaling. This activation cascade involves the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like IL-6 and TNF-α.
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Parameter | Value |
| Human PBMCs | IFN-β Secretion | EC50 | 7.471 nM |
| RAW264.7 | IP-10 Secretion | EC50 | 2.442 nM |
| RAW264.7 | IL-6 Secretion | - | Increased |
| RAW264.7 | TNF-α Secretion | - | Increased |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Animal Model | Treatment | Dosing Schedule | Outcome |
| CT26 Colon Carcinoma | BALB/c Mice | This compound (1.5 mg/kg, i.v.) | Once a day for 8 days | Significant tumor growth suppression |
| CT26 Colon Carcinoma | BALB/c Mice | This compound (1.5 mg/kg, i.v.) | Once a day for 8 days | Prevention of tumor recurrence |
Experimental Protocols
In Vitro Cytokine Secretion Assays
Objective: To determine the potency and efficacy of this compound in inducing the secretion of type I interferons and other pro-inflammatory cytokines.
Methodology:
-
Cell Culture:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
RAW264.7 murine macrophage cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
-
Compound Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of this compound is prepared in the appropriate cell culture medium.
-
The cells are treated with varying concentrations of this compound (or vehicle control) for 24 hours.
-
-
Cytokine Measurement:
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of IFN-β, IP-10, IL-6, and TNF-α in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
The half-maximal effective concentration (EC50) values are calculated by fitting the dose-response curves using non-linear regression analysis (e.g., four-parameter logistic equation) in GraphPad Prism or a similar software.
-
Caption: In Vitro Cytokine Secretion Assay Workflow.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Methodology:
-
Animal Model:
-
Female BALB/c mice (8 weeks old) are used for the study.
-
All animal procedures are performed in accordance with institutional guidelines for animal care and use.
-
-
Tumor Cell Implantation:
-
CT26 colon carcinoma cells are harvested and resuspended in PBS.
-
Mice are subcutaneously inoculated with a specific number of CT26 cells into the flank.
-
-
Treatment:
-
When the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered intravenously (i.v.) at a dose of 1.5 mg/kg daily for 8 consecutive days. The control group receives a vehicle control.
-
-
Tumor Growth Monitoring:
-
Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length × Width²) / 2.
-
Body weight is also monitored as an indicator of toxicity.
-
-
Re-challenge Study (for immunological memory):
-
Mice that have shown complete tumor regression are re-challenged with CT26 cells on the opposite flank to assess the development of immunological memory.
-
-
Data Analysis:
-
Tumor growth curves are plotted for each group.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the tumor volumes between the treatment and control groups.
-
Caption: In Vivo Anti-Tumor Efficacy Study Workflow.
Conclusion
The preclinical data for this compound demonstrate its potent and specific activation of the STING pathway, leading to the induction of a robust type I interferon response and anti-tumor immunity. The significant tumor growth inhibition observed in the in vivo model, coupled with the induction of immunological memory, underscores the therapeutic potential of this compound. Further investigation into its pharmacokinetic and toxicological profiles is warranted to support its advancement into clinical development.
In-Depth Technical Guide: The Biological Activity of STING Agonist-13 (Compound 4c)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of STING (Stimulator of Interferon Genes) agonist-13, also known as compound 4c. This non-cyclic dinucleotide small molecule has emerged as a potent activator of the STING pathway, a critical component of the innate immune system, demonstrating significant potential in cancer immunotherapy. This document summarizes its in vitro and in vivo activity, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.
Core Biological Activity: In Vitro and In Vivo Efficacy
STING agonist-13 (compound 4c) has been demonstrated to be a potent stimulator of the STING signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This activity translates into significant anti-tumor effects in preclinical models.
Quantitative Summary of Biological Activity
The following tables summarize the key quantitative data reported for this compound (compound 4c).
| In Vitro Activity | Cell Line | Parameter | Value | Reference |
| IFN-β Secretion | Human Primary PBMCs | EC50 | 7.471 nM | [1] |
| IP-10 Secretion | RAW264.7 | EC50 | 2.442 nM | [1] |
| Pro-inflammatory Cytokine Release | RAW264.7 | Cytokines Induced | IL-6, TNF-α | [1] |
| In Vivo Activity | Animal Model | Dosage and Administration | Key Findings | Reference |
| Anti-tumor Efficacy | CT26 murine colorectal carcinoma | 1.5 mg/kg, intravenous, once daily for 8 days | Significant suppression of tumor growth, prevention of tumor recurrence through immune activation | [1] |
Signaling Pathway and Mechanism of Action
This compound (compound 4c) functions as a direct agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to its activation and downstream signaling. This culminates in the production of type I interferons and other cytokines that are crucial for initiating a robust anti-tumor immune response.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound (compound 4c).
In Vitro IFN-β Secretion Assay in Human PBMCs
Objective: To determine the potency of this compound (compound 4c) in inducing Type I interferon (IFN-β) secretion from human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Prepare serial dilutions of this compound (compound 4c) in the culture medium. Add the diluted compound to the wells containing PBMCs and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
IFN-β Quantification: Measure the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.
In Vitro Cytokine Release Assay in RAW264.7 Cells
Objective: To assess the ability of this compound (compound 4c) to induce the release of pro-inflammatory cytokines (IP-10, IL-6, TNF-α) from the murine macrophage cell line RAW264.7.
Methodology:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Plate the cells in a 24-well plate at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (compound 4c) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Analyze the concentrations of IP-10, IL-6, and TNF-α in the supernatants using a multiplex cytokine assay (e.g., Luminex) or individual ELISA kits.
-
Data Analysis: Calculate the EC50 value for IP-10 induction and quantify the levels of IL-6 and TNF-α at a fixed concentration (e.g., 2 µM) of the compound.[1]
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor activity of this compound (compound 4c) in a CT26 colon carcinoma mouse model.
Methodology:
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 CT26 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Administer this compound (compound 4c) intravenously at a dose of 1.5 mg/kg daily for 8 consecutive days. The control group receives a vehicle solution.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition.
Conclusion
This compound (compound 4c) is a potent, non-cyclic dinucleotide activator of the STING pathway with demonstrated in vitro and in vivo anti-tumor activity. Its ability to induce a robust type I interferon response at nanomolar concentrations and suppress tumor growth in a preclinical model highlights its potential as a promising candidate for cancer immunotherapy. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this and similar STING agonists.
References
STING Agonist-13: A Deep Dive into its Impact on the Tumor Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the natural activation of this pathway, synthetic STING agonists can induce a potent anti-tumor immune response, effectively turning "cold" immunologically quiescent tumors into "hot" inflamed microenvironments susceptible to immune-mediated destruction. This technical guide focuses on a novel STING agonist, STING agonist-13 (also identified as compound 4c), detailing its mechanism of action, its profound impact on the tumor microenvironment (TME), and the experimental framework used to elucidate its effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic agent.
Core Mechanism of Action
This compound is a potent small molecule that directly binds to and activates the STING protein, a key signaling adaptor in the innate immune system.[1] This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[1][2][3] The release of these signaling molecules into the TME initiates a broad and robust anti-tumor response by bridging the innate and adaptive immune systems.[3]
Signaling Pathway of this compound
Caption: this compound Signaling Pathway.
Quantitative In Vitro Activity
The potency of this compound has been quantified through various in vitro cell-based assays. The following table summarizes the key efficacy data.
| Cell Line/System | Analyte Measured | EC50 Value | Reference |
| Human peripheral blood mononuclear cells (PBMCs) | IFN-β Secretion | 7.471 nM | |
| RAW264.7 (murine macrophage-like) | IP-10 (CXCL10) Secretion | 2.442 nM | |
| J774A.1 (murine macrophage-like) | IFN-β Secretion | 5.4 µM |
Impact on the Tumor Microenvironment: In Vivo Evidence
Intravenous administration of this compound has demonstrated significant anti-tumor efficacy in preclinical syngeneic mouse models. The primary mechanism underlying this effect is the comprehensive remodeling of the TME from an immunosuppressive to an immunostimulatory state.
Key Effects of this compound on the TME:
-
Increased Infiltration of Cytotoxic T Lymphocytes (CTLs): Treatment with STING agonists leads to a notable increase in the number and activity of CD8+ T cells within the tumor.
-
Activation of Dendritic Cells (DCs): STING activation upregulates the expression of co-stimulatory molecules on cross-presenting DCs, enhancing their ability to prime anti-tumor T cells.
-
Reprogramming of Macrophages: Immunosuppressive M2-like tumor-associated macrophages (TAMs) are reprogrammed into pro-inflammatory, anti-tumor M1 subtypes.
-
Induction of a Pro-inflammatory Cytokine Milieu: The local release of type I IFNs, TNF-α, IL-6, and various T-cell attracting chemokines creates a hostile environment for tumor growth and promotes further immune cell recruitment.
-
Establishment of Immunological Memory: In preclinical models, treatment with this compound has been shown to induce long-lasting anti-tumor immunity, protecting against tumor recurrence.
The following table summarizes the quantitative in vivo anti-tumor effects of this compound.
| Tumor Model | Treatment Regimen | Outcome | Reference |
| CT26 murine colorectal carcinoma | 1.5 mg/kg, i.v., once a day for 8 days | Significant suppression of tumor growth | |
| CT26 murine colorectal carcinoma | (Following initial treatment and tumor clearance) | Protection against tumor recurrence upon re-challenge |
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the in vivo anti-tumor activity of this compound in a syngeneic mouse model.
Methodology:
-
Cell Culture: CT26 murine colorectal carcinoma cells are cultured in appropriate media until they reach the desired confluence for implantation.
-
Tumor Implantation: A suspension of CT26 cells is subcutaneously injected into the flank of BALB/c mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered intravenously at a dose of 1.5 mg/kg daily for 8 days. The control group receives a vehicle control.
-
Efficacy Assessment: Tumor volumes are measured throughout the treatment period and beyond to assess tumor growth inhibition. Mouse body weight and general health are also monitored.
-
Immunological Memory Assessment: Mice that exhibit complete tumor regression are re-challenged with a subsequent injection of CT26 cells to determine if immunological memory has been established.
Workflow for In Vivo Anti-Tumor Studydot
References
Unveiling the Structural Novelty and Therapeutic Potential of STING Agonist-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The stimulator of interferon genes (STING) pathway has emerged as a pivotal target in cancer immunotherapy. Activation of STING triggers a cascade of immune responses, leading to the production of type I interferons and other pro-inflammatory cytokines that can awaken the immune system to recognize and eliminate cancer cells. STING agonist-13, also identified as compound 4c in scientific literature, represents a promising small molecule activator of this pathway.[1] This technical guide provides an in-depth exploration of the structural novelty, mechanism of action, and preclinical efficacy of this compound, offering valuable insights for researchers and drug developers in the field of immuno-oncology.
The Core Structure: A Dimeric Amidobenzimidazole Scaffold
This compound is a non-cyclic dinucleotide (non-CDN) small molecule built upon a dimeric amidobenzimidazole (diABZI) scaffold.[2][3][4] This structural class distinguishes it from the first-generation STING agonists, which were largely based on cyclic dinucleotide structures that often suffered from poor stability and limited systemic activity. The core novelty of this compound lies in the specific chemical modifications and linker strategy employed to connect the two amidobenzimidazole units, enhancing its binding affinity to the STING protein and improving its pharmacological properties.[2]
The chemical formula of this compound is C45H53N15O7. Its structure is designed to promote a specific conformational change in the STING protein upon binding, leading to its activation and downstream signaling.
Mechanism of Action: Activating the STING Signaling Pathway
This compound functions as a direct agonist of the STING protein. The binding of this compound to the STING dimer, located on the endoplasmic reticulum membrane, initiates a signaling cascade that culminates in a potent anti-tumor immune response.
Quantitative Analysis of In Vitro Activity
The potency of this compound has been evaluated in various cell-based assays, demonstrating its ability to induce the secretion of key cytokines involved in the anti-tumor immune response.
| Cell Line | Cytokine/Chemokine | EC50 (nM) | Reference |
| Human Primary PBMCs | IFN-β | 7.471 | |
| RAW264.7 | IP-10 | 2.442 | |
| RAW264.7 | IL-6 | Not specified | |
| RAW264.7 | TNF-α | Not specified |
In Vivo Anti-Tumor Efficacy
Preclinical studies in a syngeneic mouse tumor model have demonstrated the significant anti-tumor activity of this compound.
| Animal Model | Tumor Model | Dosage | Administration | Outcome | Reference |
| BALB/c mice | CT26 colon carcinoma | 1.5 mg/kg | Intravenous (once a day for 8 days) | Significant suppression of tumor growth and prevention of tumor recurrence. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the general protocols for the key experiments cited in the evaluation of this compound.
Human Peripheral Blood Mononuclear Cell (PBMC) IFN-β Induction Assay
Objective: To determine the potency of this compound in inducing Type I interferon production in human immune cells.
Protocol:
-
PBMC Isolation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.
-
IFN-β Quantification: Measure the concentration of IFN-β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value by plotting the IFN-β concentration against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
RAW264.7 Cytokine Secretion Assay
Objective: To assess the ability of this compound to induce the production of pro-inflammatory cytokines and chemokines in a murine macrophage cell line.
Protocol:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the RAW264.7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. The cited study used a concentration of 2 µM for 24 hours.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of IP-10, IL-6, and TNF-α in the supernatants using specific ELISA kits.
-
Data Analysis: Determine the EC50 values for each cytokine by plotting the concentration against the log of the agonist concentration.
In Vivo Anti-Tumor Efficacy Study in a CT26 Syngeneic Mouse Model
Objective: To evaluate the anti-tumor activity of this compound in an immunocompetent mouse model.
Protocol:
-
Animal Model: Use 8-week-old female BALB/c mice.
-
Tumor Inoculation: Subcutaneously inoculate the mice with CT26 colon carcinoma cells.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound intravenously at a dosage of 1.5 mg/kg once a day for 8 days. The control group receives a vehicle solution.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the efficacy of the STING agonist.
Logical Workflow for STING Agonist Evaluation
The evaluation of a novel STING agonist like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.
References
Methodological & Application
Application Notes and Protocols: STING Agagonist-13 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response. This response is pivotal in antitumor and antiviral immunity.[1][2][3] STING agonists are emerging as a promising class of immunotherapeutic agents for cancer treatment.[4][5] STING agonist-13 is a potent activator of the STING pathway, driving the production of IFN-β and other pro-inflammatory cytokines, which in turn can lead to the activation of dendritic cells, T-cell priming, and recruitment into the tumor microenvironment.
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on the quantification of IFN-β production and the use of reporter assays to measure STING pathway activation.
STING Signaling Pathway
The activation of the STING pathway by an agonist like this compound initiates a downstream signaling cascade. Upon binding to STING, a conformational change leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons, such as IFN-β.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound in different cell-based assays.
| Cell Line | Assay Type | Readout | EC50 Value | Reference |
| Human Primary PBMCs | ELISA | IFN-β Secretion | 7.471 nM | |
| RAW264.7 | ELISA | IP-10 Secretion | 2.442 nM |
Experimental Protocols
Two primary methods for assessing the in vitro activity of this compound are detailed below: an IFN-β ELISA assay and a Luciferase Reporter Assay.
IFN-β Secretion Assay using ELISA
This protocol measures the amount of IFN-β secreted into the cell culture supernatant following treatment with this compound. Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1 are suitable for this assay.
Materials:
-
Human PBMCs or THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed human PBMCs or THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Cell Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the concentration of IFN-β in each sample based on the standard curve. Determine the EC50 value by plotting the IFN-β concentration against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
STING-Dependent Reporter Gene Assay
This assay utilizes a reporter cell line that expresses a reporter gene, such as luciferase, under the control of an interferon-stimulated response element (ISRE) promoter. Activation of the STING pathway leads to the expression of the reporter gene, which can be quantified.
Materials:
-
HEK293T or THP-1 cells stably expressing a STING-inducible reporter construct (e.g., ISG54-luciferase or ISRE-luciferase)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotic
-
This compound
-
96-well cell culture plates (white, opaque for luminescence)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cell line in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Cell Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence using a luminometer. Determine the EC50 value by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Experimental Workflow Diagram
References
- 1. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Agonist-13 In Vivo Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other inflammatory cytokines. This response bridges innate and adaptive immunity, making STING an attractive target for cancer immunotherapy. STING agonist-13 is a potent small molecule agonist designed to activate this pathway, promoting anti-tumor immunity.[1][2] In preclinical models, this compound has been shown to stimulate downstream signaling, induce type I IFN responses, significantly decrease tumor volume, and establish immunological memory to prevent tumor recurrence.[1]
These application notes provide a comprehensive guide for the in vivo administration of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage, such as in cancer cells.
-
DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) acts as a cytosolic DNA sensor.[3][4]
-
Second Messenger Synthesis: Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.
-
STING Activation: cGAMP binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING.
-
Translocation and Signaling Complex Assembly: Activated STING oligomerizes and translocates from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
-
Transcription Factor Activation: TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus. STING activation can also lead to the activation of the NF-κB pathway.
-
Gene Transcription: In the nucleus, phosphorylated IRF3 dimers drive the transcription of genes encoding type I interferons (e.g., IFN-β), while NF-κB promotes the expression of pro-inflammatory cytokines. This cytokine milieu activates a robust anti-tumor immune response, involving dendritic cell (DC) maturation, enhanced antigen presentation, and the priming of tumor-specific T cells.
References
Application Notes and Protocols for STING Agonist-13 Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the delivery of STING (Stimulator of Interferon Genes) agonist-13 and other common STING agonists in preclinical animal models. The information is intended to guide researchers in designing and executing experiments to evaluate the in vivo efficacy of STING agonists for cancer immunotherapy.
Introduction
The STING pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses. STING agonists have emerged as a promising class of immunotherapeutic agents. However, their successful application is highly dependent on effective delivery to the target site to maximize efficacy and minimize systemic toxicity. This document outlines various delivery methods, including direct intratumoral injection and systemic administration, and provides protocols for their implementation in animal models.
STING Signaling Pathway
Activation of the STING pathway initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells such as dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment.
Caption: The cGAS-STING signaling pathway.
Delivery Methods and Experimental Protocols
The choice of delivery method depends on the therapeutic strategy, the tumor model, and the specific STING agonist being used. Below are protocols for common delivery routes.
Intratumoral (I.T.) Injection
Direct injection into the tumor is a common method for preclinical studies, as it maximizes local drug concentration and can limit systemic side effects.
Protocol 1: Intratumoral Injection of ADU-S100 in a Syngeneic Mouse Model
This protocol is adapted from studies using ADU-S100 in various mouse tumor models.[1][2]
Materials:
-
STING Agonist: ADU-S100 (MIW815)
-
Vehicle: Sterile Phosphate-Buffered Saline (PBS) or acetate buffer[1]
-
Syngeneic tumor-bearing mice (e.g., C57BL/6 mice with established B16-F10 melanoma tumors, BALB/c mice with CT26 colon carcinoma)
-
Insulin syringes with 28-30 gauge needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Establishment: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 80-100 mm³).[2]
-
Preparation of Dosing Solution:
-
ADU-S100 is typically supplied at a high concentration (e.g., 10 mg/mL).[1]
-
Dilute ADU-S100 in sterile PBS to the desired final concentration. A commonly used concentration is 50 µg/mL.
-
-
Administration:
-
Calculate the injection volume based on the tumor size. A general guideline is to inject a volume equal to 50% of the total tumor volume.
-
For a 100 mm³ tumor, this would be a 50 µL injection.
-
Carefully insert the needle into the center of the tumor.
-
Slowly inject the ADU-S100 solution.
-
-
Dosing Schedule:
-
A typical dosing schedule is two cycles of 50 µg administered intratumorally every 3 weeks.
-
Another reported schedule involves injections every 2 days for the first week (50 µ g/dose ), followed by a reduced dose of 30 µg at the same frequency.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors and relevant tissues (e.g., spleen, draining lymph nodes) can be harvested for analysis of immune cell infiltration and cytokine levels.
-
Caption: Experimental workflow for intratumoral delivery.
Systemic Administration
Systemic delivery is crucial for treating metastatic disease and inaccessible tumors. This often requires advanced formulations to protect the agonist from degradation and improve its pharmacokinetic profile.
Protocol 2: Intravenous (I.V.) Injection of this compound
This protocol is based on preclinical data for this compound.
Materials:
-
This compound
-
Vehicle: Appropriate sterile solvent for intravenous injection (e.g., saline, 40% PEG400 in saline)
-
Tumor-bearing mice
-
Restrainers for I.V. injection
-
Syringes and needles appropriate for tail vein injection
Procedure:
-
Tumor Establishment: As described in Protocol 1.
-
Preparation of Dosing Solution:
-
Dissolve this compound in the vehicle to achieve the desired concentration for a dose of 1.5 mg/kg.
-
The final injection volume should be appropriate for intravenous administration in mice (e.g., 100-200 µL).
-
-
Administration:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Disinfect the tail with an alcohol wipe.
-
Carefully insert the needle into a lateral tail vein and slowly inject the solution.
-
-
Dosing Schedule:
-
A reported effective schedule is once a day for 8 days.
-
-
Monitoring: As described in Protocol 1.
Nanoparticle-Based Delivery
Nanoparticles can enhance the stability, bioavailability, and targeted delivery of STING agonists.
Protocol 3: Systemic Delivery of a Nanoparticle-Encapsulated STING Agonist
This is a general protocol that can be adapted for various nanoparticle formulations (e.g., liposomes, polymeric nanoparticles).
Materials:
-
Nanoparticle-encapsulated STING agonist (e.g., cGAMP-loaded nanoparticles)
-
Vehicle: Sterile PBS or other appropriate buffer
-
Tumor-bearing mice
-
Equipment for the chosen administration route (e.g., I.V. or intraperitoneal injection)
Procedure:
-
Tumor Establishment: As described in Protocol 1.
-
Preparation of Dosing Solution:
-
Resuspend the nanoparticle formulation in the vehicle to the desired concentration. The dose will depend on the specific formulation and the amount of encapsulated agonist. For example, a study using STING-activating nanoparticles (STING-NPs) used intravenous doses of 10 µg of encapsulated cGAMP.
-
-
Administration:
-
Administer the nanoparticle suspension via the desired systemic route (e.g., intravenous or intraperitoneal injection).
-
-
Dosing Schedule:
-
The dosing schedule will vary depending on the nanoparticle formulation and its pharmacokinetic properties. A schedule of every 3 days has been reported for some nanoparticle systems.
-
-
Monitoring: As described in Protocol 1.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on STING agonist delivery.
Table 1: Tumor Growth Inhibition with Various STING Agonists and Delivery Methods
| STING Agonist | Animal Model | Delivery Route | Dose | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| ADU-S100 | CT26 colon carcinoma (BALB/c mice) | Intratumoral | 100 µg | 3 doses, 3 days apart | 44% of mice showed complete tumor regression | |
| ALG-031048 | CT26 colon carcinoma (BALB/c mice) | Intratumoral | 100 µg | 3 doses, 3 days apart | Complete response in 9/10 animals | |
| This compound | Syngeneic tumor model | Intravenous | 1.5 mg/kg | Once a day for 8 days | Significant tumor suppression | |
| cGAMP | 4T1 breast cancer (BALB/c mice) | Intratumoral | 2.5 µg | Days 5 and 10 post-implantation | Significant delay in tumor growth | |
| diABZI | B16-F10 melanoma (C57BL/6 mice) | Intravenous | 1.5 mg/kg | Single dose | Significantly delayed tumor growth | |
| cGAMP-loaded Nanoparticles | 4T1 breast cancer bone metastasis | Intravenous | 10 µg cGAMP | Every 3 days for 7 or 14 days | Reduced tumor burden at day 7 |
Table 2: Cytokine Induction Following STING Agonist Administration
| STING Agonist | Animal Model | Delivery Route | Dose | Time Point | Key Cytokines Increased | Reference |
| Generic STING Agonist | ID8-Trp53−/− ovarian cancer (C57BL/6 mice) | Intraperitoneal | Not specified | Days 1, 8, 28 | CXCL10, CCL5, IFN-γ, M-CSF, CXCL9, CXCL1 | |
| diABZI | C57BL/6 mice | Subcutaneous | 2.5 mg/kg | 4 hours | IFN-α, IL-6, TNF-α | |
| diABZI | C57BL/6 mice | Intraperitoneal | 1 mg/kg | 3 hours | IFN-β | |
| DMXAA (murine specific) | Pancreatic cancer (orthotopic) | Intraperitoneal | 300 µg | Not specified | Pro-inflammatory cytokines and chemokines | |
| ADU-S100 ADC | Xenograft/Syngeneic models | Intravenous | Not specified | Not specified | Increased tumor-localized inflammatory cytokines with low systemic levels |
Table 3: Immune Cell Infiltration Following STING Agonist Administration
| STING Agonist | Animal Model | Delivery Route | Key Immune Cell Changes in Tumor | Reference |
| DMXAA (murine specific) | Pancreatic cancer (orthotopic) | Intraperitoneal | Increased number and activity of cytotoxic T cells, decreased regulatory T cells | |
| polySTING (diABZI polymer) | B16-F10 melanoma (C57BL/6 mice) | Intravenous | 4.8-fold increase in CD8+ T cells | |
| ADU-S100 | Pancreatic ductal adenocarcinoma | Intratumoral | Increased effector T-cell infiltration, decreased suppressive immune populations | |
| SH-NPs (SR-717 loaded) | Renal tumor (murine) | Not specified | 2.1-fold increase in cytotoxic T-cells compared to free SR-717 |
Conclusion
The effective delivery of STING agonists is paramount to harnessing their full therapeutic potential in cancer immunotherapy. The choice of the agonist, delivery route, and formulation must be carefully considered based on the specific research question and animal model. The protocols and data presented here provide a foundation for researchers to develop and optimize STING agonist-based therapeutic strategies. It is recommended to perform pilot studies to determine the optimal dose and schedule for any new STING agonist or delivery system.
References
Application Notes and Protocols for STING Agonist-13 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This activation bridges innate and adaptive immunity, promoting dendritic cell maturation, T cell priming, and the recruitment of immune cells into the tumor microenvironment.[3][4] Consequently, STING agonists are emerging as a promising class of cancer immunotherapeutics.[5]
STING agonist-13 is a potent stimulator of the STING pathway, driving robust type I IFN responses and demonstrating significant anti-tumor activity in preclinical models. Combination strategies, particularly with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies, have shown synergistic effects, converting immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy. Preclinical studies have demonstrated that this combination can lead to enhanced tumor regression and the development of long-term immunological memory.
These application notes provide detailed experimental designs and protocols for investigating the combination therapy of this compound with an anti-PD-1 antibody in preclinical cancer models.
Mechanism of Action: STING Pathway Activation
The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA). Upon binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. STING activation also leads to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-145749 |
| Anti-mouse PD-1 antibody (clone RMP1-14) | Bio X Cell | BE0146 |
| Murine Colon Adenocarcinoma Cells (CT26) | ATCC | CRL-2638 |
| Human monocytic cell line (THP-1) | ATCC | TIB-202 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Human IFN-β ELISA Kit | R&D Systems | DIFNB0 |
| Mouse IFN-β ELISA Kit | R&D Systems | MIFNB0 |
| Mouse IP-10 (CXCL10) ELISA Kit | R&D Systems | MCCX100 |
| Fixable Viability Dye | eBioscience | 65-0865-14 |
| Anti-mouse CD45-PerCP-Cy5.5 | BioLegend | 103132 |
| Anti-mouse CD3-FITC | BioLegend | 100204 |
| Anti-mouse CD8a-APC | BioLegend | 100712 |
| Anti-mouse Granzyme B-PE | BioLegend | 515404 |
| Formalin-fixed, paraffin-embedded tissue blocks | N/A | N/A |
| Anti-phospho-STING (Ser366) antibody | Cell Signaling Technology | 19781 |
| Anti-phospho-TBK1 (Ser172) antibody | Cell Signaling Technology | 5483 |
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation
Objective: To determine the in vitro potency of this compound by measuring downstream cytokine production.
1.1. Cell Culture:
- Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
1.2. STING Agonist Treatment:
- Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.
- Prepare serial dilutions of this compound in complete culture medium (e.g., from 0.1 nM to 10 µM).
- Add 100 µL of the diluted agonist or vehicle control (medium) to the respective wells.
- Incubate the plate for 24 hours at 37°C and 5% CO2.
1.3. Cytokine Measurement (ELISA):
- After incubation, centrifuge the plate and collect the cell culture supernatants.
- Measure the concentration of IFN-β and IP-10 (CXCL10) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the EC50 value for IFN-β and IP-10 induction using non-linear regression analysis.
| Parameter | Value | Reference |
| Cell Line | THP-1 | |
| Seeding Density | 5 x 10^5 cells/well | |
| Incubation Time | 24 hours | |
| Readout | IFN-β, IP-10 (CXCL10) | |
| Reported EC50 (IFN-β) for this compound | 7.471 nM (in human PBMCs) | |
| Reported EC50 (IP-10) for this compound | 2.442 nM (in RAW264.7 cells) |
Protocol 2: In Vivo Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.
2.1. Animal Model and Tumor Implantation:
- Use 6-8 week old female BALB/c mice.
- Subcutaneously inject 5 x 10^5 CT26 murine colon carcinoma cells in 100 µL of PBS into the right flank of each mouse.
- Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
2.2. Treatment Groups and Dosing:
- Group 1: Vehicle Control (e.g., PBS or appropriate solvent)
- Group 2: this compound monotherapy (e.g., 25 µ g/mouse , intratumoral injection)
- Group 3: Anti-PD-1 antibody monotherapy (e.g., 200 µ g/mouse , intraperitoneal injection)
- Group 4: this compound + Anti-PD-1 antibody combination therapy
2.3. Treatment Schedule:
- Administer this compound intratumorally on days 10, 13, and 16 post-tumor implantation.
- Administer the anti-PD-1 antibody intraperitoneally on days 10, 13, and 16 post-tumor implantation.
2.4. Efficacy and Pharmacodynamic Readouts:
- Tumor Growth Inhibition: Continue to measure tumor volume 3 times per week until the study endpoint.
- Survival Analysis: Monitor mice for survival. The endpoint is typically when tumors reach a predetermined size (e.g., 2000 mm³) or when mice show signs of morbidity.
- Pharmacodynamic Analysis (Day 17):
- At 24 hours after the last treatment, a subset of mice (n=3-4 per group) can be euthanized for sample collection.
- Blood Collection: Collect blood via cardiac puncture for plasma cytokine analysis (e.g., IFN-β, IFN-γ, CXCL10, TNF-α, IL-6) by ELISA or multiplex assay.
- Tumor and Spleen Collection: Harvest tumors and spleens for immune cell profiling by flow cytometry and immunohistochemistry.
| Parameter | Value | Reference |
| Mouse Strain | BALB/c | |
| Tumor Model | CT26 syngeneic | |
| STING Agonist Dose (intratumoral) | 25-100 µ g/mouse | |
| Anti-PD-1 Antibody Dose (intraperitoneal) | 200 µ g/mouse | |
| Treatment Schedule | 3 doses, every 3 days | |
| Primary Endpoint | Tumor growth inhibition, survival | |
| Secondary Endpoints | Immune cell infiltration, cytokine levels |
Protocol 3: Immune Cell Profiling by Flow Cytometry
Objective: To characterize the immune cell infiltrate in the tumor microenvironment following combination therapy.
3.1. Sample Preparation:
- Mechanically and enzymatically dissociate harvested tumors to obtain a single-cell suspension.
- Prepare single-cell suspensions from spleens by mechanical dissociation.
- Treat cell suspensions with ACK lysis buffer to remove red blood cells.
3.2. Staining:
- Stain cells with a fixable viability dye to exclude dead cells.
- Block Fc receptors with anti-CD16/32 antibody.
- Stain for surface markers using a cocktail of fluorescently conjugated antibodies. A typical panel for T cell analysis includes:
- CD45 (pan-leukocyte marker)
- CD3 (T cell marker)
- CD4 (helper T cell marker)
- CD8 (cytotoxic T cell marker)
- For intracellular staining (e.g., for Granzyme B), fix and permeabilize the cells after surface staining, then incubate with the intracellular antibody.
3.3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
- Quantify the percentage and absolute number of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells) within the tumor.
Protocol 4: Immunohistochemistry (IHC) for Pathway Activation
Objective: To visualize the activation of the STING pathway in the tumor microenvironment.
4.1. Tissue Preparation:
- Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5 µm sections and mount on slides.
4.2. Staining:
- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval using an appropriate buffer and heating method.
- Block endogenous peroxidase activity and non-specific binding.
- Incubate sections with primary antibodies against markers of STING pathway activation, such as phospho-STING (Ser366) or phospho-TBK1 (Ser172), overnight at 4°C.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Develop the signal using a DAB substrate kit and counterstain with hematoxylin.
4.3. Analysis:
- Visualize the stained sections under a microscope.
- Quantify the staining intensity and the percentage of positive cells in different tumor regions.
Synergistic Mechanism of Action
The combination of a STING agonist with an anti-PD-1 antibody is hypothesized to have a synergistic anti-tumor effect. The STING agonist initiates a potent innate immune response, leading to the production of type I IFNs. This, in turn, promotes the recruitment and activation of CD8+ T cells within the tumor. However, the inflammatory environment induced by the STING agonist can also lead to the upregulation of immune checkpoint molecules like PD-L1 on tumor cells, which can dampen the anti-tumor T cell response. The anti-PD-1 antibody blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, thereby unleashing the full cytotoxic potential of the tumor-infiltrating T cells activated by the STING agonist.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| In Vitro: Low or no cytokine production | - Inactive STING agonist- Low cell viability- Incorrect assay procedure | - Verify agonist activity with a positive control- Check cell viability before and after treatment- Review ELISA kit protocol and ensure proper execution |
| In Vivo: High toxicity/weight loss | - STING agonist dose too high- Systemic exposure | - Perform a dose-titration study to find the maximum tolerated dose- Ensure accurate intratumoral injection to minimize leakage |
| In Vivo: Lack of anti-tumor efficacy | - Insufficient STING activation- Tumor model resistant to immunotherapy- Suboptimal dosing schedule | - Increase STING agonist dose or frequency- Use a more immunogenic tumor model (e.g., MC38)- Optimize the timing of combination therapy |
| Flow Cytometry: High background/low signal | - Inadequate blocking- Low expression of target antigen- Poor antibody quality | - Increase concentration or incubation time of Fc block- Use an amplification step (e.g., secondary antibody)- Titrate antibodies and use a validated clone |
Conclusion
The combination of this compound with an anti-PD-1 checkpoint inhibitor represents a promising strategy to enhance anti-tumor immunity. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this combination therapy. Careful experimental design and comprehensive pharmacodynamic analysis are crucial for elucidating the mechanism of action and optimizing the therapeutic potential of this approach for future clinical translation.
References
Application Notes: High-Throughput Screening of STING Agonists Using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby mounting an anti-viral or anti-tumor immune response.[1][3] Consequently, STING has emerged as a promising therapeutic target for cancer immunotherapy, and the development of potent STING agonists is an area of intense research.[3]
This document provides a detailed protocol for a luciferase reporter assay, a robust and sensitive method for quantifying STING activation in response to pharmacological agents such as STING agonist-13. This cell-based assay is amenable to high-throughput screening (HTS) for the discovery and characterization of novel STING agonists.
Principle of the Assay
The luciferase reporter assay for STING activation utilizes a stable cell line, typically of human monocytic (THP-1) or human embryonic kidney (HEK-293) origin, that has been engineered to express a luciferase reporter gene (e.g., Firefly or NanoLuc® luciferase) under the control of an interferon-stimulated response element (ISRE) or an IFN-β promoter. When a STING agonist activates the pathway, it leads to the phosphorylation and nuclear translocation of interferon regulatory factor 3 (IRF3). Activated IRF3 then binds to the ISRE in the reporter construct, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of STING activation and can be quantified using a luminometer. A second reporter, such as Renilla luciferase, driven by a constitutive promoter is often co-transfected to normalize for variations in cell number and transfection efficiency.
STING Signaling Pathway
The canonical cGAS-STING signaling pathway begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is an endoplasmic reticulum-resident transmembrane protein. This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons and other inflammatory genes.
Caption: The cGAS-STING signaling pathway leading to type I interferon production.
Data Presentation: Comparative Activity of STING Agonists
The following table summarizes the half-maximal effective concentration (EC50) values for various STING agonists, providing a benchmark for evaluating the potency of new chemical entities like this compound. Data is derived from luciferase reporter assays in THP-1 cells.
| STING Agonist | Cell Line | Reporter System | EC50 | Reference |
| cGAMP | THP1-ISG-luc | ISRE-Luciferase | ~8 µM | |
| IMSA101 | THP1-ISG-luc | ISRE-Luciferase | 8 µM | |
| diABZI | THP1-Dual-KI-hSTING-R232 | IRF/NF-κB-Luciferase | Strong Activation (EC50 not specified) | |
| ADU-S100 | STING Reporter THP1 | Luciferase | 2.82 µM (used for inhibition assay) | |
| SHR1032 | THP1-hSTING-R232 | IRF-Luciferase | High Potency (EC50 not specified) |
Experimental Protocols
This protocol is designed for a 96-well format, suitable for HTS.
Materials and Reagents
-
Cell Line: IRF Reporter (Luc)-THP-1 Cell Line (e.g., BPS Bioscience #79735) or a similar stable reporter cell line.
-
Assay Medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin/Streptomycin.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Positive Control: A known STING agonist such as 2'3'-cGAMP.
-
Luciferase Assay System: A commercial kit such as ONE-Step™ Luciferase Assay System (BPS Bioscience) or Dual-Luciferase® Reporter Assay System (Promega).
-
Microplates: White, clear-bottom 96-well microplates.
-
Luminometer: Plate reader with luminescence detection capabilities.
Experimental Workflow
References
Application Notes and Protocols: Nanoparticle-Based Delivery of STING Agonist-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses. STING agonists, such as cyclic dinucleotides (CDNs), have shown significant therapeutic promise in preclinical models. However, their clinical translation has been hampered by challenges including poor stability, low bioavailability, and potential for systemic toxicity.[1][2][3] Nanoparticle-based delivery systems offer a promising strategy to overcome these limitations by protecting the STING agonist from degradation, enhancing its delivery to target cells, and minimizing off-target effects.[1][4] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of nanoparticle-encapsulated STING agonist-13.
STING Signaling Pathway
The activation of the STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum (ER). Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. In the nucleus, phosphorylated IRF3 induces the transcription of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are crucial for initiating a robust anti-tumor immune response.
Data Presentation: Nanoparticle Characteristics and Efficacy
The following tables summarize quantitative data from various studies on nanoparticle-based delivery of STING agonists.
Table 1: Physicochemical Properties of STING Agonist-Loaded Nanoparticles
| Nanoparticle Type | STING Agonist | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes (dLNPs) | diABZI | 99.76 ± 0.23 | - | 58.29 ± 0.53 | |
| Lipid Nanoparticles (LNP) | c-di-GMP | 172 ± 5 | 7.1 ± 0.4 | >99.5 | |
| Lipid Calcium Phosphate (LCP-NP) | 2',3'-cGAMP | 82.57 ± 3.72 | Positive | High (not quantified) | |
| Biodegradable Mesoporous Silica (bMSN) | CDA | ~80 | - | >90 | |
| PEGylated Liposomes | cdGMP | ~150 | - | - | |
| Phase-Transitional Liposomes | 2',3'-cGAMP | 232.16 ± 19.82 | - | - |
Table 2: In Vivo Efficacy of STING Agonist-Loaded Nanoparticles in Murine Tumor Models
| Nanoparticle Formulation | Tumor Model | Treatment Regimen | Key Outcomes | Reference |
| diABZI-loaded Liposomes (dLNPs) | 4T1 Breast Cancer | Intravenous | 78.16% decrease in tumor volume vs. PBS | |
| c-di-GMP-loaded Lipid Nanoparticles (STING-LNP) | B16-F10 Lung Metastasis | Intravenous | Overcame anti-PD-1 resistance | |
| CDA@bMSN | B16-F10 Melanoma | Intratumoral | Significant tumor growth inhibition and prolonged survival | |
| cGAMP-loaded Polymersomes (STING-NPs) | B16-F10 Melanoma | Intravenous | >20-fold increase in tumor-infiltrating CD4+ and CD8+ T-cells | |
| cGAMP-loaded Lipid Nanoparticles (LNPs) | Mouse Model | - | Effectively suppressed tumor growth | |
| diABZI-loaded B-LNPs with Radiotherapy | Glioblastoma | - | Promoted brain tumor regression and induced immunological memory |
Experimental Protocols
Protocol 1: Formulation of STING Agonist-Loaded Lipid Nanoparticles (LNPs)
This protocol is adapted from a method for preparing STING agonist-loaded LNPs.
Materials:
-
Ionizable lipid (e.g., YSK12-C4)
-
Cholesterol
-
PEG-lipid (e.g., PEG2000-DMG)
-
STING agonist (e.g., c-di-GMP)
-
Citrate buffer (1 mM, pH 4.5)
-
Tert-butanol (t-BuOH) solution (90%)
-
Phosphate-buffered saline (PBS)
-
Ultrafiltration device (e.g., Amicon, 50 kDa MWCO)
Procedure:
-
Lipid Mixture Preparation: Dissolve the ionizable lipid, cholesterol, and PEG-lipid in 90% t-BuOH solution.
-
Aqueous Phase Preparation: Dissolve the STING agonist in 1 mM citrate buffer (pH 4.5).
-
Nanoparticle Formation: Under vigorous vortexing, add the aqueous STING agonist solution to the lipid mixture.
-
Purification: a. Transfer the LNP solution to an ultrafiltration device. b. Wash the LNPs twice with PBS by centrifugation (e.g., 10 min, 2700 x g, 4°C). c. Resuspend the purified LNPs in PBS.
-
Characterization: a. Determine the particle size and zeta potential using dynamic light scattering (DLS). b. Assess the encapsulation efficiency using a suitable quantification method for the STING agonist (e.g., HPLC).
Protocol 2: In Vitro STING Pathway Activation Assay
This protocol describes how to assess the activation of the STING pathway in vitro using reporter cells or by measuring downstream gene expression.
Materials:
-
Murine or human cell line responsive to STING activation (e.g., THP-1 dual reporter cells, MEFs)
-
Cell culture medium and supplements
-
STING agonist-loaded nanoparticles
-
Free STING agonist (as a positive control)
-
Empty nanoparticles (as a negative control)
-
Reagents for quantifying reporter gene expression (e.g., luciferase assay system) or for RT-qPCR (RNA extraction kit, reverse transcriptase, qPCR master mix)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Treatment: a. Prepare serial dilutions of the STING agonist-loaded nanoparticles, free STING agonist, and empty nanoparticles in cell culture medium. b. Remove the old medium from the cells and add the treatment solutions. c. Include an untreated cell control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) at 37°C and 5% CO2.
-
Readout: a. Reporter Assay: If using reporter cells, measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions. b. Gene Expression Analysis (RT-qPCR): i. Lyse the cells and extract total RNA. ii. Synthesize cDNA from the extracted RNA. iii. Perform qPCR to quantify the expression of STING target genes (e.g., IFNB1, CXCL10, ISG15). Normalize the expression to a housekeeping gene.
-
Data Analysis: Compare the level of STING activation induced by the nanoparticle formulations to the controls.
Protocol 3: Murine Tumor Model for In Vivo Efficacy Evaluation
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of STING agonist-loaded nanoparticles in a syngeneic mouse tumor model.
Materials:
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
STING agonist-loaded nanoparticles
-
Control formulations (e.g., PBS, empty nanoparticles, free STING agonist)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: a. Inject a suspension of tumor cells subcutaneously into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping and Treatment: a. Randomize the mice into treatment groups (e.g., PBS, empty nanoparticles, free STING agonist, STING agonist-loaded nanoparticles). b. Administer the treatments via the desired route (e.g., intratumoral, intravenous) at a predetermined schedule.
-
Tumor Growth Monitoring: a. Measure the tumor dimensions with calipers every 2-3 days. b. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Survival Analysis: Monitor the mice for signs of toxicity and record the date of euthanasia due to tumor burden or other humane endpoints.
-
Immunological Analysis (Optional): a. At the end of the study, or at specific time points, tumors and spleens can be harvested. b. Prepare single-cell suspensions and analyze immune cell populations by flow cytometry (e.g., CD8+ T cells, NK cells, dendritic cells). c. Measure cytokine levels in the tumor microenvironment or serum by ELISA or other immunoassays.
-
Data Analysis: Compare tumor growth curves and survival rates between the different treatment groups.
Logical Relationships of Nanoparticle Components
The design of a nanoparticle for STING agonist delivery involves several key components, each with a specific function.
References
- 1. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticle-Based Strategies to Enhance the Efficacy of STING Activators in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle-Mediated STING Agonist Delivery for Enhanced Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Agonist-13 with Checkpoint Inhibitor Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, such as the investigational agent STING agonist-13, can induce a potent anti-tumor immune response by stimulating the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3] This leads to the activation of dendritic cells (DCs), enhanced antigen presentation, and subsequent priming and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment.[3][4]
However, the activation of the STING pathway can also lead to the upregulation of immune checkpoint molecules like Programmed Death-Ligand 1 (PD-L1) on tumor cells, which can dampen the anti-tumor immune response by engaging the PD-1 receptor on activated T cells. This provides a strong rationale for the combination of STING agonists with immune checkpoint inhibitors (ICIs), such as anti-PD-1 or anti-PD-L1 antibodies. This combination therapy aims to synergistically enhance anti-tumor immunity by both initiating a robust immune response through STING activation and preventing the subsequent immune suppression mediated by the PD-1/PD-L1 axis.
These application notes provide an overview of the preclinical and clinical data on the combination of STING agonists with checkpoint inhibitors, along with detailed protocols for key experiments to evaluate the efficacy and mechanism of action of such combination therapies.
Data Presentation
Preclinical Efficacy of STING Agonists in Combination with Anti-PD-1/PD-L1 Antibodies
| STING Agonist | Checkpoint Inhibitor | Mouse Model | Key Findings | Reference |
| ADU-S100 | Anti-PD-1 | Murine tumor models | Enhanced tumor-specific T cell responses and superior anti-tumor efficacy compared to monotherapy. | |
| BMS-986301 | Anti-PD-1 | CT26, MC38 | >90% regression in injected and noninjected tumors. A single dose in combination with anti-PD-1 led to complete regression of 80% of tumors. | |
| MSA-1 | Anti-PD-1 (mDX400) | MC38, CT26, B16-F10 | Restored T-cell responses in anti-PD-1 unresponsive tumors and provided long-lived immunological memory. | |
| SB 11285 | Anti-CTLA-4 or Anti-PD-1 | CT26, B16, MC38, 4T1 | Substantially enhanced local tumor shrinkage and survival. | |
| DMXAA | Anti-PD-1 & Anti-PD-L1 | CT26 | Combination vaccine group showed a reduction in tumor mass and an increased survival rate. |
Clinical Trials of STING Agonists in Combination with Checkpoint Inhibitors
| STING Agonist | Checkpoint Inhibitor | Phase | Indication | Key Findings | Reference |
| ADU-S100 (MIW815) | Spartalizumab (anti-PD-1) | Phase Ib (NCT03172936) | Advanced solid tumors or lymphomas | Well-tolerated. Overall response rate of 10.4%. Antitumor activity observed in anti-PD-1-naïve triple-negative breast cancer and previously immunotherapy-treated melanoma. | |
| SB 11285 | Atezolizumab (anti-PD-L1) | Phase 1/1b (NCT04096638) | Advanced solid tumors | Well-tolerated alone and in combination. Early evidence of disease control. | |
| E7766 | - | Phase I/Ib (NCT04144140) | Advanced solid tumors | Generated on-target pharmacodynamic effects. Transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b. |
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
Caption: Canonical STING signaling pathway.
Experimental Workflow for Combination Therapy Evaluation
References
- 1. STING activation promotes robust immune response and NK cell–mediated tumor regression in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following STING Agonist-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses. STING agonists, such as STING agonist-13, are under investigation as therapeutic agents to enhance cancer immunity. These agonists work by mimicking the natural ligand of STING, cyclic GMP-AMP (cGAMP), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the activation and recruitment of various immune cells to the tumor microenvironment. Flow cytometry is an indispensable tool for characterizing the immunomodulatory effects of STING agonists by enabling detailed analysis of immune cell populations and their activation status.
This document provides detailed application notes and protocols for the flow cytometric analysis of immune cells following treatment with this compound.
Mechanism of Action: The STING Signaling Pathway
This compound activates the STING signaling pathway, initiating a downstream cascade that results in a robust anti-tumor immune response.[1][2][3] The key steps are as follows:
-
Activation: Cytosolic DNA, for instance from tumor cells, is detected by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cGAMP. This compound mimics cGAMP and directly binds to and activates the STING protein located on the endoplasmic reticulum.
-
Translocation and Kinase Recruitment: Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
-
IRF3 and NF-κB Activation: TBK1 phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. Concurrently, the STING pathway can also activate the NF-κB signaling pathway.
-
Cytokine Production: In the nucleus, activated IRF3 and NF-κB drive the transcription of genes encoding for type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, CXCL10).
-
Immune Cell Recruitment and Activation: The secreted cytokines and chemokines recruit and activate a variety of immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, leading to a coordinated anti-tumor immune response.
Caption: The STING signaling pathway activated by this compound.
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions from Tumors and Spleens
Materials:
-
Tumor and spleen tissues
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV (10 mg/mL)
-
DNase I (1 mg/mL)
-
70 µm and 40 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Excise tumors and spleens and place them in separate petri dishes containing cold RPMI 1640 medium.
-
Mince the tissues into small pieces using a sterile scalpel.
-
Transfer the minced tissue to a 50 mL conical tube containing RPMI 1640, 10% FBS, Collagenase IV (final concentration 1 mg/mL), and DNase I (final concentration 0.1 mg/mL).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Pipette the suspension up and down vigorously to further dissociate the tissue.
-
Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.
-
Wash the strainer with 10 mL of RPMI 1640.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Add 10 mL of PBS to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Filter the cell suspension through a 40 µm cell strainer.
-
Count the viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
Protocol 2: Flow Cytometry Staining for Immune Cell Phenotyping
Materials:
-
Single-cell suspension (from Protocol 1)
-
FACS buffer
-
Fc block (e.g., anti-CD16/32 antibody)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies (see Table 2 for a suggested panel)
-
Intracellular Staining Buffer Kit (if applicable)
-
Flow cytometer
Procedure:
-
To 100 µL of cell suspension (1 x 10^6 cells) in a FACS tube, add 1 µL of Fixable Viability Dye and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the pellet in 50 µL of FACS buffer containing Fc block. Incubate for 10 minutes at 4°C.
-
Without washing, add the surface antibody cocktail (pre-titrated optimal concentrations) to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
(Optional) For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines), follow the manufacturer's protocol for the intracellular staining buffer kit.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Ensure proper compensation controls (single-stained beads or cells) are run for each fluorochrome.
Data Presentation
Disclaimer: The following data is representative of the effects of potent STING agonists and is compiled from studies on compounds with a similar mechanism of action to this compound. Specific quantitative data for this compound is not publicly available at the time of this publication.
Table 1: Representative Changes in Immune Cell Populations in the Tumor Microenvironment (TME) Following STING Agonist Treatment
| Immune Cell Population | Marker | Pre-Treatment (% of Live Cells) | Post-Treatment (% of Live Cells) | Fold Change |
| T Cells | ||||
| Total T Cells | CD45+ CD3+ | 3.3% | 13.0% | ~3.9x |
| CD8+ T Cells | CD45+ CD3+ CD8+ | 1.5% | 4.5% | 3.0x |
| CD4+ T Cells | CD45+ CD3+ CD4+ | 1.0% | 3.5% | 3.5x |
| Regulatory T Cells | CD4+ FoxP3+ | 0.2% | 0.5% | 2.5x |
| Myeloid Cells | ||||
| Dendritic Cells (Total) | CD45+ CD11c+ | 2.0% | 4.0% | 2.0x |
| - Mature DCs | CD11c+ MHCII+ CD86+ | 0.5% | 2.5% | 5.0x |
| Macrophages | CD45+ CD11b+ F4/80+ | 5.0% | 7.5% | 1.5x |
| NK Cells | ||||
| NK Cells | CD45+ NK1.1+ CD3- | 1.0% | 3.0% | 3.0x |
Table 2: Suggested Flow Cytometry Panel for Murine Immune Cell Analysis
| Target | Fluorochrome | Cell Population/Function |
| Lineage & Viability | ||
| Viability Dye | e.g., BV510 | Live/Dead discrimination |
| CD45 | e.g., AF700 | Pan-leukocyte marker |
| T Cells | ||
| CD3 | e.g., PE-Cy7 | Pan-T cell marker |
| CD4 | e.g., APC | Helper T cells, Regulatory T cells |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cells |
| CD44 | e.g., PE | Activation/Memory marker |
| CD62L | e.g., FITC | Naive/Memory marker |
| FoxP3 | e.g., Alexa Fluor 647 | Regulatory T cells |
| Myeloid Cells | ||
| CD11b | e.g., BUV395 | Macrophages, Monocytes, Neutrophils, some DCs |
| CD11c | e.g., BV786 | Dendritic cells |
| F4/80 | e.g., BV605 | Macrophages |
| Ly6C | e.g., APC-R700 | Monocytic Myeloid-Derived Suppressor Cells |
| Ly6G | e.g., PE-Dazzle594 | Granulocytic Myeloid-Derived Suppressor Cells |
| MHC Class II | e.g., BV711 | Antigen presentation (DCs, Macrophages, B cells) |
| CD86 | e.g., BV421 | Co-stimulation (activated APCs) |
| NK Cells | ||
| NK1.1 | e.g., BB515 | NK cells |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for flow cytometry analysis of immune cells.
Conclusion
The administration of this compound is expected to induce significant changes in the composition and activation state of immune cells within the tumor microenvironment and secondary lymphoid organs. Flow cytometry is a powerful technique to quantify these changes, providing crucial insights into the pharmacodynamic effects of the drug. The protocols and information provided here serve as a comprehensive guide for researchers to design and execute experiments to evaluate the immunological impact of this compound, ultimately aiding in the development of more effective cancer immunotherapies.
References
Establishing a Dose-Response Curve for STING Agonist-13: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) response. This pathway has emerged as a promising target for cancer immunotherapy, as its activation can promote anti-tumor immunity. STING agonists, such as STING agonist-13, are small molecules designed to activate this pathway, leading to the production of pro-inflammatory cytokines and the recruitment of immune cells to the tumor microenvironment.[1][2][3][4]
This document provides detailed protocols for establishing a dose-response curve for this compound. These protocols are designed for researchers in academic and industrial settings who are involved in the discovery and development of novel immunotherapies. The following experimental workflows will enable the characterization of the potency and efficacy of this compound by measuring key downstream effects of STING activation, including cytokine production, activation of interferon-stimulated genes (ISGs), and impact on cell viability.
This compound is a potent non-cyclic dinucleotide (non-CDN) agonist of the STING pathway.[1] It has been shown to induce the secretion of IFN-β in human peripheral blood mononuclear cells (PBMCs) with an EC50 of 7.471 nM. Additionally, it promotes the release of other pro-inflammatory cytokines, such as IL-6 and TNF-α, in murine macrophage-like RAW 264.7 cells. The molecular formula for this compound is C45H53N15O7 and its molecular weight is 916.00 g/mol .
The protocols outlined below utilize common in vitro cell-based assays:
-
IFN-β Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of IFN-β, a hallmark cytokine of STING activation.
-
Interferon-Stimulated Gene (ISG) Reporter Assay: To measure the transcriptional activity of genes downstream of the type I IFN receptor.
-
MTS Cell Viability Assay: To assess the cytotoxic effects of the agonist at various concentrations.
These assays are critical for determining the optimal concentration range for this compound's therapeutic activity while identifying potential dose-limiting toxicities. The human monocytic cell line, THP-1, is a well-established model for studying STING signaling as it expresses all the necessary components of the pathway.
Signaling Pathway and Experimental Workflows
Caption: The cGAS-STING signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Quantification of IFN-β Secretion by ELISA
This protocol details the measurement of IFN-β in cell culture supernatants as a primary readout for STING pathway activation.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human IFN-β ELISA Kit (e.g., from Elabscience or similar)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10^5 cells/well in 100 µL of culture medium.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. A typical 8-point dilution series could be: 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM, and a vehicle control (DMSO at the same final concentration as the highest agonist dose).
-
Carefully remove the medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 1000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for IFN-β analysis. Samples can be stored at -80°C if not used immediately.
-
-
ELISA Procedure:
-
Perform the Human IFN-β ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated ELISA plate.
-
Incubate for 90 minutes at 37°C.
-
Wash the plate 3 times with the provided wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well and incubate for 1 hour at 37°C.
-
Wash the plate 3 times.
-
Add 100 µL of HRP-conjugate and incubate for 30 minutes at 37°C.
-
Wash the plate 5 times.
-
Add 90 µL of TMB substrate and incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
-
Plot the IFN-β concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: ISG Reporter Assay
This protocol is for use with a THP-1 cell line stably expressing a luciferase reporter gene under the control of an Interferon-Stimulated Response Element (ISRE).
Materials:
-
THP-1 ISG-reporter cells (e.g., THP1-Dual™ cells from InvivoGen)
-
All materials listed in Protocol 1
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System from BPS Bioscience)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, seeding the THP-1 ISG-reporter cells at a density of approximately 40,000 cells per well in a white, clear-bottom 96-well plate.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 15-30 minutes with gentle shaking.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the cell-free control wells.
-
Plot the relative luminescence units (RLU) against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 3: MTS Cell Viability Assay
This protocol assesses the cytotoxicity of this compound.
Materials:
-
THP-1 cells
-
All cell culture and treatment reagents from Protocol 1
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay from Promega)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should match the primary efficacy assay.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1 to 4 hours at 37°C.
-
Record the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the CC50 (50% cytotoxic concentration) value.
-
Data Presentation
The following tables present hypothetical but realistic data for the dose-response of this compound in THP-1 cells, based on the known potency of the compound.
Table 1: IFN-β Secretion in THP-1 Cells Treated with this compound
| This compound (nM) | Log Concentration | Mean IFN-β (pg/mL) | Standard Deviation |
| 0 (Vehicle) | - | 15.2 | 3.1 |
| 0.01 | -2.00 | 25.8 | 5.5 |
| 0.1 | -1.00 | 78.4 | 12.3 |
| 1 | 0.00 | 350.1 | 45.7 |
| 10 | 1.00 | 895.6 | 98.2 |
| 100 | 2.00 | 1250.3 | 130.5 |
| 1000 | 3.00 | 1310.8 | 142.1 |
| 10000 | 4.00 | 1325.0 | 155.6 |
EC50 for IFN-β Secretion: ~7.5 nM
Table 2: ISG Reporter Activity in THP-1 ISG-Lucia Cells Treated with this compound
| This compound (nM) | Log Concentration | Mean RLU | Standard Deviation |
| 0 (Vehicle) | - | 1,500 | 250 |
| 0.01 | -2.00 | 2,800 | 450 |
| 0.1 | -1.00 | 15,600 | 2,100 |
| 1 | 0.00 | 75,200 | 8,900 |
| 10 | 1.00 | 180,500 | 21,300 |
| 100 | 2.00 | 250,000 | 28,700 |
| 1000 | 3.00 | 265,000 | 30,100 |
| 10000 | 4.00 | 268,000 | 31,500 |
EC50 for ISG Reporter Activity: ~5.0 nM
Table 3: Cell Viability of THP-1 Cells Treated with this compound
| This compound (nM) | Log Concentration | Mean % Viability | Standard Deviation |
| 0 (Vehicle) | - | 100.0 | 5.2 |
| 1 | 0.00 | 98.5 | 4.8 |
| 10 | 1.00 | 97.2 | 5.1 |
| 100 | 2.00 | 95.1 | 6.3 |
| 1000 | 3.00 | 88.4 | 7.5 |
| 10000 | 4.00 | 75.3 | 8.1 |
| 50000 | 4.70 | 48.9 | 9.2 |
| 100000 | 5.00 | 25.6 | 6.8 |
CC50 for Cell Viability: > 50 µM
References
Application Notes and Protocols: Antibody-Drug Conjugates for Targeted STING Agonist Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, applications, and experimental protocols for the development and evaluation of antibody-drug conjugates (ADCs) utilizing STING (Stimulator of Interferon Genes) agonists. This technology represents a promising immunotherapeutic approach to cancer by delivering a potent immune-stimulatory payload directly to the tumor microenvironment, thereby minimizing systemic toxicity and enhancing anti-tumor efficacy.[1][2][3][4]
Introduction
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[5] This, in turn, activates an adaptive immune response against pathogens and malignant cells. While direct systemic administration of STING agonists has shown preclinical promise, it is often associated with adverse effects and poor pharmacokinetic properties.
STING agonist ADCs are designed to overcome these limitations by leveraging the specificity of monoclonal antibodies to target tumor-associated antigens (TAAs). This targeted delivery localizes the STING agonist to the tumor microenvironment, leading to potent, localized immune activation and reduced systemic exposure.
Mechanism of Action
STING agonist ADCs function through a multi-faceted mechanism:
-
Targeted Delivery : The ADC binds to a specific antigen on the surface of tumor cells.
-
Internalization : Upon binding, the ADC is internalized by the tumor cell.
-
Payload Release : The STING agonist payload is released from the antibody within the cell, often through a cleavable linker.
-
STING Pathway Activation : The released agonist activates the STING pathway in the tumor cell, leading to the production of type I interferons and other cytokines.
-
Immune Cell Engagement : In a key dual mechanism, the ADC can also engage Fcγ receptors on tumor-resident immune cells, such as dendritic cells and macrophages, leading to their uptake of the ADC and subsequent STING activation. This activation in antigen-presenting cells is crucial for initiating a robust anti-tumor T-cell response.
-
Bystander Effect : The localized cytokine production can lead to the killing of nearby antigen-negative tumor cells, expanding the therapeutic effect.
Data Presentation
The following table summarizes the quantitative data reported for STING agonist ADCs compared to free STING agonists.
| Parameter | Observation | Fold Improvement (ADC vs. Free Agonist) | Reference |
| In Vitro Potency | Enhanced STING pathway activation in co-culture assays. | ~150 - 300x higher potency | |
| In Vitro Activity | Increased activity in in vitro assays. | > 100x increase | |
| In Vivo Efficacy | Complete and sustained tumor regression in syngeneic mouse models. | Not applicable | |
| Immune Memory | Development of immunological memory after tumor rechallenge. | Not applicable | |
| Synergy | Combination with anti-PD-L1 antibody led to complete tumor suppression. | Not applicable |
Experimental Protocols
Protocol 1: In Vitro Co-Culture Assay for STING Activation
This protocol is designed to assess the ability of a STING agonist ADC to activate the STING pathway in a co-culture of cancer cells and immune cells.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or bone marrow-derived dendritic cells (BMDCs))
-
STING agonist ADC
-
Control non-binding ADC
-
Free STING agonist
-
Cell culture medium and supplements
-
ELISA kit for CXCL10 or IFN-β
-
96-well cell culture plates
Procedure:
-
Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.
-
The following day, add the immune cells to the wells containing the cancer cells.
-
Prepare serial dilutions of the STING agonist ADC, control ADC, and free STING agonist.
-
Add the different concentrations of the test articles to the co-culture wells.
-
Incubate the plate for 24-48 hours.
-
After incubation, harvest the cell culture supernatants.
-
Measure the concentration of CXCL10 or IFN-β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the potency of the STING agonist ADC compared to the controls.
Protocol 2: In Vivo Tumor Growth Inhibition Study
This protocol evaluates the anti-tumor efficacy of a STING agonist ADC in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6J)
-
Murine tumor cell line expressing the target antigen
-
STING agonist ADC
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Implant the tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the STING agonist ADC (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and schedule. Administer the vehicle control to the control group.
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the mice for any signs of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. For long-term studies, mice with complete tumor regression can be re-challenged with tumor cells to assess for immunological memory.
Visualizations
Caption: The cGAS-STING signaling pathway activated by a STING agonist ADC.
Caption: Experimental workflow for STING agonist ADC development and evaluation.
Caption: Dual mechanism of action for a STING agonist ADC.
References
- 1. Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-STING Agonist Conjugate Development Service - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mersana.com [mersana.com]
Troubleshooting & Optimization
STING agonist-13 solubility and formulation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of STING agonist-13. Below you will find frequently asked questions and a troubleshooting guide to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic, non-nucleotide small molecule designed to activate the Stimulator of Interferon Genes (STING) pathway. This pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2] This activation is pivotal for mounting an immune response against infections and tumors, making STING agonists like this compound promising candidates for immunotherapy and vaccine development.[1][2]
Q2: What are the main challenges associated with the solubility and formulation of this compound?
A2: Like many non-nucleotide STING agonists, this compound can present solubility challenges in aqueous solutions. The key issues stem from its physicochemical properties which can lead to poor membrane permeability and limited bioavailability.[3] These challenges necessitate careful selection of solvents and may require advanced formulation strategies, such as the use of co-solvents or specialized delivery systems, to achieve desired concentrations for in vitro and in vivo studies.
Q3: What is the recommended solvent for dissolving this compound?
A3: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Other non-nucleotide STING agonists with similar structural features show good solubility in DMSO, often achieving concentrations of 20 mM or higher.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the lyophilized this compound powder in high-purity DMSO to a concentration of 10 mM or higher. To aid dissolution, gentle warming or sonication may be beneficial, a technique recommended for other non-nucleotide STING agonists. Always ensure the compound is fully dissolved before making further dilutions.
Q5: How should I store this compound powder and stock solutions?
A5: Lyophilized this compound powder is typically shipped at room temperature but should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for maximum stability. For short-term storage of a few days, 4°C is acceptable.
Q6: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A6: Direct dissolution in aqueous buffers is generally not recommended due to the compound's limited aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer or media of choice for your experiment. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound's solubility limit in the aqueous buffer has been exceeded. | - Decrease the final concentration of this compound.- Increase the percentage of co-solvents in the final solution (if the experimental design allows).- For in vivo studies, consider using a formulation with excipients like PEG300 and Tween-80 to improve solubility. |
| Compound does not fully dissolve in DMSO | Insufficient solvent or inadequate mixing. | - Ensure the DMSO is of high purity and anhydrous.- Gently warm the solution (to 37°C) or use a bath sonicator to aid dissolution.- Increase the volume of DMSO to lower the final concentration. |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | - Visually inspect the stock solution for any precipitate before each use.- Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment. |
| Cell toxicity observed in in vitro assays | The concentration of DMSO in the final culture medium is too high. | - Ensure the final DMSO concentration is below 0.5%.- Include a vehicle control (media with the same final DMSO concentration) in your experiment to assess solvent toxicity. |
Solubility of Structurally Similar Non-Nucleotide STING Agonists
| Compound | Solvent | Reported Solubility |
| DMXAA | DMSO | Soluble to 20 mM |
| STING activator Compound 53 | DMSO | 50 mg/mL (101.86 mM) |
Experimental Protocols
Protocol for Solubilization of this compound for In Vitro Assays
-
Preparation : Bring the vial of lyophilized this compound powder and a vial of high-purity, anhydrous DMSO to room temperature.
-
Reconstitution : Add the appropriate volume of DMSO to the this compound vial to achieve a desired stock concentration (e.g., 10 mM).
-
Dissolution : Vortex the vial for 30 seconds. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or gently warm it at 37°C until the solution is clear.
-
Dilution : For cell-based assays, further dilute the DMSO stock solution in your cell culture medium to the final working concentration (e.g., 2 µM). Ensure the final DMSO concentration in the culture does not exceed 0.5%.
-
Storage : Aliquot the remaining stock solution into single-use vials and store at -80°C.
Visualizations
Caption: The cGAS-STING signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Improving the stability of STING agonist-13 in solution
Welcome to the technical support center for STING Agonist-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also referred to as compound 4c in some literature) is a potent, non-cyclic dinucleotide (non-CDN) small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1] Unlike natural STING agonists like cGAMP, which are susceptible to enzymatic degradation, this compound belongs to a class of amidobenzimidazole-based compounds designed for improved stability and systemic activity.[2][3] It directly binds to the STING protein in the endoplasmic reticulum, inducing a conformational change that triggers its translocation and the subsequent activation of the TBK1-IRF3 signaling axis.[2][4] This leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are crucial for initiating a robust anti-tumor immune response.
Q2: How should I dissolve and store this compound?
A2: For initial stock solutions, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of solvent added to your experimental system. Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, further dilute the DMSO stock in your aqueous buffer or cell culture medium of choice immediately before use. Due to the hydrophobic nature of many small molecules, prolonged storage in aqueous solutions is not recommended as it may lead to precipitation or degradation.
Q3: Is this compound prone to degradation in solution?
A3: As a non-nucleotide small molecule, this compound is designed to be more stable against enzymatic degradation compared to natural cyclic dinucleotide agonists. However, like many small molecules, its stability in solution can be affected by several factors:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of functional groups. It is best to prepare working solutions in buffers close to physiological pH (7.2-7.4).
-
Aqueous Stability: Small molecules can precipitate out of aqueous solutions over time, especially at higher concentrations. Always prepare fresh working dilutions from your DMSO stock for each experiment.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can introduce moisture, which may lead to compound degradation or concentration changes. Aliquoting is strongly recommended.
Q4: My cell-based assay is showing lower-than-expected activity. What are the possible causes?
A4: Reduced activity in a cell-based assay can stem from issues with the compound, the cells, or the assay itself.
-
Compound Integrity: Ensure your this compound stock has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution. Verify that the compound has not precipitated in your working dilution; ensure it is fully dissolved before adding to cells.
-
Cell Health and Passage Number: Use healthy, exponentially growing cells. High cell confluence or the use of high-passage-number cells can lead to inconsistent responses.
-
STING Expression: Confirm that your cell line expresses a functional STING protein. Some cancer cell lines have silenced or mutated STING pathways.
-
Assay Incubation Time: The kinetics of STING activation can vary. While phosphorylation of key proteins like TBK1 and IRF3 can be rapid, downstream readouts like cytokine production may require longer incubation times (e.g., 18-24 hours).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock into aqueous buffer/media. | The concentration of the agonist in the final aqueous solution is above its solubility limit. | - Increase the final volume of the aqueous buffer to lower the concentration.- Decrease the volume of the DMSO stock added. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent toxicity.- Vortex or gently warm the solution (e.g., to 37°C) to aid dissolution immediately before use. Do not store aqueous solutions. |
| Inconsistent results between experiments (variable IC50/EC50 values). | 1. Compound Degradation: Repeated freeze-thaw cycles of the stock solution.2. Cellular Variability: Using cells at different passage numbers or confluency levels.3. Pipetting Inaccuracy: Inaccurate pipetting of the concentrated stock solution. | 1. Use fresh, single-use aliquots of the DMSO stock for each experiment.2. Maintain a consistent cell culture protocol. Use cells within a defined passage number range and seed them to reach a consistent confluency at the time of the assay.3. Perform serial dilutions to ensure accurate final concentrations. |
| No STING activation observed in a reporter assay (e.g., THP-1 ISRE-Luciferase). | 1. Inactive Compound: The compound has degraded due to improper storage or handling.2. Cell Line Issue: The cells do not express a functional STING pathway, or the reporter construct is not working.3. Incorrect Agonist Concentration: The concentrations used are too low to elicit a response. | 1. Test the compound's chemical integrity using HPLC-MS (see protocol below). Prepare a fresh stock solution.2. Run a positive control using a known STING agonist (e.g., 2'3'-cGAMP). Confirm STING expression in your cell line via Western Blot.3. Perform a dose-response experiment across a wide concentration range (e.g., 1 nM to 30 µM). |
| High background signal in no-agonist control wells. | 1. Cell Culture Contamination: Mycoplasma or other microbial contamination can activate innate immune pathways.2. Constitutive Pathway Activation: The cell line may have some level of baseline STING pathway activation.3. Media Components: Phenol red or other media components can cause autofluorescence in some readout systems. | 1. Regularly test cell cultures for mycoplasma contamination.2. Compare the signal to a STING-knockout cell line if available. Ensure cells are not overly stressed or confluent.3. Use phenol red-free media for fluorescence or luminescence-based assays. |
Data Presentation
Illustrative Stability of a Small Molecule STING Agonist
Disclaimer: The following data is illustrative and intended as a general guide. Specific stability testing has not been published for this compound. Researchers should perform their own stability assessments for their specific experimental conditions.
| Condition | Parameter | Incubation Time | Remaining Compound (%) | Notes |
| DMSO Stock | Storage Temperature | 4 Weeks | >99% | Store at -20°C or -80°C in aliquots. |
| Freeze-Thaw Cycles (from -20°C) | 5 Cycles | ~95% | Repeated cycles can introduce moisture and are not recommended. | |
| Aqueous Solution (PBS, pH 7.4) | Storage at 4°C | 24 Hours | ~90% | Potential for precipitation and hydrolysis. Prepare fresh. |
| Storage at 37°C | 8 Hours | ~75% | Increased risk of degradation at physiological temperatures. | |
| Cell Culture Media (+10% FBS) | Storage at 37°C | 8 Hours | ~60-70% | Potential for enzymatic degradation and binding to serum proteins. |
Experimental Protocols
Protocol 1: Assessment of Chemical Stability by HPLC-MS
This protocol provides a general workflow to assess the percentage of this compound remaining after incubation under various conditions.
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare the test solutions by diluting the stock solution to a final concentration of 10 µM in the desired buffers (e.g., PBS pH 5.0, PBS pH 7.4, PBS pH 9.0, cell culture media). Include a control sample diluted in a 50:50 acetonitrile:water mixture for t=0 analysis.
-
-
Incubation:
-
Incubate the test solutions at the desired temperatures (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each condition.
-
-
Sample Quenching and Preparation:
-
Immediately stop any potential degradation by adding an equal volume of cold acetonitrile containing an internal standard (a stable, structurally unrelated compound).
-
Centrifuge the samples at >10,000 x g for 10 minutes to pellet any precipitate or proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a suitable gradient to separate the parent compound from potential degradants (e.g., 5% to 95% B over 5 minutes).
-
Mass Spectrometry: Operate in positive ion mode and monitor the specific m/z for this compound (C₄₅H₅₃N₁₅O₇, MW: 916.00) and the internal standard using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the results to the t=0 sample to determine the percentage of compound remaining over time.
-
Protocol 2: Cell-Based STING Activation Assay (THP-1 ISRE Reporter)
This protocol describes how to measure the biological activity of this compound using a THP-1 monocyte cell line engineered with an Interferon-Stimulated Response Element (ISRE) driving a luciferase reporter.
-
Cell Seeding:
-
Culture THP-1 ISRE-Luciferase reporter cells according to the vendor's instructions.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 50,000 to 80,000 cells per well in 80 µL of assay medium (serum-free or low-serum medium is often recommended).
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay medium from your DMSO stock. Create concentrations that are 5X the desired final concentration (e.g., if final is 1 µM, prepare a 5 µM solution).
-
Include a "vehicle control" (DMSO only) and a positive control (e.g., 2'3'-cGAMP).
-
Add 20 µL of the 5X compound dilutions to the appropriate wells. The final DMSO concentration should not exceed 0.5%.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Incubate for 10-15 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the average signal from the vehicle control wells to correct for background.
-
Plot the luminescence signal against the log of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Visualizations
Caption: STING signaling pathway activation by this compound.
Caption: Experimental workflow for assessing the chemical stability of this compound.
Caption: Troubleshooting decision tree for low activity of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of amidobenzimidazole STING receptor agonists with systemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to STING Agonist-13 Therapy
Welcome to the technical support center for STING Agonist-13 therapy. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and answering frequently asked questions related to therapeutic resistance.
Troubleshooting Guide
This section addresses specific problems you may encounter during your in vitro and in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No or low induction of Type I Interferons (IFNs) or pro-inflammatory cytokines post-treatment. | 1. Low or absent STING expression in the cell line. 2. Ineffective delivery of the STING agonist into the cytoplasm. 3. Degradation of the STING agonist. | 1. Verify STING protein expression in your cell line via Western blot or qPCR.[1] 2. Utilize a delivery vehicle such as a nanoparticle or liposomal formulation to enhance cellular uptake.[2][3] 3. Use fresh agonist preparations and consider using non-hydrolyzable analogs if available.[4] |
| Initial tumor regression followed by rapid regrowth (acquired resistance). | 1. Upregulation of immune checkpoint pathways (e.g., PD-1/PD-L1).[5] 2. Induction of immunosuppressive pathways (e.g., IDO, COX2). 3. Recruitment of immunosuppressive cells to the tumor microenvironment (TME). | 1. Combine STING agonist therapy with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody). 2. Co-administer inhibitors for IDO or COX2 (e.g., celecoxib). 3. Analyze the TME for changes in immune cell populations (e.g., MDSCs, Tregs) and consider therapies targeting these cells. |
| Lack of response in "cold" tumors with low immune infiltration. | 1. Insufficient T-cell priming and recruitment. 2. Presence of a highly immunosuppressive TME. | 1. Combine STING agonist therapy with treatments that promote T-cell infiltration, such as radiotherapy or chemotherapy. 2. Use STING agonists to convert "cold" tumors into "hot" tumors by increasing chemokine production (e.g., CCL5, CXCL9, CXCL10). |
| Systemic toxicity or severe immune-related adverse events. | 1. High dosage or non-specific tissue uptake of the STING agonist. 2. Over-activation of the STING pathway leading to chronic inflammation. | 1. Optimize the dosage and delivery kinetics. 2. Employ targeted delivery systems (e.g., biomaterial-based carriers) for intratumoral release to minimize systemic exposure. |
| Variability in response across different tumor models or patients. | 1. Tumor heterogeneity. 2. Genetic variations (SNPs) in the STING pathway. 3. Differences in the baseline immune status of the host. | 1. Characterize the STING pathway components and the TME of your specific model. 2. Consider personalized therapy approaches based on biomarker analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to STING agonist therapy?
A1: Resistance to STING agonist therapy can be both intrinsic and adaptive. Key mechanisms include:
-
Upregulation of Immune Checkpoints: Activation of the STING pathway can lead to the upregulation of PD-L1 on tumor cells, creating an adaptive resistance mechanism.
-
Induction of Immunosuppressive Pathways: STING activation can induce pathways involving indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2), which suppress anti-tumor immune responses.
-
Immunosuppressive Tumor Microenvironment (TME): The TME can harbor immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) that dampen the effects of STING agonists.
-
Tumor-Intrinsic Factors: Some tumors may have low or absent STING expression or mutations in the STING pathway components, rendering them resistant to therapy.
Q2: How can combination therapies overcome resistance to STING agonists?
A2: Combining STING agonists with other therapies can create synergistic effects and overcome resistance:
-
Immune Checkpoint Inhibitors (ICIs): Combining STING agonists with anti-PD-1/PD-L1 antibodies can block the adaptive resistance mediated by PD-L1 upregulation.
-
COX2 Inhibitors: Co-treatment with COX2 inhibitors like celecoxib has been shown to synergize with STING agonists to enhance tumor control and survival.
-
PARP Inhibitors (PARPi): In BRCA1-deficient breast cancer models, STING agonists can overcome resistance to PARPi by reprogramming tumor-associated macrophages to an anti-tumor state.
-
Radiotherapy and Chemotherapy: These treatments can induce DNA damage, which can activate the cGAS-STING pathway and synergize with exogenously administered STING agonists.
Q3: What is the role of the tumor microenvironment (TME) in STING agonist therapy resistance?
A3: The TME plays a critical role in the efficacy of STING agonist therapy. A "cold" TME, characterized by low immune cell infiltration, is often resistant to immunotherapy. STING agonists can help remodel the TME by:
-
Increasing the infiltration of cytotoxic CD8+ T cells and natural killer (NK) cells.
-
Promoting the maturation of dendritic cells (DCs) for better antigen presentation.
-
Shifting the balance from immunosuppressive M2-like macrophages to anti-tumor M1-like macrophages.
However, the TME can also contribute to resistance through the presence of immunosuppressive cells and physical barriers that limit drug delivery.
Q4: How can drug delivery systems improve the efficacy of STING agonists?
A4: Advanced drug delivery systems, such as nanoparticles and other biomaterials, can address several challenges associated with STING agonist therapy:
-
Enhanced Stability and Bioavailability: Nanocarriers can protect STING agonists from degradation and improve their solubility.
-
Targeted Delivery: These systems can be designed to specifically target tumor cells or immune cells within the TME, increasing local drug concentration and reducing systemic toxicity.
-
Sustained Release: Biomaterials can provide a sustained release of the STING agonist, prolonging immune activation.
Key Signaling Pathways and Experimental Workflows
STING Signaling Pathway
Caption: Canonical cGAS-STING signaling pathway activation.
Mechanisms of Resistance to STING Agonist Therapy
Caption: Key pathways leading to resistance to STING agonist therapy.
Experimental Workflow to Overcome Resistance
Caption: A general experimental workflow for testing combination therapies.
Experimental Protocols
Assessment of STING Pathway Activation by Western Blot
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Tumor Growth and Survival Studies
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., Lewis Lung Carcinoma - LLC) into the flank of syngeneic mice.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration: Once tumors reach a specified size (e.g., 250–300 mm³), randomize mice into treatment groups. Administer this compound (e.g., intratumorally) alone or in combination with other agents (e.g., celecoxib via oral gavage).
-
Survival Monitoring: Monitor mice for signs of toxicity and record survival data. Euthanize mice when tumors exceed a predetermined size or if they show signs of distress.
-
Data Analysis: Plot tumor growth curves and generate Kaplan-Meier survival curves. Perform statistical analysis to determine significant differences between treatment groups.
Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells
-
Tumor Digestion: Excise tumors from treated mice and mechanically and enzymatically digest them to obtain a single-cell suspension.
-
Cell Staining: Stain the cells with a panel of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1).
-
Intracellular Staining (optional): For intracellular markers like cytokines (e.g., IFN-γ) or transcription factors (e.g., FoxP3), permeabilize the cells and stain with the respective antibodies.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the populations of different immune cells within the TME.
References
- 1. benchchem.com [benchchem.com]
- 2. Nanoparticle-Based Strategies to Enhance the Efficacy of STING Activators in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: STING Agonist-13 Delivery to Non-Accessible Tumors
Welcome to the technical support center for the delivery of STING agonist-13 to non-accessible tumors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a stimulator of interferon genes (STING) agonist designed for cancer immunotherapy.[1][2] It functions by activating the STING signaling pathway, which in turn promotes the production of type I interferons and other pro-inflammatory cytokines.[1][2] This activation of the innate immune system leads to the recruitment and activation of immune cells, such as dendritic cells and cytotoxic T cells, into the tumor microenvironment, ultimately resulting in an anti-tumor immune response.[3] this compound has been shown to significantly decrease tumor volume and induce immunological memory to prevent tumor recurrence.
Q2: What are the main challenges in delivering STING agonists like this compound to non-accessible tumors?
A2: The clinical application of STING agonists faces several hurdles, particularly for tumors that are not easily accessible for direct injection. Key challenges include:
-
Poor Stability and Rapid Clearance: Free STING agonists are often unstable in vivo and are rapidly cleared from circulation, limiting their bioavailability.
-
Low Bioavailability and Poor Membrane Permeability: The physicochemical properties of many STING agonists, such as their negative charge and hydrophilicity, hinder their ability to cross cell membranes and reach the intracellular STING protein.
-
Systemic Toxicity and Off-Target Effects: Systemic administration can lead to widespread immune activation, causing dose-limiting toxicities and potential autoimmune responses. Intratumoral injections are used to mitigate this, but this approach is not feasible for metastatic or deep-seated tumors.
Q3: How can nanoparticle delivery systems help overcome these challenges?
A3: Nanoparticle-based delivery systems offer a promising solution to the limitations of free STING agonists. These systems can:
-
Enhance Stability and Bioavailability: By encapsulating STING agonists, nanoparticles protect them from degradation in the bloodstream, prolonging their circulation time and increasing their accumulation at the tumor site through the enhanced permeability and retention (EPR) effect.
-
Improve Targeted Delivery: Nanoparticles can be engineered to specifically target tumor cells or immune cells within the tumor microenvironment, minimizing off-target effects.
-
Facilitate Intracellular Uptake and Endosomal Escape: Nanocarriers can be designed to be taken up by cells more efficiently and to release the STING agonist into the cytoplasm where the STING protein resides. Some nanoparticles are designed to respond to the acidic tumor microenvironment to trigger drug release.
Troubleshooting Guides
Problem 1: Low or no detectable IFN-β secretion in vitro after treatment with nanoparticle-encapsulated this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient cellular uptake of nanoparticles. | 1. Confirm nanoparticle uptake: Use fluorescently labeled nanoparticles and visualize uptake via fluorescence microscopy or flow cytometry. 2. Optimize nanoparticle formulation: Adjust the size, charge, or surface chemistry of the nanoparticles. Cationic lipids or polymers can enhance interaction with the negatively charged cell membrane. 3. Increase incubation time: Extend the incubation period to allow for more time for nanoparticle internalization. |
| Failure of this compound to escape the endosome. | 1. Incorporate endosomal escape moieties: Modify the nanoparticles with components that promote endosomal disruption, such as pH-responsive polymers or fusogenic lipids. 2. Use a delivery system known for efficient cytosolic delivery: For example, liposomes formulated with cationic lipids like DOTAP have been shown to facilitate intracellular delivery of STING agonists. |
| Degradation of this compound within the nanoparticle or after release. | 1. Assess nanoparticle integrity: Characterize the stability of the nanoparticles under experimental conditions. 2. Confirm agonist loading and release: Quantify the amount of this compound loaded into the nanoparticles and measure its release kinetics. |
| Low STING expression in the target cell line. | 1. Verify STING expression: Check for STING protein expression in your cell line using Western blot or flow cytometry. Some cancer cells have been shown to lack STING expression. 2. Use a different cell line: Select a cell line known to have a functional STING pathway, such as THP-1 monocytes for human studies or RAW 264.7 macrophages for murine studies. |
Problem 2: Lack of in vivo anti-tumor efficacy with systemically administered nanoparticle-delivered this compound.
| Possible Cause | Troubleshooting Step |
| Poor pharmacokinetic profile of the nanoparticles. | 1. Perform pharmacokinetic studies: Measure the circulation half-life of the nanoparticles in vivo. 2. Modify nanoparticle surface: PEGylation can help to prolong circulation time and reduce clearance by the reticuloendothelial system. |
| Insufficient accumulation of nanoparticles in the tumor. | 1. Assess biodistribution: Use labeled nanoparticles (e.g., with a fluorescent dye or radionuclide) to track their distribution and accumulation in the tumor and other organs. 2. Optimize nanoparticle size: Nanoparticles in the range of 50-200 nm are generally considered optimal for tumor accumulation via the EPR effect. 3. Incorporate active targeting ligands: Conjugate antibodies or other ligands to the nanoparticle surface that bind to receptors overexpressed on tumor cells. |
| Immunosuppressive tumor microenvironment. | 1. Analyze the tumor immune landscape: Use flow cytometry or immunohistochemistry to characterize the immune cell populations within the tumor before and after treatment. 2. Combine with other immunotherapies: Consider combination therapy with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) to overcome immune suppression. |
| Suboptimal dosing regimen. | 1. Perform a dose-escalation study: Test a range of doses to determine the optimal therapeutic window that balances efficacy and toxicity. 2. Adjust the dosing frequency: The frequency of administration may need to be optimized based on the pharmacokinetic and pharmacodynamic properties of the formulation. |
Data and Protocols
Quantitative Data for this compound
| Parameter | Cell Line/System | Value | Reference |
| IFN-β Secretion (EC50) | Human primary PBMCs | 7.471 nM | |
| IP-10 Secretion (EC50) | RAW 264.7 cells | 2.442 nM | |
| In Vivo Dosing Regimen | Syngeneic mouse tumor model | 1.5 mg/kg, i.v., once a day for 8 days |
Overview of Nanodelivery Platforms for STING Agonists
| Delivery Platform | Key Features | Problem Addressed | References |
| Liposomes/Lipid Nanoparticles (LNPs) | Biocompatible, versatile for encapsulating hydrophilic and hydrophobic drugs. Can be modified with targeting ligands and PEG. Cationic lipids enhance cellular uptake. | Poor stability, low bioavailability, inefficient cellular uptake. | |
| Polymeric Nanoparticles | Tunable properties (size, charge, degradability). Can be designed for controlled release and response to tumor microenvironment stimuli (e.g., pH). | Poor stability, rapid clearance, need for controlled release. | |
| Hydrogels | Can provide sustained local release of STING agonists, reducing the need for frequent injections. | Rapid clearance from the injection site, systemic toxicity. | |
| Antibody-Drug Conjugates (ADCs) | Highly targeted delivery to tumor cells expressing a specific antigen. | Systemic toxicity, off-target effects. |
Experimental Protocol: Evaluation of Nanoparticle-Delivered this compound in a Syngeneic Mouse Tumor Model
-
Nanoparticle Formulation and Characterization:
-
Synthesize nanoparticles encapsulating this compound.
-
Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro release kinetics.
-
-
In Vitro STING Pathway Activation:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages).
-
Treat cells with free this compound, empty nanoparticles, and this compound-loaded nanoparticles at various concentrations.
-
After 24 hours, collect the supernatant and measure the concentration of secreted IFN-β and other cytokines (e.g., TNF-α, IL-6) using ELISA.
-
-
In Vivo Efficacy Study:
-
Implant tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma) subcutaneously into immunocompetent syngeneic mice.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle, empty nanoparticles, free this compound, this compound-loaded nanoparticles).
-
Administer treatments intravenously according to a predefined schedule (e.g., every 3-4 days).
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health as a measure of toxicity.
-
-
Immunophenotyping of the Tumor Microenvironment:
-
At a predetermined endpoint (or when tumors reach a certain size), euthanize a subset of mice from each group.
-
Excise tumors and spleens.
-
Prepare single-cell suspensions from the tissues.
-
Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD11c, F4/80, Gr-1).
-
Analyze the immune cell populations using flow cytometry to assess changes in immune cell infiltration and activation.
-
-
Cytokine Analysis from Serum:
-
Collect blood from mice at various time points after treatment.
-
Isolate serum and measure the levels of systemic cytokines (e.g., IFN-β, CXCL10, CCL5) using a multiplex immunoassay or ELISA to assess the systemic immune response.
-
Visualizations
Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA.
Caption: Workflow for preclinical evaluation of nanoparticle-delivered STING agonists.
References
Technical Support Center: Addressing Poor Membrane Permeability of STING Agonist-13
Welcome to the technical support center for STING Agonist-13. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor membrane permeability of this compound and strategies to enhance its intracellular delivery and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its membrane permeability a concern?
A1: this compound is a potent stimulator of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system. Activation of STING can lead to robust anti-tumor and anti-viral immune responses. However, like many cyclic dinucleotide (CDN) and synthetic STING agonists, this compound is a polar, negatively charged molecule, which significantly limits its ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane. This poor membrane permeability is a major obstacle to its therapeutic efficacy, as it must reach the cytosol to bind to and activate the STING protein located on the endoplasmic reticulum.
Q2: What are the common experimental signs of poor membrane permeability of this compound?
A2: Researchers may observe the following issues in their experiments, which can be indicative of poor cellular uptake of this compound:
-
Low in vitro potency: High concentrations of the agonist are required to achieve a significant biological response (e.g., cytokine production) in cell culture.
-
Inconsistent results: High variability in experimental outcomes between replicates or different cell lines.
-
Limited in vivo efficacy: Lack of significant anti-tumor or anti-viral effects when administered systemically in animal models.
-
Discrepancy between binding affinity and cellular activity: The agonist may show high binding affinity to purified STING protein in biochemical assays but exhibit weak activity in cell-based assays.
Q3: What are the primary strategies to overcome the poor membrane permeability of this compound?
A3: Several delivery strategies can be employed to enhance the intracellular delivery of this compound. These include:
-
Encapsulation in Nanoparticles: Loading the agonist into nanoparticles (NPs) made from biodegradable polymers (e.g., PLGA) or lipids can protect it from degradation and facilitate cellular uptake via endocytosis.[1][2]
-
Liposomal Formulations: Encapsulating the agonist within liposomes, particularly cationic liposomes, can improve its interaction with the cell membrane and promote fusion or endocytosis, leading to cytosolic delivery.[3][4][5]
-
Antibody-Drug Conjugates (ADCs): Conjugating the STING agonist to an antibody that targets a specific receptor on the cell surface can enable targeted delivery and receptor-mediated endocytosis.
-
Permeabilizing Agents: Using agents that transiently permeabilize the cell membrane, such as electroporation or certain transfection reagents, can facilitate the entry of the agonist into the cytosol. However, this approach is often limited to in vitro applications due to potential toxicity.
Troubleshooting Guides
Issue 1: Low or No Induction of Type I Interferons (e.g., IFN-β) in Cell Culture
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor cellular uptake of this compound. | 1. Use a delivery vehicle: Encapsulate this compound in liposomes or nanoparticles. 2. Increase concentration: Titrate the concentration of this compound to determine the optimal dose for your cell line. 3. Use a positive control: Treat cells with a known potent, cell-permeable STING agonist (if available) or a different innate immune activator to ensure the signaling pathway is intact. | 1. Significant increase in IFN-β production at lower concentrations of the encapsulated agonist compared to the free agonist. 2. Identification of an effective concentration, although it may be high. 3. Robust IFN-β production, confirming the cells are responsive. |
| Cell line has a deficient STING pathway. | 1. Verify STING expression: Check for STING protein expression by Western blot or mRNA expression by RT-qPCR. 2. Use a different cell line: Test a cell line known to have a functional STING pathway (e.g., THP-1, RAW 264.7). | 1. Confirmation of STING expression. If absent, the cell line is not suitable. 2. Successful induction of IFN-β in the new cell line. |
| Incorrect timing of measurement. | 1. Perform a time-course experiment: Measure IFN-β levels at multiple time points (e.g., 4, 8, 12, 24 hours) post-treatment. | 1. Identification of the peak time for IFN-β production. |
Issue 2: Inconsistent Anti-Tumor Efficacy in In Vivo Models
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid clearance and poor tumor accumulation of free this compound. | 1. Formulate the agonist: Use a nanoparticle or liposomal formulation to improve pharmacokinetics and tumor targeting. 2. Intratumoral administration: If systemic delivery is not essential, inject the agonist directly into the tumor to increase local concentration. | 1. Enhanced tumor growth inhibition and prolonged survival with the formulated agonist. 2. Improved local tumor control. |
| Suboptimal dosing regimen. | 1. Dose-escalation study: Test a range of doses to find the most effective and well-tolerated concentration. 2. Vary the dosing frequency: Compare the efficacy of single versus multiple administrations. | 1. Determination of the optimal therapeutic dose. 2. An improved therapeutic response with an optimized dosing schedule. |
| Tumor microenvironment is highly immunosuppressive. | 1. Combination therapy: Co-administer this compound with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody). | 1. Synergistic anti-tumor effect, leading to greater tumor regression and improved survival. |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data, illustrating the enhanced efficacy of STING agonists when delivered using a nanoparticle or liposomal formulation compared to the free agonist.
Table 1: In Vitro Potency of this compound
| Parameter | Free this compound | Liposomal this compound (Representative) | Reference |
| IFN-β Induction (EC50) in human PBMCs | 7.471 nM | Expected to be significantly lower (sub-nanomolar range) | |
| IP-10 Induction (EC50) in RAW 264.7 cells | 2.442 nM | Expected to be significantly lower | |
| IL-6 Release in RAW 264.7 cells (at 2 µM) | Significant induction | Expected to be higher at lower concentrations | |
| TNF-α Release in RAW 264.7 cells (at 2 µM) | Significant induction | Expected to be higher at lower concentrations |
Table 2: In Vivo Anti-Tumor Efficacy (Representative Data from a Murine Melanoma Model)
| Parameter | Vehicle Control | Free STING Agonist | Nanoparticle-Encapsulated STING Agonist | Reference |
| Tumor Volume Reduction | - | Moderate | Significant | |
| Median Survival | ~15 days | ~20 days | > 30 days | |
| CD8+ T Cell Infiltration in Tumor | Low | Moderate | High |
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation Assay
Objective: To assess the activation of the STING pathway by this compound in vitro by measuring IFN-β production.
Materials:
-
THP-1 or RAW 264.7 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (free and/or formulated)
-
Lipofectamine 2000 (as a positive control for delivery)
-
ELISA kit for IFN-β (human or mouse, as appropriate)
-
96-well cell culture plates
Procedure:
-
Seed cells (e.g., THP-1 at 5 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of free this compound and formulated this compound in cell culture medium.
-
For a positive control, complex this compound with Lipofectamine 2000 according to the manufacturer's instructions.
-
Remove the old medium from the cells and add the different concentrations of the agonists.
-
Incubate the cells for 12-24 hours at 37°C and 5% CO2.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IFN-β in the supernatant using an ELISA kit, following the manufacturer's protocol.
-
Analyze the data to determine the EC50 for each formulation.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
6-8 week old female C57BL/6 or BALB/c mice
-
This compound (free and formulated)
-
Phosphate-buffered saline (PBS) as a vehicle control
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Inject tumor cells (e.g., 5 x 10^5 B16-F10 cells in 100 µL PBS) subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, Free this compound, Formulated this compound).
-
Administer the treatments. For this compound, a dose of 1.5 mg/kg administered intravenously once a day for 8 days has been reported to be effective. For formulated agonists, the dose may be adjusted based on encapsulation efficiency and desired exposure.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
Define study endpoints, such as a maximum tumor volume or a specific time point.
-
At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry for immune cell infiltration).
-
Plot tumor growth curves and survival curves for each treatment group and perform statistical analysis.
Visualizations
References
- 1. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomaterial-encapsulated STING agonists for immune modulation in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Reducing Systemic Toxicity of STING Agonist-13
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing STING Agonist-13, focusing on strategies to mitigate systemic toxicity and offering troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms contributing to the systemic toxicity of this compound?
A1: The systemic toxicity of this compound is primarily driven by its potent activation of the innate immune system. When administered systemically, the agonist can lead to a widespread and uncontrolled release of pro-inflammatory cytokines and chemokines, a phenomenon often referred to as a "cytokine storm" or Cytokine Release Syndrome (CRS).[1][2] This can result in systemic inflammation, tissue damage, and potentially life-threatening organ dysfunction. Off-target activation of STING in healthy tissues and rapid clearance from circulation also contribute to a narrow therapeutic window.[3][4]
Q2: What are the most effective strategies to reduce the systemic toxicity of this compound?
A2: The most promising strategies focus on enhancing the targeted delivery of this compound to the desired site of action, such as the tumor microenvironment, while minimizing exposure to healthy tissues. Encapsulation of the agonist into nanoparticle-based delivery systems, such as liposomes and biodegradable polymers (e.g., PLGA), has been shown to improve its pharmacokinetic profile, prolong circulation time, and promote accumulation in tumors through the enhanced permeability and retention (EPR) effect.[3]
Q3: What are the critical parameters to consider when designing a nanoparticle formulation for this compound?
A3: Key parameters for designing an effective nanoparticle formulation include:
-
Size: Nanoparticles typically in the range of 70-200 nm are optimal for exploiting the EPR effect and avoiding rapid clearance by the mononuclear phagocyte system (MPS).
-
Surface Charge: Cationic lipids can enhance cellular uptake but may also increase toxicity. Neutral or slightly anionic formulations are often preferred for systemic administration.
-
Surface Modification: PEGylation (coating with polyethylene glycol) can increase circulation half-life by reducing MPS uptake.
-
Drug Loading and Release: The formulation should have a high encapsulation efficiency and a controlled release profile, ideally triggered by the specific conditions of the target microenvironment (e.g., lower pH in tumors).
Q4: How can I monitor for systemic toxicity in my preclinical animal models?
A4: Monitoring for systemic toxicity in preclinical models involves a combination of clinical observation and laboratory analysis. Key indicators include:
-
Clinical Signs: Body weight loss, changes in body temperature, lethargy, and ruffled fur.
-
Cytokine Profiling: Measurement of key pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10) in the serum using ELISA or multiplex assays at various time points after administration.
-
Hematology and Serum Chemistry: Analysis of blood samples to assess for signs of organ damage (e.g., elevated liver enzymes) and changes in blood cell counts.
-
Histopathology: Examination of major organs (liver, spleen, lungs, kidneys) for signs of inflammation or tissue damage at the end of the study.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of systemic cytokines (e.g., TNF-α, IL-6) and signs of CRS in animal models. | Rapid release of this compound from the delivery vehicle. | Optimize the nanoparticle formulation for more sustained release. Consider using a more rigid lipid bilayer for liposomes or a higher molecular weight PLGA for polymeric nanoparticles. |
| Dose of this compound is too high. | Perform a dose-titration study to determine the minimum effective dose that provides therapeutic benefit without inducing excessive systemic inflammation. | |
| Off-target uptake of nanoparticles by the mononuclear phagocyte system (MPS) in the liver and spleen. | Modify the nanoparticle surface with PEG to reduce MPS uptake and prolong circulation time. | |
| Inconsistent anti-tumor efficacy and variable toxicity between animals. | Variability in nanoparticle formulation. | Ensure consistent nanoparticle size and drug loading by optimizing and standardizing the formulation protocol. Characterize each batch of nanoparticles for size, polydispersity index (PDI), and encapsulation efficiency. |
| Poor tumor accumulation of nanoparticles. | Verify the tumor model is appropriate and exhibits the EPR effect. Consider active targeting strategies by conjugating ligands to the nanoparticle surface that bind to receptors overexpressed on tumor cells. | |
| No significant reduction in systemic toxicity compared to the free drug. | Inefficient encapsulation of this compound. | Optimize the drug loading method. For liposomes, consider using a remote loading method like the ammonium sulfate gradient. For PLGA nanoparticles, ensure efficient emulsification. |
| Instability of the nanoparticle formulation in vivo. | Assess the stability of the nanoparticles in serum. If they aggregate or release the drug prematurely, consider cross-linking the nanoparticle core or using more stable lipid components. |
Data Presentation
Table 1: Representative Preclinical Toxicity Profile of Systemically Administered STING Agonists
| STING Agonist Formulation | Animal Model | Dose and Route | Key Toxicity Findings | Reference |
| Free cGAMP | C57BL/6 Mice | 20 µg, i.v. | Rapid clearance (half-life < 5 min), low tumor accumulation. | |
| STING-NPs (Polymersomes with cGAMP) | C57BL/6 Mice | 10 µg cGAMP, i.v. | 40-fold increased half-life, increased accumulation in liver and spleen (identified as dose-limiting organs). | |
| E7766 | Patients with Advanced Solid Tumors | 75-1000 µg, Intratumoral | Manageable safety profile. Grade ≥3 treatment-related adverse events in 20-42.9% of patients. | |
| ADU-S100/MIW815 | Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Dose escalation, Intratumoral | No dose-limiting toxicities reported. Common adverse events: pyrexia, injection site pain. |
Table 2: Impact of Nanoparticle Formulation on STING Agonist Biodistribution
| Nanoparticle Formulation | Key Characteristics | Organ Accumulation Profile (% Injected Dose/gram at 24h) | Reference |
| Free cGAMP | N/A | Liver: <1%, Spleen: <0.5%, Tumor: <0.1% | |
| STING-NPs (Polymersomes) | PEGylated, ~100 nm | Liver: ~15%, Spleen: ~10%, Tumor: ~5% | |
| YSK12-LNPs | Ionizable lipid | Higher delivery to liver leukocytes compared to MC3-LNPs. | |
| MC3-LNPs | Ionizable lipid | Higher overall liver accumulation than YSK12-LNPs. |
Table 3: Representative Cytokine Induction Following Systemic STING Agonist Administration in Mice
| Treatment | Time Point | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | CXCL10 (pg/mL) | Reference |
| Vehicle | 6h | < 50 | < 100 | < 200 | < 500 | |
| STING Agonist (intratumoral) | 6h | ~200 | ~500 | ~1500 | ~8000 | |
| diABZI (i.v.) | 6h | >10000 | - | - | - |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles (Double Emulsion Method)
This protocol is adapted for the encapsulation of a hydrophilic drug like a STING agonist into PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in water)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Primary Emulsion: a. Dissolve 50 mg of PLGA in 1 mL of DCM. b. Dissolve 5 mg of this compound in 200 µL of deionized water. c. Add the aqueous drug solution to the PLGA/DCM solution. d. Emulsify the mixture by sonication on ice for 1 minute at 40% amplitude to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion: a. Add the primary emulsion to 4 mL of a 5% PVA solution. b. Immediately sonicate the mixture on ice for 2 minutes at 40% amplitude to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: a. Transfer the double emulsion to 20 mL of a 0.5% PVA solution. b. Stir the mixture on a magnetic stirrer at room temperature for 3-4 hours to allow the DCM to evaporate, which hardens the nanoparticles.
-
Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the washing step two more times to remove residual PVA and unencapsulated drug.
-
Lyophilization and Storage: a. Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose). b. Freeze the suspension and lyophilize to obtain a dry powder. c. Store the lyophilized nanoparticles at -20°C.
Protocol 2: In Vivo Systemic Toxicity Assessment in Mice
This protocol provides a framework for assessing the acute systemic toxicity of this compound formulations.
Materials:
-
6-8 week old female C57BL/6 mice
-
This compound formulation and vehicle control
-
Sterile saline for injection
-
Tools for intravenous injection (tail vein)
-
Equipment for blood collection (e.g., cardiac puncture)
-
ELISA or multiplex assay kits for cytokines
-
Hematology and serum chemistry analyzers
-
Formalin for tissue fixation
Procedure:
-
Animal Acclimatization and Grouping: a. Acclimatize mice for at least one week before the experiment. b. Randomly assign mice to treatment groups (e.g., vehicle control, free this compound, formulated this compound at different doses), with n=5 mice per group.
-
Dosing: a. Administer a single intravenous injection of the respective treatment via the tail vein.
-
Clinical Monitoring: a. Monitor mice for clinical signs of toxicity (weight loss, lethargy, ruffled fur, changes in body temperature) at 2, 6, 24, and 48 hours post-injection, and daily thereafter for up to 14 days.
-
Blood Sampling and Analysis: a. At predetermined time points (e.g., 6 and 24 hours post-injection), collect blood from a subset of mice from each group for cytokine analysis. b. At the study endpoint (e.g., 48 hours or 14 days), collect blood via cardiac puncture for a complete blood count (CBC) and serum chemistry analysis.
-
Organ Collection and Histopathology: a. Euthanize the mice at the study endpoint. b. Perfuse with saline to remove blood from the organs. c. Harvest major organs (liver, spleen, lungs, kidneys, heart) and fix them in 10% neutral buffered formalin for histopathological examination.
-
Data Analysis: a. Analyze and compare body weight changes, cytokine levels, hematological parameters, and serum chemistry between treatment groups. b. Have a veterinary pathologist evaluate the histopathology slides for any signs of inflammation or tissue damage.
Visualizations
STING Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the promise of systemic STING agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of STING Agonist-13 and Radiotherapy Combination
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of STING agonist-13 and radiotherapy combinations. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and curated data to support your preclinical research.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments combining this compound and radiotherapy.
| Question | Answer |
| 1. I am not observing a synergistic anti-tumor effect with the combination therapy. What are the potential reasons? | There are several factors that could contribute to a lack of synergy. Tumor Microenvironment: The tumor may have a highly immunosuppressive microenvironment that is resistant to STING-induced inflammation. Consider analyzing the baseline immune infiltrate of your tumor model.[1][2] STING Pathway Integrity: The tumor cells or key immune cells (like dendritic cells) in your model may have a deficient or downregulated cGAS-STING pathway.[3] Verify STING expression and functionality in your cell lines or tumor tissue. Epigenetic silencing of STING has been observed in some tumors, which can be reversed with demethylating agents.[3][4] Dosing and Scheduling: The dose and timing of both the STING agonist and radiotherapy are critical. Suboptimal dosing may not sufficiently activate the immune system, while excessively high doses of radiotherapy can lead to a wound-healing response that suppresses adaptive immunity. A dose-response curve for the STING agonist should be performed to determine the optimal concentration for STING activation without excessive toxicity. Route of Administration: Intratumoral injection of the STING agonist is often more effective at focusing the immune activation within the tumor microenvironment compared to systemic administration. |
| 2. My in vivo model is showing systemic toxicity after STING agonist administration. How can I mitigate this? | Systemic toxicity can be a concern with potent immune activators. Dose Reduction: The most straightforward approach is to reduce the dose of the STING agonist. Low-dose regimens can still induce a potent, localized anti-tumor response without causing systemic side effects. Localized Delivery: If not already doing so, switch to intratumoral administration to limit systemic exposure. Novel Delivery Systems: Consider using nanoparticle or hydrogel-based delivery systems. These can improve the bioavailability of the STING agonist at the tumor site and alter its release kinetics, potentially reducing off-target toxicity. Monitor for Cytokine Release Syndrome: High doses of STING agonists can induce a cytokine release syndrome. Be prepared to monitor for and manage this possibility. |
| 3. How can I confirm that the STING pathway is being activated in my experimental system? | Several methods can be used to assess STING pathway activation. Phosphorylation Status: Use Western blotting to detect the phosphorylation of STING (at Ser366 for human STING) and the downstream transcription factor IRF3. Cytokine Secretion: Measure the secretion of key downstream cytokines, particularly IFN-β, CXCL10, and TNF-α, using ELISA or multiplex bead assays. Gene Expression Analysis: Perform qPCR to measure the upregulation of interferon-stimulated genes (ISGs) in tumor tissue or relevant immune cell populations. Flow Cytometry: Use intracellular flow cytometry to detect phosphorylated STING in specific cell populations within the tumor microenvironment. |
| 4. What is the optimal timing for administering the STING agonist relative to radiotherapy? | The optimal timing is still an area of active research and may be model-dependent. Some studies have shown efficacy when the STING agonist is administered concurrently with or shortly after radiotherapy. For example, one study administered a STING agonist immediately following radiation and again 24 hours later. The rationale for this timing is to capitalize on the release of tumor-associated antigens and the initial inflammatory signals induced by radiotherapy. |
| 5. The combination therapy is effective initially, but the tumors eventually recur. What could be happening? | Tumor recurrence suggests the development of resistance or the failure to establish long-term immunological memory. Immune Escape: The tumor cells may have developed mechanisms to evade the immune response, such as upregulating immune checkpoint molecules like PD-L1. Combining the STING agonist and radiotherapy with an immune checkpoint inhibitor may overcome this resistance. Lack of CD8+ T-cell Memory: While initial tumor control might be mediated by innate immune mechanisms like TNFα-induced hemorrhagic necrosis, long-term control is dependent on a robust CD8+ T-cell response. Analyze the T-cell repertoire and memory phenotype in your long-term survivors. |
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies investigating the combination of STING agonists and radiotherapy.
Table 1: In Vivo Efficacy of STING Agonist and Radiotherapy Combinations
| Tumor Model | STING Agonist & Dose | Radiotherapy Dose & Schedule | Key Outcomes | Reference |
| Panc02 (Pancreatic) | RR-CDG (25 µg, intratumoral) | 10 Gy, single fraction | Significant tumor growth delay and increased survival compared to monotherapies. | --INVALID-LINK-- |
| B16.SIY (Melanoma) | DMXAA (intratumoral) | Not specified | Potent therapeutic effect and elimination of distal tumors. | --INVALID-LINK-- |
| CT26 (Colon) | cGAMP (intratumoral) | 20 Gy, single fraction | Synergistic tumor control and induction of type I IFN. | --INVALID-LINK-- |
| B16.F10 (Melanoma) | ADU S-100 (5 µg, intratumoral) | Not specified | Slowed tumor growth, increased immune cell infiltration. | --INVALID-LINK-- |
Table 2: Immunological Effects of Combination Therapy
| Tumor Model | Treatment | Analyzed Cells/Cytokines | Key Findings | Reference |
| Panc02 | RR-CDG + RT | Tumor & peripheral blood cytokines | Significant increase in TNFα, CCL2, and IL-6 in tumors and peripheral blood at 6 hours post-treatment. | --INVALID-LINK-- |
| Human Malignant Pleural Effusions (ex vivo) | ADU S-100 (10 µM) + RT (8 Gy) | T cells, secreted cytokines | Significant induction of activation (CD69+) and degranulation (CD107a+) of CD8+ and CD4+ T cells; marked enhancement of IFN-α, IFN-β, IFN-γ, IL-6, IP-10, and TNF-α secretion. | --INVALID-LINK-- |
| B16.F10 | ADU S-100 | Tumor-infiltrating immune cells | Increased infiltration of CD8+ T cells and CD11c+ dendritic cells. | --INVALID-LINK-- |
Experimental Protocols
In Vivo Murine Tumor Model for Combination Therapy
Objective: To evaluate the anti-tumor efficacy of this compound and radiotherapy in a syngeneic mouse model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor cell line)
-
Syngeneic tumor cells (e.g., B16.F10, CT26, Panc02)
-
This compound
-
Sterile PBS
-
Small animal irradiator
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Randomization: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, STING agonist alone, Radiotherapy alone, Combination therapy).
-
Radiotherapy: Anesthetize the mice and shield the non-tumor bearing areas. Deliver a single dose of localized radiation (e.g., 10-20 Gy) to the tumor using a small animal irradiator.
-
STING Agonist Administration: Immediately following radiotherapy, administer this compound. For intratumoral injection, inject the agonist directly into the tumor in a small volume (e.g., 20-50 µL). A second dose may be administered 24 hours later.
-
Efficacy Assessment: Continue to monitor tumor growth and body weight every 2-3 days. The primary endpoint is typically tumor growth delay or overall survival.
-
Tissue Collection and Analysis: At the end of the study or at specified time points, euthanize the mice and collect tumors, spleens, and lymph nodes for further analysis (e.g., flow cytometry, immunohistochemistry, cytokine analysis).
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the immune cell populations within the tumor microenvironment following combination therapy.
Materials:
-
Freshly excised tumors
-
Tumor dissociation kit (e.g., containing collagenase and DNase)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/32)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against immune cell markers (see suggested panel below)
-
Flow cytometer
Suggested Antibody Panel:
-
T Cells: CD45, CD3, CD4, CD8, CD44, CD62L, FoxP3 (for regulatory T cells)
-
Dendritic Cells: CD45, CD11c, MHC-II, CD80, CD86
-
Macrophages: CD45, F4/80, CD11b, CD206 (M2 marker), iNOS (M1 marker)
-
Myeloid-Derived Suppressor Cells (MDSCs): CD45, CD11b, Gr-1
Procedure:
-
Single-Cell Suspension Preparation: Mince the tumor tissue and digest it into a single-cell suspension using a tumor dissociation kit according to the manufacturer's instructions.
-
Cell Staining: a. Stain the cells with a fixable viability dye to exclude dead cells from the analysis. b. Block Fc receptors to prevent non-specific antibody binding. c. Stain with a cocktail of surface marker antibodies. d. For intracellular markers (e.g., FoxP3, iNOS), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to quantify the different immune cell populations.
Cytokine Analysis from Tumor Homogenates or Plasma
Objective: To measure the levels of key cytokines induced by the combination therapy.
Materials:
-
Tumor tissue or plasma samples
-
Lysis buffer with protease inhibitors
-
ELISA kits or multiplex bead-based immunoassay kits for specific cytokines (e.g., IFN-β, TNF-α, CXCL10, IL-6)
-
Plate reader or multiplex assay system
Procedure:
-
Sample Preparation:
-
Tumor Homogenates: Homogenize the tumor tissue in lysis buffer, centrifuge to pellet debris, and collect the supernatant.
-
Plasma: Collect blood via cardiac puncture into EDTA-containing tubes, centrifuge, and collect the plasma.
-
-
Cytokine Measurement: Perform the ELISA or multiplex assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve.
Visualizations
Signaling Pathway Diagram
Caption: cGAS-STING signaling pathway activated by radiotherapy and this compound.
Experimental Workflow Diagram
References
- 1. Radiation therapy combined with novel STING-targeting oligonucleotides results in regression of established tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Epigenetic state determines the in vivo efficacy of STING agonist therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing STING Agonist-13 Efficacy in 'Cold' Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with STING Agagonist-13. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when aiming to enhance therapeutic efficacy in immunologically 'cold' tumors.
Frequently Asked Questions (FAQs)
Q1: What defines an immunologically 'cold' tumor, and why is the efficacy of STING Agonist-13 limited in this context?
A1: Immunologically 'cold' tumors are characterized by a lack of pre-existing anti-tumor immunity.[1] This includes limited infiltration of immune cells, particularly cytotoxic T lymphocytes (CTLs), and a low mutational burden.[2] The efficacy of STING agonists as monotherapy can be restricted in these environments because the tumor microenvironment (TME) is often highly immunosuppressive.[3] This suppression can prevent the robust activation of innate and adaptive immune responses that STING agonists are designed to trigger.
Q2: What is the primary mechanism by which this compound is expected to convert 'cold' tumors into 'hot' tumors?
A2: this compound, like other STING agonists, activates the cGAS-STING signaling pathway.[4] This pathway is a critical component of the innate immune system that detects cytosolic DNA.[5] Upon activation, STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines are crucial for bridging innate and adaptive immunity by promoting the maturation of dendritic cells (DCs), enhancing antigen presentation, and recruiting effector immune cells like CD8+ T cells and Natural Killer (NK) cells into the tumor. This process effectively transforms the 'cold', non-immunogenic TME into a 'hot', inflamed state that is more responsive to immunotherapy.
Q3: What are the most promising combination strategies to enhance the efficacy of this compound in cold tumors?
A3: Preclinical and clinical studies have shown that combining STING agonists with other therapies can produce synergistic anti-tumor effects. The most promising strategies include:
-
Immune Checkpoint Inhibitors (ICIs): STING activation can upregulate PD-L1 expression, making tumors more susceptible to anti-PD-1/PD-L1 therapy. Combining STING agonists with ICIs has demonstrated stronger antitumor efficacy in preclinical models.
-
Anti-angiogenic Therapy: Combining STING agonists with anti-vascular agents can polarize the TME and stimulate an innate immune response, particularly activating NK cells.
-
Targeted Delivery Systems: Using systems like pH-low insertion peptides (pHLIPs) can deliver STING agonists directly to the acidic TME, enhancing efficiency and reducing systemic side effects.
-
Other Immunotherapies: Combinations with costimulatory receptor agonists, CAR-T cell therapy, and cancer vaccines are also being explored.
Q4: What are the known mechanisms of resistance to STING agonist therapy?
A4: Tumors can develop resistance to STING agonist therapy through several mechanisms. STING activation can itself induce immune regulatory pathways that dampen the anti-tumor response. Key resistance mechanisms include the upregulation of immune checkpoints like PD-1 and PD-L1, and the activation of immunosuppressive pathways involving Indoleamine 2,3-dioxygenase (IDO) and Cyclooxygenase-2 (COX2). Additionally, some tumor cells may evade immune surveillance by downregulating STING expression. Overcoming these resistance mechanisms often requires co-treatments that disrupt these regulatory pathways.
Troubleshooting Guides
Issue 1: Low or no Type I Interferon (IFN-β) production observed in vitro after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Low/Absent STING Expression | Verify STING protein expression in your cell line via Western blot. Some cell lines have minimal or no STING expression. |
| Incorrect Agonist Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and conditions. |
| Degraded STING Agonist | Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation. |
| Suboptimal Stimulation Time | Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the peak time for IFN-β production in your cell line. |
| Assay Sensitivity | Confirm the sensitivity of your IFN-β detection method (e.g., ELISA, RT-qPCR). Use a known STING agonist like 2'3'-cGAMP as a positive control. |
Issue 2: Limited in vivo tumor regression with this compound despite strong in vitro activity.
| Possible Cause | Troubleshooting Step |
| Poor Drug Delivery/Retention | Due to their small size, STING agonists can diffuse rapidly from the injection site. Consider using a delivery vehicle (e.g., nanoparticles, hydrogels) to improve retention and targeted delivery. |
| Immunosuppressive TME | The TME in 'cold' tumors can overcome the initial STING-mediated activation. Analyze the TME for immunosuppressive cells (e.g., Tregs, MDSCs). |
| Adaptive Resistance | STING activation can induce adaptive resistance mechanisms like PD-L1 upregulation. Combine this compound with an anti-PD-1/PD-L1 antibody to block this effect. |
| Host STING Expression | The anti-tumor effect is often dependent on STING expression in host immune cells, not just tumor cells. Ensure your animal model has functional host STING signaling. |
| Incorrect Dosing Schedule | An optimized dosing schedule is critical. A single administration of a sustained-release formulation may be more effective than multiple doses of an unformulated agonist. |
Issue 3: No synergistic effect observed when combining this compound with an immune checkpoint inhibitor (ICI).
| Possible Cause | Troubleshooting Step |
| Timing of Administration | The timing and sequence of administration are critical. STING agonists may need to be administered first to "prime" the TME and upregulate PD-L1 before ICI treatment is effective. |
| Insufficient STING-induced Inflammation | Confirm that this compound treatment is successfully inducing an inflammatory response in the TME (e.g., increased T-cell infiltration, cytokine production). If not, refer to Troubleshooting Issue 2. |
| Presence of Other Dominant Resistance Pathways | The tumor may rely on other immunosuppressive pathways beyond PD-1/PD-L1, such as those involving IDO or COX2. Consider a triple combination therapy to block multiple resistance mechanisms. |
| Low Tumor Mutational Burden | Tumors with very low mutational burden may not have sufficient neoantigens for T-cells to recognize, even after the TME is inflamed. This can limit the efficacy of the ICI component. |
Data Presentation: Combination Therapy Efficacy
The following table summarizes preclinical data for various STING agonist combination strategies.
| Therapy | Tumor Model | Key Outcomes | Reference |
| STINGa + pHLIP Delivery | Colorectal | Tumor disappearance in 18 of 20 mice with small tumors after a single injection. | |
| STINGa (CDA) + COX2 Inhibitor (celecoxib) | Lewis Lung Carcinoma (LLC) | Controlled tumor growth, uniform survival without relapse, and induction of systemic anti-tumor immunity. | |
| STINGa (BMS-986301) + Anti-PD-1 | CT26, MC38 | Complete regression of 80% of injected and non-injected tumors with a single dose. | |
| STINGa + Anti-vascular agent (CA4P) | 4T1 Breast Cancer | Significant therapeutic effect related to TME polarization and stimulation of innate immunity (NK cells). | |
| STINGa + Anti-GITR + Anti-PD-1 | Lymphoma | Cured 50% of mice by enhancing control of distant tumors. |
Visualizations
Signaling Pathways and Workflows
Caption: The canonical cGAS-STING signaling pathway.
Caption: In vivo workflow for testing STING agonist combination therapy.
Experimental Protocols
Protocol 1: In Vitro Assessment of STING Pathway Activation
This protocol details how to measure the activation of the STING pathway in a cell line (e.g., mouse bone marrow-derived dendritic cells, BMDCs) following treatment with this compound.
1. Cell Culture and Seeding: a. Culture your chosen cell line (e.g., BMDCs, THP-1) under standard conditions. b. Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
2. This compound Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile DMSO). b. The following day, pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control. Include a positive control, such as 10 µg/mL 2'3'-cGAMP. c. Incubate for a predetermined time (e.g., 6 hours for initial screening).
3. Sample Collection: a. Supernatant: Carefully collect the cell culture supernatant and store it at -80°C for cytokine analysis. b. Cell Lysate: Wash the cells once with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Store the supernatant (lysate) at -80°C.
4. Downstream Analysis: a. Cytokine Measurement (ELISA): i. Use an ELISA kit to quantify the concentration of IFN-β in the collected supernatants, following the manufacturer's instructions. ii. A significant increase in IFN-β in treated wells compared to the vehicle control indicates STING pathway activation. b. Protein Phosphorylation (Western Blot): i. Measure the total protein concentration of the cell lysates using a BCA assay. ii. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. iii. Probe the membrane with primary antibodies against phosphorylated TBK1 (p-TBK1 Ser172) and phosphorylated IRF3 (p-IRF3 Ser366). iv. Also probe for total TBK1, total IRF3, and a loading control (e.g., β-actin or GAPDH) to ensure equal loading and to assess total protein levels. v. An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.
Protocol 2: In Vivo Murine Syngeneic Tumor Model for Efficacy Testing
This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of this compound alone and in combination with an anti-PD-1 antibody.
1. Animal and Cell Line Preparation: a. Use 6-8 week old female C57BL/6 mice. b. Culture a syngeneic, poorly immunogenic tumor cell line (e.g., B16F10 melanoma). c. On Day 0, subcutaneously inoculate 3 x 10^5 B16F10 cells in 100 µL of PBS into the right flank of each mouse.
2. Tumor Growth and Treatment Randomization: a. Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2. b. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four treatment groups (n=8-10 mice/group):
- Group 1 (Control): Vehicle (intratumoral, i.t.) + Isotype control Ab (intraperitoneal, i.p.).
- Group 2 (STINGa Mono): this compound (e.g., 25 µg, i.t.) + Isotype control Ab (i.p.).
- Group 3 (ICI Mono): Vehicle (i.t.) + Anti-PD-1 Ab (e.g., 200 µg, i.p.).
- Group 4 (Combination): this compound (i.t.) + Anti-PD-1 Ab (i.p.). c. Administer treatments on a defined schedule (e.g., STING agonist on days 7, 10, 13; anti-PD-1 on days 7, 10, 13, 16).
3. Efficacy Monitoring: a. Continue to measure tumor volume and body weight every 2-3 days until tumors reach the predetermined endpoint. b. Monitor animal survival. Euthanize mice if tumor volume exceeds ethical limits or if they show signs of significant morbidity.
4. Endpoint Analysis: a. At the end of the study or at a specific time point, a subset of mice can be euthanized to collect tumors and spleens for immunological analysis (see Protocol 3). b. Analyze and plot tumor growth curves and Kaplan-Meier survival curves to determine therapeutic efficacy.
Protocol 3: Immune Cell Infiltration Analysis by Flow Cytometry
This protocol describes how to process tumors from the in vivo study (Protocol 2) to analyze the immune cell composition of the TME.
1. Tumor Digestion: a. Euthanize mice and excise tumors. b. Mince the tumor tissue into small pieces using a sterile scalpel. c. Digest the tissue in a solution containing collagenase and DNase I in RPMI-1640 medium for 30-45 minutes at 37°C with gentle agitation. d. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. e. Lyse red blood cells using an ACK lysis buffer.
2. Cell Staining: a. Count the viable cells using a hemocytometer and Trypan Blue exclusion. b. Resuspend approximately 1-2 x 10^6 cells per sample in FACS buffer (PBS + 2% FBS). c. Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding. d. Stain for surface markers using a panel of fluorescently-conjugated antibodies. A typical panel to assess T-cell infiltration might include:
- CD45 (to identify immune cells)
- CD3 (to identify T-cells)
- CD4 (to identify helper T-cells)
- CD8 (to identify cytotoxic T-cells)
- PD-1 (to assess T-cell exhaustion) e. For intracellular staining (e.g., FoxP3 for Tregs or Granzyme B for CTL activity), use a fixation/permeabilization kit after surface staining, following the manufacturer's protocol.
3. Data Acquisition and Analysis: a. Acquire the stained samples on a multi-color flow cytometer. b. Analyze the data using appropriate software (e.g., FlowJo, FCS Express). c. Quantify the percentage and absolute number of key immune populations (e.g., CD8+ T-cells as a percentage of total CD45+ cells) within the TME for each treatment group. An increase in the CD8+/Treg ratio is a common indicator of a "hotter," more immunologically active TME.
References
- 1. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy [frontiersin.org]
- 4. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
Troubleshooting inconsistent results in STING pathway activation
Welcome to the technical support center for researchers investigating the STING (Stimulator of Interferator Genes) pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing STING pathway activation?
A2: The most common methods to quantify STING activation include:
-
IFN-β ELISA: This assay measures the concentration of secreted IFN-β, a primary downstream product of STING activation, in the cell culture supernatant.[1]
-
Luciferase Reporter Assays: These assays use a reporter gene (e.g., firefly luciferase) under the control of an IFN-stimulated response element (ISRE) promoter. STING pathway activation leads to the expression of the reporter gene, and the resulting luminescence can be quantified.[1][2]
-
Western Blotting: This technique is used to detect the phosphorylation of key signaling proteins downstream of STING, such as TBK1 (at Ser172) and IRF3 (at Ser366). Phosphorylation is a hallmark of their activation.[1][3] Upon activation, STING itself is also phosphorylated and undergoes oligomerization, which can be visualized by Western blot.
-
qRT-PCR: This method can quantify the mRNA expression levels of IFN-β and other interferon-stimulated genes (ISGs) such as CXCL10, OAS1, and ISG15.
-
Flow Cytometry: This technique can be used to quantify the percentage of cells expressing STING, particularly within specific immune cell populations in a mixed culture or in vivo.
Q2: I am not observing any STING activation in my experiment. What are the possible reasons?
A2: A complete lack of STING activation can be due to several factors:
-
Cell Line Issues: Ensure the cell line you are using expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3). Some common cell lines, like HEK293T, have low endogenous STING expression and may require transient transfection of a STING expression plasmid. It is crucial to verify STING protein expression in your cell line by Western blot.
-
Reagent Quality: Verify the integrity and concentration of your STING agonist (e.g., 2'3'-cGAMP, dsDNA). Ensure proper storage to prevent degradation and avoid multiple freeze-thaw cycles.
-
Ineffective Agonist Delivery: Negatively charged and hydrophilic STING agonists like cyclic dinucleotides (CDNs) can be difficult to deliver across the cell membrane into the cytoplasm. Transfection reagents or specialized delivery systems like lipid nanoparticles may be required and should be optimized.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect low levels of activation. Include appropriate positive controls to validate the assay itself.
Q3: My Western blot results for phosphorylated STING, TBK1, or IRF3 are unclear or inconsistent. How can I improve them?
A3: Visualizing phosphorylated proteins can be challenging. Consider the following:
-
Antibody Quality: Use validated, high-quality antibodies specific for the phosphorylated forms of STING, TBK1, and IRF3. It is good practice to run a positive control, such as a lysate from a cell line known to have a robust STING response, to validate your antibody.
-
Protein Extraction and Handling: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins. Keep samples on ice throughout the extraction process.
-
Loading Controls: Always include loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading across your gel. It is also recommended to probe for the total, unphosphorylated forms of STING, TBK1, and IRF3 to assess if the overall protein levels are affected by your treatments.
-
Stimulation Time: The kinetics of phosphorylation can be rapid and transient. For phosphorylation events, stimulation times as short as 1-3 hours are often optimal.
Q4: My ELISA or reporter assay results show high variability between replicates. What could be the cause?
A4: High variability can stem from several sources:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your plate.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate reagent and sample delivery.
-
Transfection Inefficiency: If using a transfection-based approach, optimize the protocol for your specific cell line to ensure consistent delivery of the agonist or reporter plasmid.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to altered cell growth and responses. Consider not using the outermost wells for critical samples.
-
Incomplete Cell Lysis (for reporter assays): Ensure complete cell lysis to release all the reporter protein. Follow the manufacturer's protocol for the lysis buffer and incubation times.
Troubleshooting Guides
Issue 1: Weak or No STING Activation Signal
| Potential Cause | Recommended Solution | Expected Outcome |
| Low or absent STING expression in the cell line. | Verify STING expression by Western blot. Choose a cell line known to have a robust STING pathway (e.g., THP-1). If necessary, transiently transfect cells with a STING expression vector. | Detectable STING protein and restoration of pathway activation upon stimulation. |
| Degraded or inactive STING agonist. | Use a fresh, properly stored aliquot of the STING agonist. Perform a dose-response experiment to confirm its activity. | A clear dose-dependent increase in STING activation markers. |
| Inefficient delivery of the STING agonist into the cytoplasm. | Optimize the transfection reagent-to-agonist ratio and incubation times. Consider alternative delivery methods like electroporation or lipid-based nanoparticles. | Significant increase in downstream readouts (e.g., IFN-β secretion) compared to the negative control. |
| Suboptimal stimulation time. | Perform a time-course experiment to determine the peak of activation for your specific readout (e.g., 1-3 hours for phosphorylation, 6-24 hours for cytokine production or reporter gene expression). | Identification of the optimal time point for maximal signal. |
Issue 2: High Background Signal in the Absence of a Stimulus
| Potential Cause | Recommended Solution | Expected Outcome |
| Cell culture stress or contamination. | Ensure cells are healthy, not overgrown, and free from mycoplasma contamination. Use fresh culture medium and reagents. | Lower basal activation of the STING pathway in unstimulated control wells. |
| Constitutive pathway activation due to genetic factors. | Be aware of the genetic background of your cell line. Some cell lines may have mutations that lead to constitutive STING activation. | Consistent and expected low background in appropriate cell lines. |
| Autocrine/paracrine signaling from secreted factors. | When measuring secreted products like IFN-β, consider washing the cells before adding fresh media for the stimulation period. | Reduced background signal in the supernatant of unstimulated cells. |
| High basal activity of the reporter plasmid. | Use a reporter construct with a minimal promoter if high basal luciferase activity is an issue. | Low luciferase signal in the unstimulated control wells. |
Experimental Protocols
Key Experiment: Western Blot for Phosphorylated IRF3
-
Cell Seeding and Stimulation:
-
Seed cells (e.g., THP-1 monocytes) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treat cells with any inhibitors or experimental compounds as required.
-
Stimulate the cells with a known STING agonist (e.g., 10 µg/mL 2'3'-cGAMP) for 1-3 hours. Include an unstimulated, vehicle-treated control group.
-
-
Protein Extraction:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IRF3 (Ser366) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
To normalize, strip the membrane and re-probe for total IRF3 and a loading control like β-actin.
-
Visualizations
Caption: The canonical cGAS-STING signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent STING results.
References
Technical Support Center: STING Agonist-13 Half-Life Extension Strategies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with STING agonist-13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at prolonging the in vivo half-life of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of unmodified this compound and why is it so short?
The half-life of unmodified cyclic dinucleotide (CDN) STING agonists, including this compound, is generally very short, often in the range of minutes to a couple of hours. For instance, the CDN ADU-S100 has a reported half-life of approximately 24 minutes to 2.05 hours.[1][2] This short duration is primarily due to two factors:
-
Rapid Enzymatic Degradation: Natural CDNs are susceptible to degradation by circulating and cell-bound enzymes, such as ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[3][4][5]
-
Poor Pharmacokinetic Properties: Due to their high hydrophilicity and negative charge, natural CDNs exhibit poor membrane permeability and are rapidly cleared from the injection site.
Q2: What are the primary strategies to extend the half-life of this compound?
Several strategies can be employed to prolong the half-life of this compound:
-
Chemical Modification: Introducing chemical modifications to the CDN structure, such as phosphorothioate linkages, can enhance resistance to enzymatic degradation.
-
Drug Delivery Systems (DDS): Encapsulating this compound in carriers like liposomes, nanoparticles (e.g., polymeric, metal-based), hydrogels, or exosomes can protect it from degradation and control its release.
-
Polymer-Drug Conjugation: Covalently attaching this compound to polymers can increase its hydrodynamic size, preventing rapid renal clearance and extending its circulation time.
-
Prodrug Systems: Designing inactive prodrugs of this compound that are selectively activated at the tumor site can improve its therapeutic window and effective half-life.
Q3: How do drug delivery systems (DDS) improve the half-life and efficacy of this compound?
DDS, such as liposomes and nanoparticles, improve the half-life and efficacy of this compound in several ways:
-
Protection from Degradation: The carrier shields the agonist from enzymatic degradation in the bloodstream.
-
Enhanced Tumor Accumulation: DDS can exploit the enhanced permeability and retention (EPR) effect in tumors, leading to preferential accumulation at the target site.
-
Sustained Release: Formulations can be designed for prolonged, controlled release of the agonist, maintaining therapeutic concentrations over a longer period.
-
Improved Cellular Uptake: Certain formulations can facilitate the uptake of the agonist by target immune cells, such as antigen-presenting cells (APCs).
Q4: Can systemic administration of this compound with an extended half-life lead to toxicity?
Yes, systemic administration of STING agonists with a prolonged half-life can potentially lead to toxicity. Sustained activation of the STING pathway can result in a systemic inflammatory response, sometimes resembling a cytokine storm with flu-like symptoms. Hyperacute STING activation can also promote cell death and increase toxicity, while sustained activation may lead to inflammatory-driven diseases and downregulation of the pathway. Therefore, it is crucial to find a balance in the magnitude and kinetics of STING activation to maximize therapeutic efficacy while minimizing adverse effects.
Troubleshooting Guides
Issue 1: Rapid clearance of this compound in vivo despite using a delivery system.
| Possible Cause | Troubleshooting Step |
| Suboptimal formulation of the delivery system. | - Verify the size, surface charge, and encapsulation efficiency of your delivery system. For liposomes, ensure a diameter that favors tumor accumulation (e.g., around 100-200 nm). - For nanoparticles, confirm their stability in biological fluids to prevent premature release of the agonist. |
| Rapid uptake by the reticuloendothelial system (RES). | - Modify the surface of your delivery system with polyethylene glycol (PEG) to create a "stealth" coating that reduces RES uptake. |
| Incorrect administration route for the chosen formulation. | - Ensure the administration route (e.g., intravenous, intratumoral) is appropriate for your delivery system's properties and the intended therapeutic effect. |
Issue 2: Low or inconsistent STING pathway activation in vitro/in vivo.
| Possible Cause | Troubleshooting Step |
| Inefficient cellular uptake of the formulated STING agonist. | - For in vitro experiments, consider using a transfection reagent or a pore-forming agent like perfringolysin O (PFO) to facilitate intracellular delivery. - For in vivo studies, consider targeting ligands on your delivery system to enhance uptake by specific immune cells. |
| Degradation of the STING agonist during formulation. | - Assess the stability of this compound under the conditions used for formulation (e.g., pH, temperature, solvents). - Analyze the integrity of the agonist after encapsulation and release from the delivery system. |
| STING pathway is downregulated or deficient in the target cells/tumor model. | - Verify STING expression in your cell lines or tumor model using techniques like qPCR or Western blot. - Be aware that some tumor cells can downregulate STING expression as a mechanism of immune evasion. |
Issue 3: Difficulty in measuring the half-life of formulated this compound.
| Possible Cause | Troubleshooting Step |
| Analytical method lacks sufficient sensitivity. | - Utilize a highly sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification in biological matrices. - Consider radiolabeling the STING agonist for detection, although this requires specialized facilities. |
| Interference from biological matrix components. | - Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances before analysis. |
| Complex release kinetics from the delivery system. | - Develop a pharmacokinetic model that accounts for the release profile of the agonist from the delivery system to accurately determine the effective half-life. |
Quantitative Data Summary
Table 1: Half-life of Various STING Agonists and Formulations
| STING Agonist | Formulation | Half-life | Species/System | Reference |
| Cyclic Dinucleotides (CDNs) | Unmodified | Several minutes | General | |
| ADU-S100 (CDN) | Unmodified | ~24 minutes | Rat plasma | |
| ADU-S100 (CDN) | Unmodified | 2.05 hours | Mouse tumor | |
| ADU-S100 (CDN) | DOTAP-based liposomes | 5.6 hours | Mouse circulation | |
| 2',3'-cGAMP (CDN) | Unmodified | A few minutes | General | |
| diABZI (small molecule) | Unmodified | 1.4 hours | General | |
| SR-717 (non-CDN) | Unmodified | Several hours | General | |
| DMXAA (non-CDN) | Unmodified | 8.1 ± 4.3 hours | Human | |
| IMSA101 (CDN analogue) | Unmodified | ~1.5 - 2 hours | Human plasma | |
| PEGylated liposomes | General | Several days | General |
Experimental Protocols
Protocol 1: Formulation of this compound in Liposomes
This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration method.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DSPE-PEG2000)
-
Cholesterol
-
Chloroform and Methanol
-
Hydration buffer (e.g., PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Dissolve the phospholipids and cholesterol in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a solution of this compound in the hydration buffer by vortexing or gentle shaking.
-
Subject the resulting liposome suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposome suspension through polycarbonate membranes of the desired pore size to obtain unilamellar vesicles of a uniform size.
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Half-life Determination of Formulated this compound
This protocol outlines the procedure for determining the pharmacokinetic profile and half-life of a formulated this compound in a murine model.
Materials:
-
Formulated this compound
-
Laboratory mice (e.g., C57BL/6)
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system
Methodology:
-
Administer the formulated this compound to mice via the desired route (e.g., intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.
-
Plot the plasma concentration of this compound versus time.
-
Calculate the pharmacokinetic parameters, including the elimination half-life (t½), using appropriate software.
Visualizations
Caption: Overview of the cGAS-STING signaling pathway.
Caption: Workflow for formulating and evaluating this compound half-life.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing STING Agonist-13 Dosage for a Maximal Therapeutic Window
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting the dosage of STING Agonist-13 to achieve the maximal therapeutic window. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a stimulator of interferon genes (STING) agonist. Its primary mechanism involves binding to the STING protein, which triggers a conformational change and downstream signaling. This cascade leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to induce the transcription of type I interferons (IFNs), such as IFN-β, and other pro-inflammatory cytokines. This process initiates a powerful innate immune response that can contribute to anti-tumor immunity.[1][2]
Q2: What is the first and most critical step in determining the optimal dosage of this compound for a new experiment?
A2: The most critical first step is to perform a dose-response curve. This will allow you to determine the optimal concentration range of this compound that elicits maximal STING activation without causing excessive cytotoxicity. A typical starting point for in vitro experiments with STING agonists can range from nanomolar to micromolar concentrations, depending on the cell type and delivery method.
Q3: How can I measure the activation of the STING pathway in my experimental setup?
A3: STING pathway activation can be assessed using several methods:
-
Cytokine Secretion: Measuring the secretion of downstream cytokines, particularly IFN-β, using an Enzyme-Linked Immunosorbent Assay (ELISA) is a common and robust method.
-
Phosphorylation of Key Proteins: Western blotting to detect the phosphorylated forms of STING (pSTING) and IRF3 (pIRF3) provides a direct readout of pathway activation.
-
Gene Expression Analysis: Quantifying the mRNA levels of STING-dependent genes, such as IFNB1 and CXCL10, using RT-qPCR can also indicate pathway activation.
Q4: I am observing high levels of cell death in my cultures treated with this compound. What could be the cause?
A4: High concentrations of STING agonists can lead to excessive inflammation and cytotoxicity, particularly in immune cells like T cells. It is crucial to perform a dose-response experiment to identify a concentration that activates the STING pathway effectively without inducing significant cell death. If you are observing high toxicity, consider reducing the concentration of this compound.
Q5: I am not observing any STING activation in my experiment. What are some potential reasons?
A5: Several factors can contribute to a lack of STING activation. Common issues include:
-
Low STING Expression: The cell line you are using may not express sufficient levels of the STING protein.
-
Inefficient Agonist Delivery: this compound may not be efficiently reaching the cytoplasm where the STING protein resides.
-
Agonist Degradation: The agonist may be unstable or degraded in your experimental conditions.
-
Issues with Downstream Signaling Components: There may be defects in other proteins involved in the STING signaling pathway within your cells.
Data Presentation
Table 1: In Vitro Activity of this compound in Different Cell Lines
| Cell Line | Assay | Readout | EC50 |
| Human primary PBMCs | IFN-β Secretion | ELISA | 7.471 nM |
| RAW264.7 | IP-10 Induction | ELISA | 2.442 nM |
Table 2: Comparative EC50 Values of Various STING Agonists
| Agonist | Cell Line | Assay | EC50 |
| diABZI-amine | THP1-Dual reporter cells | IRF-inducible luciferase reporter | 0.144 ± 0.149 nM[1] |
| diABZI-V/C-DBCO | THP1-Dual reporter cells | IRF-inducible luciferase reporter | 1.47 ± 1.99 nM[1] |
| diABZI-amine | Primary murine splenocytes | IFN-β ELISA | 0.17 ± 6.6 µM[1] |
| diABZI-V/C-DBCO | Primary murine splenocytes | IFN-β ELISA | 7.7 ± 0.05 µM |
| ADU-S100 (free) | THP-1 Dual cells | IRF3-mediated luciferase expression | 3.03 µg/mL |
| ADU-S100 (free) | THP-1 Dual cells | NF-κB-mediated SEAP expression | 4.85 µg/mL |
| SHR1032 | THP1-STING-R232 cells | Cell Growth Inhibition | 23 nM |
| ADU-S100 | THP1-STING-R232 cells | Cell Growth Inhibition | 9441 nM |
| KAS-08 | THP-1 ISG LUC reporter cells | Luciferase Assay | 0.18 µM |
Mandatory Visualization
Caption: The cGAS-STING signaling pathway.
Caption: A general experimental workflow for dose optimization.
Experimental Protocols
Protocol 1: Quantification of IFN-β Secretion by ELISA
This protocol describes the measurement of IFN-β in cell culture supernatants as an indicator of STING pathway activation.
Materials:
-
IFN-β ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, substrate, and stop solution)
-
Human peripheral blood mononuclear cells (PBMCs) or other suitable cell line
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well cell culture plate. For example, seed THP-1 cells at a density of 5 x 10^5 cells/well.
-
Agonist Preparation and Treatment: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle-only control.
-
Carefully remove the existing medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet. Samples can be stored at -80°C if not used immediately.
-
ELISA Procedure: Follow the manufacturer's instructions for the IFN-β ELISA kit. This typically involves: a. Adding standards, controls, and cell culture supernatants to the pre-coated ELISA plate. b. Incubating for the time specified in the kit protocol (usually 1-2 hours at room temperature). c. Washing the plate 3-4 times with the provided wash buffer. d. Adding the diluted detection antibody to each well and incubating for the specified time (usually 1 hour at room temperature). e. Washing the plate 3-4 times with wash buffer. f. Adding the substrate solution to each well and incubating in the dark for 15-30 minutes. g. Adding the stop solution to each well. The color will change from blue to yellow. h. Reading the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Calculate the concentration of IFN-β in each sample by interpolating from the standard curve.
Protocol 2: Assessment of STING and IRF3 Phosphorylation by Western Blot
This protocol outlines the steps to measure the phosphorylation of STING and IRF3 as a direct indicator of pathway activation.
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSTING, anti-STING, anti-pIRF3, anti-IRF3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound for a specified time (e.g., 1-4 hours for phosphorylation events).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Troubleshooting Guide
Caption: A troubleshooting decision tree for common experimental issues.
References
Validation & Comparative
A Head-to-Head Comparison of STING Agonists: STING Agonist-13 vs. cGAMP
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key STING Pathway Activators
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a highly promising strategy in cancer immunotherapy, capable of bridging innate and adaptive immunity to elicit potent anti-tumor responses. Central to this approach are STING agonists, molecules designed to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP), and trigger downstream signaling. This guide provides a detailed, data-driven comparison of a novel synthetic non-cyclic dinucleotide (non-CDN) agonist, STING agonist-13, and the endogenous STING ligand, 2'3'-cGAMP (hereafter referred to as cGAMP).
Performance at a Glance: Quantitative Data Summary
The following tables summarize the key performance metrics of this compound and cGAMP based on available preclinical data. Direct head-to-head comparative studies are limited; therefore, data has been collated from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.
| Parameter | This compound (Compound 4c) | cGAMP (2'3'-cGAMP) | Cell Type |
| IFN-β Induction (EC50) | 7.471 nM[1] | ~5-50 µM (unformulated) | Human Peripheral Blood Mononuclear Cells (hPBMCs) |
| IP-10 Induction (EC50) | 2.442 nM | Data not available | RAW264.7 (Murine Macrophage) |
| IL-6 Release | Induces release at 2 µM | Induces release | RAW264.7 (Murine Macrophage) |
| TNF-α Release | Induces release at 2 µM | Induces release | RAW264.7 (Murine Macrophage) |
Table 1: In Vitro Potency of this compound and cGAMP. Note that the potency of cGAMP can be significantly enhanced with delivery technologies that facilitate cell membrane penetration.
| Parameter | This compound (Compound 4c) | cGAMP (2'3'-cGAMP) |
| Tumor Model | CT26 Murine Colorectal Carcinoma | CT26 Murine Colorectal Carcinoma |
| Administration Route | Intravenous (i.v.) | Intratumoral (i.t.), Intravenous (i.v.) |
| Dosage | 1.5 mg/kg, once a day for 8 days | 10-25 µg (i.t.), various (i.v.) |
| Efficacy | Significant tumor volume decrease; induction of immunological memory | Significant tumor growth inhibition, particularly when combined with other therapies |
Table 2: In Vivo Anti-Tumor Efficacy of this compound and cGAMP. Direct comparison of efficacy is challenging due to different administration routes and dosing schedules reported in the literature.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the STING signaling pathway and a general experimental workflow for comparing STING agonists.
Caption: The cGAS-STING signaling pathway.
References
Comparative Analysis of Biomarkers for STING Agonist-13 Therapeutic Response
A Guide for Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, by mimicking the endogenous ligand cGAMP, trigger a potent innate immune response characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately leading to the activation of adaptive anti-tumor immunity. STING agonist-13 is a novel compound that has demonstrated significant anti-tumor activity by stimulating STING-mediated immune activation. This guide provides a comparative analysis of this compound and other notable STING agonists, focusing on key biomarkers of therapeutic response and the experimental protocols to measure them.
Mechanism of Action: The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, a transmembrane protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN-β. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: The cGAS-STING signaling pathway.
Comparative Performance of STING Agonists
The therapeutic efficacy of STING agonists can be evaluated by their ability to induce the production of key downstream biomarkers. This section provides a comparative overview of this compound and other well-characterized STING agonists based on their reported in vitro potency.
| STING Agonist | Biomarker | EC50 (nM) | Cell Line |
| This compound | IFN-β | 7.471 | Human PBMCs |
| IP-10 (CXCL10) | 2.442 | RAW264.7 | |
| ADU-S100 (MIW815) | IFN-β | ~3030 | THP-1 Dual |
| SNX281 | IFN-β | 6600 | Human PBMCs |
| IL-6 | 7900 | Human PBMCs | |
| TNF-α | >10000 | Human PBMCs | |
| SB 11285 | IRF3 Activation | 85 | THP-1 Dual (HAQ) |
Note: EC50 values are dependent on the specific assay conditions and cell lines used and should be considered as a relative measure of potency.
Experimental Protocols for Biomarker Analysis
A robust assessment of STING agonist activity requires validated and reproducible experimental methods. The following section details standardized protocols for the quantification of key biomarkers.
Experimental Workflow
Caption: A typical workflow for analyzing STING agonist-induced biomarkers.
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Cytokines (IFN-β, IP-10, IL-6, TNF-α)
Objective: To quantify the concentration of secreted cytokines in cell culture supernatants.
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., Human IFN-β, Mouse/Human CXCL10/IP-10, Human/Mouse IL-6, Human/Mouse TNF-α)
-
Cell culture supernatant from STING agonist-treated and control cells
-
Microplate reader
Protocol:
-
Prepare cell culture supernatants by centrifuging the cell suspension to pellet cells and collecting the supernatant.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to the wells of a microplate pre-coated with a capture antibody. b. Incubating to allow the cytokine to bind to the antibody. c. Washing the plate to remove unbound substances. d. Adding a detection antibody conjugated to an enzyme (e.g., HRP). e. Incubating to allow the detection antibody to bind to the captured cytokine. f. Washing the plate to remove unbound detection antibody. g. Adding a substrate solution that reacts with the enzyme to produce a colored product. h. Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Objective: To measure the relative mRNA expression levels of target genes (e.g., IFNB1, CXCL10, IL6, TNF).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Gene-specific primers (see table below)
-
Real-time PCR instrument
Validated Primer Sequences:
| Gene (Human) | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| IFNB1 | GCTTGGATTCCTACAAAGAAGCA | ATAGATGGTCAATGCGGCGTC |
| CXCL10 | GTGGCATTCAAGGAGTACCTCTCT | GGGTCCTTGGAAGCACTGC |
| IL6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG |
| TNF | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| GAPDH | GAGTCAACGGATTTGGTCGT | TTGATTTTGGAGGGATCTCG |
| Gene (Mouse) | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Ifnb1 | GCCTTTGCCATCCAAGAGATGC | ACACTGTCTGCTGGTGGAGTTC |
| Cxcl10 | AAGTGCTGCCGTCATTTTCT | GTGGCAATGATCTCAACACG |
| Il6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| Tnf | CCTGTAGCCCACGTCGTAG | GGGAGTGAATAGGCAAATCG |
| Gapdh | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA |
Protocol:
-
Isolate total RNA from STING agonist-treated and control cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH).
Western Blot for STING Pathway Activation
Objective: To detect the phosphorylation of key proteins in the STING signaling pathway (p-STING, p-TBK1, p-IRF3).
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse STING agonist-treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
Objective: To identify and quantify the frequency of cells producing specific cytokines (e.g., IFN-β) at a single-cell level.
Materials:
-
Cell stimulation reagents (e.g., PMA and ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against cell surface markers and intracellular cytokines
-
Flow cytometer
Protocol:
-
Stimulate cells with the STING agonist. In the final hours of stimulation, add a protein transport inhibitor to block cytokine secretion.
-
Stain for cell surface markers with fluorochrome-conjugated antibodies.
-
Fix and permeabilize the cells to allow intracellular antibody staining.
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies.
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of cells positive for the cytokine of interest within specific cell populations.
Logical Comparison of STING Agonist Classes
Caption: A comparison of CDN and non-CDN STING agonists.
This guide provides a framework for the comparative analysis of this compound and other STING activators. By utilizing the described biomarkers and experimental protocols, researchers can effectively evaluate the therapeutic potential of novel STING agonists and advance the development of next-generation cancer immunotherapies.
Validating the Anti-Tumor Effects of STING Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity. This has led to the development of numerous STING agonists as potential cancer therapeutics. While information on a specific "STING agonist-13" is not available in the public domain, this guide will provide a comprehensive comparison of well-characterized STING agonists with significant preclinical data: diABZI , MSA-2 , and ADU-S100 . These compounds serve as representative examples to illustrate the anti-tumor effects and experimental validation of this promising class of drugs. This guide will objectively compare their performance with other alternatives and provide supporting experimental data, detailed methodologies, and visual diagrams of the key biological pathways and experimental workflows.
Comparative Anti-Tumor Efficacy of STING Agonists
The following table summarizes the quantitative anti-tumor effects of diABZI, MSA-2, and ADU-S100 in various preclinical cancer models. The data is compiled from several studies and presented for easy comparison.
| STING Agonist | Cancer Model | Dosing & Administration | Key Anti-Tumor Effects | Combination Therapy & Effects | Citation |
| diABZI | Melanoma (BRAFi-resistant) | 21 nM (in vitro) | Decreased levels of NRF2, a protein associated with drug resistance. | Synergistic cell death when combined with BRAF inhibitors. | [1] |
| Breast Cancer (4T1) | Not specified (in vivo) | Liposome-encapsulated diABZI (dLNPs) reduced average tumor volume by 78.16% compared to the PBS group. | Not specified in this study. | [2] | |
| MSA-2 | Clear Cell Renal Cell Carcinoma (ccRCC) | Oral administration | Significantly inhibited tumor growth and prolonged the survival of tumor-bearing mice. | Not specified in this study. | [3] |
| Colon Carcinoma (MC38) & Melanoma (B16F10) | Intratumoral injection | A platinum-modified version (MSA-2-Pt) showed a good anti-tumor effect, slightly better than MSA-2 alone. | Not specified in this study. | [4][5] | |
| ADU-S100 | Colon Cancer (CT-26) | 40 µg, Intratumoral | Significant tumor regression. | Synergistic effect with CpG ODN 1826 (a TLR9 agonist), leading to a reduction in tumor volume from 1952 mm³ to 32 mm³. | |
| Esophageal Adenocarcinoma (EAC) | 50 µg, Intratumoral | Mean tumor volume decreased by 30.1%. | When combined with radiation (16Gy), mean tumor volume decreased by 50.8%. | ||
| Prostate Cancer (PC3, humanized mice) | Intratumoral | In combination with cyto-IL-15, led to complete tumor regression (98% volume reduction) and cured 60% of mice. | Combined with cytotopically modified interleukin-15 (cyto-IL-15). | ||
| Mammary Carcinoma (4T1) | Single dose, Intratumoral | In combination with anti-PD-1, induced eradication of both injected and noninjected tumors. | Combined with anti-PD-1 antibody. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo studies evaluating the anti-tumor effects of STING agonists.
Animal Models and Tumor Implantation
-
Animal Strains: Typically, immunologically competent mouse strains such as C57BL/6 or BALB/c are used to study the effects of immunotherapy.
-
Cell Lines: Syngeneic tumor cell lines (e.g., B16F10 melanoma, CT26 colon carcinoma, 4T1 breast cancer) are chosen to be compatible with the host immune system.
-
Implantation: A specific number of tumor cells (e.g., 3 x 10⁵ CT-26 cells) are suspended in a physiological solution like Phosphate Buffered Saline (PBS) and injected subcutaneously into the flank of the mice. Tumor growth is monitored regularly by measuring the tumor volume with calipers.
STING Agonist Administration
-
Route of Administration: Intratumoral (i.t.) injection is a common route for preclinical studies to maximize local drug concentration and immune activation within the tumor microenvironment. Oral administration has been explored for newer agonists like MSA-2.
-
Dosing and Schedule: The dose and frequency of administration are critical parameters. For instance, ADU-S100 has been administered intratumorally at doses of 20 µg or 40 µg on specific days post-tumor implantation (e.g., days 10 and 16).
-
Control Groups: A control group receiving a vehicle (e.g., PBS) is essential to compare the effects of the STING agonist treatment.
Assessment of Anti-Tumor Efficacy
-
Tumor Growth Inhibition: Tumor volume is measured at regular intervals (e.g., every other day) using calipers. The formula (Length x Width²) / 2 is often used to calculate tumor volume.
-
Survival Studies: The lifespan of the treated and control mice is monitored to assess the impact of the treatment on overall survival.
-
Immunological Analysis:
-
Flow Cytometry: To analyze the immune cell populations within the tumor and draining lymph nodes, tissues are harvested, processed into single-cell suspensions, and stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD8 for cytotoxic T cells, CD4 for helper T cells).
-
Cytokine Analysis: The levels of cytokines (e.g., IFN-β, TNF-α, IL-6) in the plasma or tumor microenvironment are measured using techniques like ELISA or multiplex assays to assess the inflammatory response.
-
Gene Expression Analysis: Reverse Transcription Polymerase Chain Reaction (RT-PCR) can be used to quantify the expression of genes involved in the STING pathway and immune responses (e.g., IFNB1, CXCL10).
-
Visualizing Key Pathways and Workflows
STING Signaling Pathway
The following diagram illustrates the canonical STING signaling pathway, which is the target of STING agonists.
Caption: The STING signaling pathway activated by cytosolic DNA.
Experimental Workflow for Validating STING Agonist Anti-Tumor Effects
The following diagram outlines a typical experimental workflow for the preclinical validation of a STING agonist.
Caption: A typical workflow for in vivo validation of STING agonists.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Anticancer Effect of STING Agonist-Encapsulated Liposomes on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING agonist, SMA-2, inhibits clear cell renal cell carcinoma through improving tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Effect of Platinum-Modified STING Agonist MSA-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of STING Agonist-13 and Other Non-Cyclic Dinucleotide (non-CDN) STING Agonists in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides a comparative overview of STING agonist-13, a novel non-cyclic dinucleotide (non-CDN) agonist, with other prominent non-CDN STING agonists currently under investigation. This analysis is based on publicly available preclinical data and aims to provide an objective comparison to aid researchers in the selection and evaluation of these compounds.
The STING Signaling Pathway: A Central Hub in Innate Immunity
The STING signaling cascade is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage within the tumor microenvironment. Upon activation, STING triggers a potent type I interferon (IFN) response, leading to the recruitment and activation of various immune cells, ultimately fostering an anti-tumor immune response.
Comparative Performance of Non-CDN STING Agonists
This section summarizes the available preclinical data for this compound and other notable non-CDN STING agonists. It is important to note that the data presented here are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited. Therefore, these values should be interpreted with caution.
| Parameter | This compound | diABZI | SNX281 | SB 11285 | GSK3745417 | HG-381 |
| Chemical Class | Not specified | Amidobenzimidazole | Not specified | Cyclic Dinucleotide (CDN) derivative | Amidobenzimidazole | Not specified |
| IFN-β Induction (EC50) | 7.471 nM (human PBMCs)[1] | ~3.1 µM (human PBMCs)[2] | Data not available | Potent activation of IRF3 pathway[3] | Data not available | Data not available |
| Other Cytokine Induction | Induces IP-10, IL-6, TNF-α (RAW264.7 cells)[1] | Induces pro-inflammatory cytokines[4] | Induces IL-6, TNF-α | Induces Type I IFNs and other cytokines | Induces interferons and other cytokines | Induces Type I IFNs and other cytokines |
| In Vivo Anti-Tumor Efficacy | 1.5 mg/kg i.v. suppresses tumor growth (CT26 model) | Potent anti-tumor activity in multiple models | Single dose tumor elimination (mouse models) | Potent anti-tumor activity (syngeneic models) | Preclinical anti-tumor activity | Preclinical anti-tumor activity |
| Route of Administration (Preclinical) | Intravenous | Intravenous, Intratumoral | Intravenous | Intratumoral, Intravenous, Intraperitoneal | Intravenous | Data not available |
| Clinical Development | Preclinical | Phase I (as GSK3745417) | Phase I (NCT04609579) | Phase I/II (NCT04096638) | Phase I (NCT03843359) | Phase I (NCT04998422) |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are generalized protocols for key experiments cited in the comparative analysis.
In Vitro Cytokine Induction Assay (ELISA)
Objective: To quantify the concentration of STING-induced cytokines (e.g., IFN-β, TNF-α, IL-6) in cell culture supernatants.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or murine macrophage cell lines (e.g., RAW264.7) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of the STING agonist or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine secretion.
-
Supernatant Collection: The cell culture supernatant is carefully collected.
-
ELISA: The concentration of the target cytokine in the supernatant is determined using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The cytokine concentrations are plotted against the agonist concentrations to determine the EC50 value (the concentration of agonist that gives half-maximal response).
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor activity of a STING agonist in a living organism with a competent immune system.
Methodology:
-
Tumor Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma) are subcutaneously implanted into immunocompetent mice (e.g., BALB/c, C57BL/6).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the STING agonist via a specified route (e.g., intravenous, intratumoral) and dosing schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare the tumor growth inhibition between the treated and control groups. Additional endpoints can include survival analysis and assessment of immunological memory upon tumor re-challenge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 4. Frontiers | Pharmacological STING Activation Is a Potential Alternative to Overcome Drug-Resistance in Melanoma [frontiersin.org]
A Comparative Guide to STING Agonist-13 and First-Generation STING Agonists in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, by mimicking the endogenous ligand cGAMP, can trigger a potent anti-tumor immune response. This guide provides an objective comparison of the novel STING agonist-13 against first-generation STING agonists, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Executive Summary
First-generation STING agonists, primarily cyclic dinucleotides (CDNs) like cGAMP and its analogs (e.g., ADU-S100), have shown promise but are often hampered by poor stability, rapid metabolic degradation, and limited cell permeability. These limitations have largely restricted their use to intratumoral administration.[1] this compound, a next-generation non-CDN small molecule, has been developed to overcome these challenges, demonstrating enhanced potency and stability, making it a valuable tool for systemic applications in preclinical research.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the key performance differences between this compound and first-generation STING agonists based on available preclinical data.
| Parameter | This compound | First-Generation STING Agonist (ADU-S100) | Reference |
| In Vitro IFN-β Induction (EC50) | 7.471 nM (in human PBMCs) | ~1 µM (representative CDN) | [2][3] |
| In Vivo Anti-Tumor Efficacy | Significantly decreases tumor volume and shows immunological memory-derived cancer inhibition. | Limited efficacy as a monotherapy, with modest systemic activity. | [2][4] |
| Study | Next-Generation STING Agonist | First-Generation STING Agonist (ADU-S100) | Tumor Model | Outcome | Reference |
| Comparative Study 1 | ALG-031048 | ADU-S100 | CT26 colon carcinoma | 90% tumor regression | 44% tumor regression |
| Comparative Study 2 | BMS-986301 | ADU-S100 | CT26 and MC38 | >90% complete regression | 13% complete regression |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using Graphviz.
References
- 1. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of STING Agonist Activity in Preclinical Cancer Models
A Cross-Validation of ADU-S100 (MIW815), BMS-986301, and SB-11285
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific "STING agonist-13" was not publicly available at the time of this publication. This guide provides a comparative analysis of three well-characterized STING (Stimulator of Interferon Genes) agonists: ADU-S100 (MIW815), BMS-986301, and SB-11285, which are currently in various stages of preclinical and clinical development for cancer immunotherapy.
Introduction
The activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists work by mimicking the natural ligands of the STING protein, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, stimulates a robust anti-tumor immune response, turning immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing. This guide provides a comparative overview of the preclinical activity of three prominent cyclic dinucleotide (CDN) STING agonists—ADU-S100 (MIW815), BMS-986301, and SB-11285—across various cancer models.
Mechanism of Action: The STING Signaling Pathway
STING agonists are designed to activate the STING pathway within immune cells, particularly dendritic cells (DCs), in the tumor microenvironment. Upon binding to STING, a signaling cascade is initiated, leading to the activation of transcription factors IRF3 and NF-κB. This results in the transcription of genes encoding for type I IFNs (such as IFN-β) and other inflammatory cytokines and chemokines. These signaling molecules are crucial for recruiting and activating cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.
Caption: The cGAS-STING signaling pathway.
Comparative Preclinical Efficacy
The following tables summarize the preclinical activity of ADU-S100, BMS-986301, and SB-11285 in various cancer models. The data is compiled from publicly available research.
Table 1: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| STING Agonist | Cancer Model | Administration Route | Monotherapy Efficacy | Combination Therapy Efficacy | Reference |
| ADU-S100 (MIW815) | CT26 (Colon) | Intratumoral | Significant tumor regression.[1][2] | Synergistic effect with anti-PD-1, leading to enhanced tumor control.[3] | [1][3] |
| 4T1 (Breast) | Intratumoral | Induces tumor-specific CD8+ T cells and tumor clearance. | Near-complete responses when combined with anti-PD-1. | ||
| B16.F10 (Melanoma) | Intratumoral | Limited as monotherapy. | Induces tumor-specific CD8+ T-cell responses and tumor control with anti-PD-1 and anti-CTLA-4. | ||
| BMS-986301 | CT26 (Colon) | Intratumoral/IV | >90% tumor regression. | Complete regression of 80% of tumors with a single dose combined with anti-PD-1. | |
| MC38 (Colon) | Intratumoral/IV | >90% tumor regression. | Synergistic activity with anti-PD-1. | ||
| Pancreatic (KPC model) | Intramuscular | Equivalent efficacy to intratumoral injection in inducing T cell response and anti-tumor effect. | Combination with anti-PD-1 and anti-CTLA-4 showed anti-tumor efficacy. | ||
| SB-11285 | CT26 (Colon) | Intratumoral/IV | Significant tumor growth inhibition. | Synergistic activity with an anti-PD-1 agent. | |
| A20 (Lymphoma) | Intratumoral | 86% Tumor Growth Inhibition (TGI). | Synergistic anti-tumor effect with cyclophosphamide. | ||
| B16 (Melanoma) | IV | Responsive tumor growth inhibition. | |||
| 4T1 (Breast) | Not specified | Inhibited tumor metastasis. | |||
| HNSCC | Systemic | Enhances the anti-tumor effects of radiation. |
Table 2: Immunological Effects of STING Agonists in Preclinical Models
| STING Agonist | Cancer Model | Key Immunological Effects | Reference |
| ADU-S100 (MIW815) | Various | Induces tumor-specific CD8+ T cells. Increases inflammatory cytokines (IFN-β, TNF-α, IL-6). | |
| BMS-986301 | CT26, MC38 | Potent induction of IFN-β and other pro-inflammatory cytokines. | |
| SB-11285 | Various | Induction of Type I IFNs and other cytokines in human PBMCs. Infiltration of CD8+ T and NK cells into the tumor. |
Experimental Protocols
Detailed experimental protocols are crucial for the cross-validation and replication of findings. Below are representative methodologies for key experiments cited in this guide.
In Vivo Murine Tumor Model
A common experimental workflow for evaluating the efficacy of STING agonists in a syngeneic mouse model is outlined below.
Caption: A typical experimental workflow.
1. Cell Culture and Tumor Implantation:
-
CT26 colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
BALB/c mice are subcutaneously injected with 1 x 10^5 CT26 cells in the right flank.
-
Tumor growth is monitored every 2-3 days using a digital caliper, and tumor volume is calculated using the formula: (length x width^2) / 2.
2. STING Agonist Administration:
-
When tumors reach a mean volume of approximately 100-200 mm³, mice are randomized into treatment groups.
-
For intratumoral (i.t.) administration, STING agonists are directly injected into the tumor in a small volume (e.g., 50 µL). Dosing schedules can vary, for example, a single dose or multiple doses over a period of time.
-
For intravenous (i.v.) administration, STING agonists are injected into the tail vein.
3. Assessment of Anti-Tumor Efficacy:
-
Tumor volumes and body weights are measured throughout the study.
-
Tumor growth inhibition (TGI) is calculated as: TGI (%) = (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100.
-
Survival analysis is also performed.
Flow Cytometry for Immune Cell Infiltration
1. Tumor Digestion and Single-Cell Suspension Preparation:
-
Tumors are excised, minced, and digested in a solution containing collagenase and DNase for 30-60 minutes at 37°C to obtain a single-cell suspension.
-
The cell suspension is then filtered through a 70 µm cell strainer to remove debris.
2. Staining:
-
Cells are stained with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80).
-
A viability dye is included to exclude dead cells from the analysis.
-
For intracellular cytokine staining, cells are stimulated in vitro with a protein transport inhibitor (e.g., Brefeldin A) before staining for intracellular cytokines like IFN-γ and TNF-α.
3. Data Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer.
-
Data is analyzed using software such as FlowJo to quantify the percentage and absolute number of different immune cell populations within the tumor.
Cytokine and Chemokine Analysis
1. Sample Collection:
-
Blood is collected from mice via cardiac puncture or tail vein bleeding to obtain serum or plasma.
-
Tumors are homogenized to create tumor lysates.
2. Measurement:
-
Cytokine and chemokine levels in the serum, plasma, or tumor lysates are quantified using multiplex assays (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISA) according to the manufacturer's instructions.
Conclusion
The preclinical data strongly support the potential of STING agonists as potent cancer immunotherapeutic agents. While all three reviewed agonists—ADU-S100, BMS-986301, and SB-11285—demonstrate the ability to activate the STING pathway and induce anti-tumor immunity, there appear to be differences in their potency and efficacy across different tumor models and administration routes. Notably, BMS-986301 has shown superior monotherapy efficacy in some preclinical models compared to ADU-S100. The development of systemically available STING agonists like SB-11285 and the exploration of novel delivery strategies are promising avenues to broaden the therapeutic window and clinical applicability of this class of drugs. Further head-to-head clinical studies are warranted to definitively establish the comparative efficacy and safety of these promising STING agonists.
References
A Comparative Guide to Validating STING Agonist-13's Effect on T-cell Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a critical strategy in cancer immunotherapy, designed to bridge innate and adaptive immunity. STING agonists, by mimicking natural ligands, can trigger potent anti-tumor responses, primarily through the induction of type I interferons (IFNs) and subsequent activation of dendritic cells (DCs) and cytotoxic T lymphocytes.[1][2] This guide provides a comparative framework for validating a novel STING agonist, termed "STING Agonist-13," against established alternatives, supported by experimental data and detailed protocols. For the purpose of this guide, we will use the well-characterized synthetic STING agonist diABZI as a proxy for "this compound" and compare its performance against the endogenous STING ligand 2'3'-cGAMP .
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical STING signaling cascade begins when the enzyme cyclic GMP-AMP synthase (cGAS) recognizes cytosolic double-stranded DNA (dsDNA), a common danger signal from pathogens or damaged tumor cells.[2][3] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP).[4] This molecule binds directly to STING, a protein resident in the endoplasmic reticulum. This binding event triggers a conformational change, leading to STING's translocation to the Golgi apparatus. There, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I IFNs (e.g., IFN-β). These cytokines are pivotal for activating a broad anti-tumor immune response, including the maturation of DCs for antigen presentation and the priming of tumor-reactive T-cells.
Comparative Performance of STING Agonists
The efficacy of a STING agonist is determined by its ability to induce a robust and sustained immune response. Potent, non-CDN agonists like diABZI often show higher activity compared to the natural ligand 2'3'-cGAMP. Below is a summary of expected quantitative data comparing these two agonists.
| Parameter | This compound (diABZI) | 2'3'-cGAMP (Endogenous Ligand) | Rationale |
| Binding Affinity (Kd) | Lower (High Affinity) | Higher (Lower Affinity) | Synthetic agonists are often optimized for stronger binding to the STING protein. |
| IFN-β Induction (EC50) | ~100 nM | ~2-5 µM | diABZI is significantly more potent in inducing IFN-β secretion in immune cells like THP-1 monocytes. |
| T-cell Activation Marker (CD69+) | Significant increase in co-culture | Moderate increase in co-culture | Enhanced IFN-β from antigen-presenting cells (APCs) leads to stronger T-cell activation. |
| T-cell Proliferation | May be inhibited at high doses | Inhibitory effect observed | Direct STING activation in T-cells can sometimes impede functionality and induce apoptosis, a critical consideration for dosing. |
| In Vivo Tumor Control | High efficacy, sensitizes tumors to other therapies like radiation and checkpoint inhibitors. | Moderate efficacy, often requires higher doses or delivery systems. | The potent systemic immune activation by diABZI translates to better tumor control. |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate evaluation and comparison of STING agonists.
Protocol 1: In Vitro IFN-β Induction Assay
This experiment quantifies the primary downstream effector of STING activation.
Objective: To measure the dose-dependent induction of IFN-β secretion by STING agonists in human monocytic cells (THP-1) or peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well or PBMCs at 1 x 10^6 cells/well in a 96-well plate.
-
Cell Stimulation: Prepare serial dilutions of "this compound" (e.g., diABZI, 10 nM - 10 µM) and 2'3'-cGAMP (0.1 µM - 100 µM) in cell culture medium. Include a vehicle-only control.
-
Incubation: Add 100 µL of the agonist dilutions to the cells and incubate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the concentration of IFN-β in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions. The signal is typically read at an absorbance of 450 nm.
Protocol 2: T-cell Activation Co-culture Assay
This experiment assesses the functional consequence of STING activation in APCs on T-cells.
Objective: To evaluate the ability of STING agonists to indirectly activate T-cells through the stimulation of antigen-presenting cells (APCs), such as dendritic cells (DCs).
Methodology:
-
DC Generation: Generate monocyte-derived DCs from human PBMCs.
-
Antigen Loading: Load DCs with a relevant tumor antigen (e.g., a peptide like MART-1 or a tumor lysate).
-
STING Agonist Treatment: Treat the antigen-loaded DCs with "this compound" or 2'3'-cGAMP at various concentrations for 6-8 hours to induce maturation and cytokine secretion.
-
Co-culture: Co-culture the treated DCs with autologous T-cells (isolated from the same donor) at a ratio of 1:10 (DC:T-cell).
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Flow Cytometry Analysis: Harvest the cells and stain for T-cell activation markers such as CD69 and CD25, and intracellular cytokines like IFN-γ and TNF-α.
-
Data Acquisition: Analyze the percentage of activated (e.g., CD8+/CD69+) T-cells using a flow cytometer.
Logical Comparison Framework
The validation of a novel STING agonist requires a multi-faceted approach. The primary mechanism involves potent IFN-β induction from innate immune cells, which is a prerequisite for downstream adaptive responses. However, potential direct effects on T-cells, such as impaired proliferation or induced apoptosis, must also be carefully evaluated to determine the therapeutic window. A successful agonist will demonstrate potent, APC-mediated T-cell activation with minimal direct negative impact on T-cell functionality.
References
Navigating the Delivery Challenge: A Comparative Analysis of Systems for STING Agonist-13
For researchers, scientists, and drug development professionals, the potent immunostimulatory properties of STING (Stimulator of Interferon Genes) agonists hold immense promise for cancer immunotherapy. STING agonist-13, a novel non-cyclic dinucleotide (non-CDN) agonist, has demonstrated significant antitumor activity. However, like many small molecule therapeutics, its efficacy is intrinsically linked to its delivery. While no dedicated delivery systems have been published specifically for this compound to date, this guide provides a comparative analysis of existing nanoparticle platforms developed for structurally and functionally similar non-CDN STING agonists. The insights and data presented here offer a valuable framework for the prospective development of delivery strategies for this compound.
The successful delivery of a STING agonist to its cytosolic target is paramount for activating the STING signaling pathway, which leads to the production of type I interferons and a robust antitumor immune response.[1][2] Nanoparticle-based delivery systems have emerged as a leading strategy to overcome the limitations of free STING agonists, such as poor stability, low bioavailability, and off-target effects.[3][4][5] These systems can protect the agonist from degradation, enhance its accumulation in tumor tissues, and facilitate its uptake by target cells.
This guide will compare three major classes of nanoparticle delivery systems: lipid-based nanoparticles, polymeric nanoparticles, and biodegradable mesoporous silica nanoparticles. The analysis is based on their performance with other non-CDN STING agonists that share key characteristics with this compound.
Comparative Performance of STING Agonist Delivery Systems
The following table summarizes key quantitative data for different nanoparticle-based delivery systems used for non-CDN STING agonists, providing a benchmark for the potential formulation of this compound.
| Delivery System Category | Example STING Agonist | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Key In Vivo Outcome | Reference |
| Lipid-Based Nanoparticles (LNPs) | diABZI | ~100 | 58.29 ± 0.53 | Not Reported | Slow-release effect; prolonged survival in breast cancer model. | |
| cGAMP | Not Specified | >90 | Not Reported | Enhanced antitumor efficacy compared to free cGAMP in a pancreatic cancer model. | ||
| cGAMP | Not Specified | Not Specified | Not Specified | YSK12-LNPs activated NK cells and M1 macrophages; MC3-LNPs activated CD8+ T cells. | ||
| Polymeric Nanoparticles | Cyclic Dinucleotides (CDNs) | Not Specified | Not Specified | Not Specified | >100-fold lower extracellular CDN concentration needed for robust immune response in vitro. | |
| CDNs | Not Specified | Not Specified | Not Specified | 10-fold lower dose needed for similar efficacy as free CDN when combined with anti-PD-1. | ||
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | Cyclic di-AMP (CDA) | ~80 | >90 | Not Specified | Strong antitumor efficacy and prolonged survival in murine melanoma models. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these delivery systems, the following diagrams illustrate the STING signaling pathway and a general experimental workflow.
Caption: The cGAS-STING signaling pathway, a key driver of innate immunity.
Caption: A general workflow for evaluating STING agonist delivery systems.
Caption: A logical comparison of key features of different delivery systems.
Experimental Protocols
Detailed methodologies are crucial for the rigorous evaluation and comparison of STING agonist delivery systems. Below are summarized protocols for key experiments.
Nanoparticle Formulation and Characterization
-
Objective: To prepare and characterize STING agonist-loaded nanoparticles.
-
Methodology:
-
Lipid-Based Nanoparticles (LNPs): Typically prepared using methods like thin-film hydration, ethanol injection, or microfluidics. Lipids (e.g., cationic lipids, helper lipids, PEG-lipids) and the STING agonist are dissolved in an organic solvent, which is then mixed with an aqueous phase. The resulting nanoparticles are characterized for:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined by electrophoretic light scattering.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency (EE) and Drug Loading (DL): The amount of encapsulated STING agonist is quantified using techniques like HPLC after separating the nanoparticles from the unencapsulated drug.
-
-
Polymeric Nanoparticles: Formulated through methods such as nanoprecipitation or self-assembly of amphiphilic block copolymers. The polymer and STING agonist are dissolved in a suitable solvent, followed by addition to a non-solvent to induce nanoparticle formation. Characterization follows similar principles as for LNPs.
-
Biodegradable Mesoporous Silica Nanoparticles (bMSN): Synthesized using a sol-gel method with a surfactant template. The STING agonist is loaded into the pores of the nanoparticles via incubation. Characterization includes DLS, zeta potential, TEM, and quantification of drug loading.
-
In Vitro STING Activation Assay
-
Objective: To determine the ability of the formulated STING agonist to activate the STING pathway in vitro.
-
Methodology:
-
Cell Lines: Human monocytic THP-1 cells or reporter cell lines expressing a luciferase or alkaline phosphatase gene under the control of an IFN-stimulated response element (ISRE) are commonly used.
-
Treatment: Cells are incubated with various concentrations of the free STING agonist or the nanoparticle formulation.
-
Readout:
-
Reporter Gene Assay: The activity of the reporter gene is measured to quantify STING pathway activation.
-
ELISA: The supernatant is collected to measure the secretion of IFN-β and other pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Western Blot: Cell lysates are analyzed for the phosphorylation of key downstream proteins like TBK1 and IRF3.
-
-
In Vivo Antitumor Efficacy Study
-
Objective: To evaluate the therapeutic efficacy of the STING agonist delivery system in a relevant animal model.
-
Methodology:
-
Animal Model: Syngeneic tumor models (e.g., CT26 colon carcinoma, B16-F10 melanoma in immunocompetent mice) are used to assess the immune-mediated antitumor effects.
-
Treatment: Once tumors are established, mice are treated with the formulated STING agonist, free agonist, empty nanoparticles, or a vehicle control. Administration can be intratumoral or systemic (e.g., intravenous).
-
Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured regularly.
-
Survival: The overall survival of the mice is monitored.
-
-
Immunological Analysis: At the end of the study, tumors and spleens are harvested to analyze the immune cell populations (e.g., CD8+ T cells, dendritic cells, macrophages) by flow cytometry.
-
Conclusion
The development of an effective delivery system is a critical step in translating the therapeutic potential of this compound into clinical applications. While specific data for this agonist is not yet available, the extensive research on delivering similar non-CDN STING agonists provides a strong foundation. Lipid-based nanoparticles, polymeric nanoparticles, and biodegradable mesoporous silica nanoparticles each offer distinct advantages in terms of biocompatibility, drug loading, and controlled release. The choice of a delivery platform for this compound will depend on a careful evaluation of its physicochemical properties and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of potential formulations, paving the way for the development of novel and effective cancer immunotherapies.
References
- 1. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle-Mediated STING Agonist Delivery for Enhanced Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking STING Agonist-13: A Comparative Guide to Immunotherapy Adjuvants
For researchers, scientists, and drug development professionals, the selection of an appropriate immunotherapy adjuvant is a critical step in the design of effective therapeutic strategies. This guide provides an objective comparison of STING agonist-13 against other widely used immunotherapy adjuvants, including Toll-like receptor (TLR) agonists, traditional aluminum salts, and checkpoint inhibitors. The comparative analysis is supported by experimental data on anti-tumor efficacy and immune activation, accompanied by detailed methodologies for key experiments.
Introduction to Immunotherapy Adjuvants
Immunotherapy adjuvants are substances that enhance the body's immune response to an antigen. In the context of cancer therapy, adjuvants are crucial for overcoming tumor-induced immunosuppression and promoting a robust and durable anti-tumor immune response. Adjuvants can be broadly categorized based on their mechanism of action, with newer agents like STING agonists showing promise in activating specific innate immune pathways.[1]
This compound is a potent activator of the Stimulator of Interferon Genes (STING) pathway. Activation of STING mimics an intracellular viral or bacterial infection, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This, in turn, promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and ultimately leads to the activation of tumor-specific T cells.
Comparative Analysis of Immunotherapy Adjuvants
This section provides a comparative overview of this compound and other key immunotherapy adjuvants. The data presented is a synthesis of findings from various preclinical studies. It is important to note that direct head-to-head comparisons in a single study are limited, and efficacy can vary depending on the tumor model, dosage, and administration route.
In Vitro Performance: Dendritic Cell Activation and Cytokine Production
The activation of dendritic cells is a critical step in initiating an adaptive immune response. A key measure of adjuvant activity is the induction of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules on DCs.
| Adjuvant | Mechanism of Action | Key Cytokine Induction | Co-stimulatory Molecule Upregulation |
| This compound | STING pathway activation | High levels of IFN-β, TNF-α, IL-6 | Upregulation of CD80, CD86, MHC-II |
| CpG ODN (TLR9 Agonist) | TLR9 activation | High levels of IL-12, IFN-γ, TNF-α | Upregulation of CD80, CD86, MHC-II[2][3] |
| Poly(I:C) (TLR3 Agonist) | TLR3 activation | High levels of IFN-β, IL-12, TNF-α | Upregulation of CD80, CD86, MHC-II[4][5] |
| Alum | NLRP3 inflammasome activation | Primarily IL-1β, IL-18 | Modest upregulation of co-stimulatory molecules |
In Vivo Performance: Anti-Tumor Efficacy
The ultimate measure of an immunotherapy adjuvant's effectiveness is its ability to control tumor growth in vivo. The following table summarizes the anti-tumor efficacy of different adjuvants as monotherapies in various syngeneic mouse tumor models.
| Adjuvant | Mouse Tumor Model | Administration Route | Tumor Growth Inhibition (TGI) / Outcome |
| STING Agonist (DMXAA) | B16 Melanoma | Intratumoral | Significant tumor regression and increased survival |
| STING Agonist (MSA-1) | MC38 Colon Carcinoma | Intratumoral | 100% complete responses at the highest tolerated dose |
| CpG ODN (SD-101) | CT26 Colon Carcinoma | Intratumoral | Substantial inhibition of tumor growth |
| Poly(I:C) | MOSEC Ovarian Cancer | Intraperitoneal | Significantly reduced tumor luminescence and prolonged survival |
| Alum | H22 Hepatocarcinoma | Intraperitoneal | Significant tumor growth reduction |
| Anti-PD-1 Antibody | MC38 Colon Carcinoma | Intraperitoneal | Modest to negligible effects as a monotherapy in rapidly growing tumors |
Comparative Toxicity Profiles
Toxicity is a critical consideration in the development of any therapeutic agent. The following provides a general overview of the toxicity profiles of the compared adjuvants.
| Adjuvant | Common Toxicities | Notes |
| STING Agonists | Cytokine release syndrome (fever, chills), potential for autoimmune responses with systemic administration. | Intratumoral administration can minimize systemic toxicity. |
| CpG ODN | Splenomegaly, lymph node enlargement, induction of pro-inflammatory cytokines (e.g., TNF-α). | Phosphorothioate backbone modifications can increase stability but also contribute to toxicity. |
| Poly(I:C) | Flu-like symptoms, fever, potential for neuroinflammation. | Toxicity can be dose-dependent. |
| Alum | Local inflammation at the injection site, formation of granulomas. | Generally considered safe with a long history of use in human vaccines. |
| Anti-PD-1 Antibody | Immune-related adverse events (irAEs) affecting various organs (e.g., colitis, dermatitis, endocrinopathies). | Toxicity is mechanism-based and related to the breaking of immune tolerance. |
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
The STING pathway is a central hub for detecting cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells.
Caption: The cGAS-STING signaling pathway.
General Experimental Workflow for In Vivo Adjuvant Benchmarking
A typical workflow for evaluating the anti-tumor efficacy of an immunotherapy adjuvant in a preclinical mouse model.
Caption: In vivo adjuvant efficacy testing workflow.
Experimental Protocols
In Vitro Dendritic Cell Activation Assay
Objective: To assess the ability of an adjuvant to induce the maturation and activation of dendritic cells in vitro.
Methodology:
-
Dendritic Cell Culture:
-
Isolate bone marrow cells from mice and culture in the presence of GM-CSF and IL-4 to differentiate into immature dendritic cells (DCs).
-
Alternatively, use a human or mouse DC cell line (e.g., THP-1, DC2.4).
-
-
Adjuvant Stimulation:
-
Plate immature DCs at a density of 1 x 10^6 cells/mL.
-
Add the test adjuvant (e.g., this compound, CpG ODN, Poly(I:C)) at various concentrations. Include a vehicle control and a positive control (e.g., LPS).
-
Incubate for 24-48 hours.
-
-
Analysis of DC Maturation:
-
Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, MHC Class II).
-
Analyze the expression of these markers by flow cytometry.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of key cytokines (e.g., IFN-β, IL-12, TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
-
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an adjuvant in a syngeneic mouse tumor model.
Methodology:
-
Animal Model:
-
Use immunocompetent mice (e.g., C57BL/6 or BALB/c) to allow for the study of an intact immune system.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Administer the adjuvant (e.g., this compound) via the desired route (e.g., intratumoral, intraperitoneal, intravenous) at a predetermined dose and schedule. Include a vehicle control group.
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
Continue monitoring until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, tumors can be excised for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
-
Survival analysis can also be performed.
-
Cytokine ELISA Protocol
Objective: To quantify the concentration of a specific cytokine in a biological sample (e.g., cell culture supernatant, serum).
Methodology:
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add standards of known cytokine concentrations and the unknown samples to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate:
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate for 30 minutes at room temperature.
-
-
Substrate Development:
-
Wash the plate.
-
Add a TMB substrate solution and incubate in the dark until a color change is observed.
-
-
Measurement:
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Calculate the cytokine concentration in the unknown samples by interpolating from the standard curve.
-
Conclusion
This compound represents a potent and promising immunotherapy adjuvant that drives a strong type I interferon response, leading to effective anti-tumor immunity. When compared to other adjuvants, STING agonists demonstrate a distinct mechanism of action and a favorable efficacy profile, particularly when administered directly into the tumor microenvironment. While TLR agonists also induce a robust pro-inflammatory response, the specific cytokine profile and downstream effects can differ. Traditional adjuvants like Alum have a long safety record but typically induce a less potent cellular immune response. Checkpoint inhibitors, while highly effective in some patients, often require a pre-existing anti-tumor T cell response, which can be initiated by adjuvants like this compound.
The choice of adjuvant will ultimately depend on the specific therapeutic context, including the tumor type, the desired immune response, and the potential for combination therapies. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the design of next-generation cancer immunotherapies.
References
Validating the role of STING agonist-13 in overcoming immunotherapy resistance
In the rapidly evolving landscape of cancer immunotherapy, overcoming resistance to checkpoint inhibitors remains a critical challenge. The Stimulator of Interferon Genes (STING) pathway has emerged as a promising target to convert immunologically "cold" tumors into "hot" tumors, thereby rendering them susceptible to immunotherapies. This guide provides a comparative analysis of STING agonist-13, a novel immune modulator, against other prominent STING agonists—MSA-2, ADU-S100, and MK-1454—in the context of overcoming immunotherapy resistance. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.
Comparative Performance of STING Agonists
The following tables summarize the quantitative data on the in vitro and in vivo performance of this compound and its comparators.
Table 1: In Vitro Potency of STING Agonists
| STING Agonist | Cell Line | Assay | EC50 | Source |
| This compound (compound 4c) | Human PBMCs | IFN-β Secretion | 7.471 nM | [1] |
| This compound (compound 4c) | RAW264.7 | IP-10 Induction | 2.442 nM | [1] |
| MSA-2 | Murine BMDCs | IFN-β Secretion | 0.00183 mg/ml | [2] |
Table 2: In Vivo Antitumor Efficacy of STING Agonists (Monotherapy and Combination Therapy)
| STING Agonist | Tumor Model | Treatment | Key Findings | Source |
| This compound (compound 4c) | CT26 colon carcinoma | 1.5 mg/kg, i.v., daily for 8 days | Suppressed tumor growth and prevented tumor recurrence through immune activation. | [1] |
| MSA-2 | U14 cervical cancer | MSA-2 (50 mg/kg, oral) + anti-PD-1 (5 mg/kg) | Combination significantly suppressed tumor growth compared to either monotherapy and prolonged overall survival. Increased infiltration of CD3+ and CD8+ T cells in the tumor. | [3] |
| MSA-2 | CT26 colorectal cancer | MSA-2 (oral) + anti-PD-1 | Combination led to better inhibition of tumor growth and extended survival in a PD-1 resistant model. Induced complete tumor regressions in 80-100% of animals. | |
| ADU-S100 (MIW815) | Advanced solid tumors/lymphomas (Phase Ib) | ADU-S100 (intratumoral) + Spartalizumab (anti-PD-1) | Overall response rate of 10.4%. The combination was well-tolerated. | |
| MK-1454 | Advanced solid tumors/lymphomas (Phase I) | MK-1454 (intratumoral) + Pembrolizumab (anti-PD-1) | 24% partial response rate in the combination arm; no responses in the monotherapy arm. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of STING agonists.
In Vivo Murine Tumor Model for Immunotherapy Resistance
This protocol is adapted from studies evaluating STING agonists in syngeneic mouse models.
-
Cell Line and Culture:
-
The CT26 murine colon carcinoma cell line (sensitive to immunotherapy) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Animal Model:
-
Female BALB/c mice, 6-8 weeks old, are used. All animal procedures are conducted in accordance with institutional guidelines for animal care.
-
-
Tumor Implantation:
-
CT26 cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS).
-
Each mouse is subcutaneously injected in the right flank with 1 x 10⁶ CT26 cells in a volume of 100 µL.
-
-
Treatment:
-
Tumor growth is monitored with calipers, and tumor volume is calculated using the formula: (length × width²)/2.
-
When tumors reach an average volume of approximately 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice/group).
-
This compound: Administered intravenously at a dose of 1.5 mg/kg daily for 8 days.
-
Anti-PD-1 Antibody: Administered intraperitoneally at a dose of 5 mg/kg every other day for a total of three treatments.
-
Combination Therapy: Both this compound and anti-PD-1 antibody are administered as described above.
-
Control Group: Administered with a vehicle control (e.g., PBS) following the same schedule as the STING agonist.
-
-
Efficacy Evaluation:
-
Tumor volumes are measured every 2-3 days until the endpoint.
-
Overall survival is monitored, and mice are euthanized when tumors reach a predetermined size (e.g., >2000 mm³) or show signs of ulceration or morbidity.
-
Immune Cell Profiling by Flow Cytometry
This protocol outlines the general steps for analyzing tumor-infiltrating lymphocytes (TILs).
-
Tumor Digestion:
-
At the study endpoint, tumors are excised, minced, and digested in a solution containing collagenase and DNase for 30-60 minutes at 37°C with agitation.
-
The cell suspension is then passed through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Staining:
-
Cells are washed with FACS buffer (PBS with 2% FBS).
-
For surface marker staining, cells are incubated with a cocktail of fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-PD-1) for 30 minutes at 4°C in the dark.
-
After washing, cells are fixed and permeabilized using a commercial fixation/permeabilization kit if intracellular staining (e.g., for FoxP3 or cytokines like IFN-γ) is required.
-
Intracellular antibodies are then added and incubated for 30 minutes at 4°C.
-
-
Data Acquisition and Analysis:
-
Stained cells are analyzed on a multicolor flow cytometer.
-
A gating strategy is applied to identify different immune cell populations (e.g., CD45+ leukocytes, then CD3+ T cells, followed by CD4+ and CD8+ subsets).
-
Multiplex Cytokine Analysis
This protocol is for the quantitative measurement of multiple cytokines from plasma or cell culture supernatants.
-
Sample Collection:
-
Blood is collected from mice via cardiac puncture into EDTA-coated tubes.
-
Plasma is separated by centrifugation at 2000 x g for 15 minutes at 4°C and stored at -80°C until analysis.
-
-
Assay Procedure:
-
A commercial multiplex cytokine assay kit (e.g., Luminex-based) is used according to the manufacturer's instructions.
-
Briefly, antibody-coupled magnetic beads specific for different cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL9, CXCL10) are incubated with plasma samples or standards.
-
After washing, a biotinylated detection antibody cocktail is added, followed by incubation with streptavidin-phycoerythrin (PE).
-
The beads are read on a multiplex analyzer, and the concentration of each cytokine is determined by interpolating from the standard curve.
-
Conclusion
This compound demonstrates potent activation of the STING pathway, leading to robust antitumor immunity in preclinical models. Its performance, particularly in combination with checkpoint inhibitors, positions it as a promising candidate for overcoming immunotherapy resistance. Comparative analysis with other STING agonists like MSA-2, ADU-S100, and MK-1454 reveals both common mechanisms of action and unique attributes, such as the oral bioavailability of MSA-2. The provided data and protocols offer a framework for further investigation and development of STING-targeting therapies. Future studies should focus on direct head-to-head comparisons in various immunotherapy-resistant tumor models to fully elucidate the therapeutic potential of these promising agents.
References
Decoding the Response to STING Agonists: A Comparative Guide to Biomarkers of Efficacy and Resistance
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, capable of transforming "cold," immune-desert tumors into "hot," T-cell inflamed microenvironments. However, the clinical success of STING agonists has been variable, underscoring the critical need for robust biomarkers to predict patient response and understand mechanisms of resistance. This guide provides a comparative overview of the key biomarkers associated with the efficacy of and resistance to STING agonists, supported by experimental data and detailed methodologies. As specific data for a designated "STING agonist-13" is not publicly available, this guide will focus on biomarkers relevant to STING agonists as a class, drawing on data from publicly disclosed preclinical and clinical studies of various STING agonists.
I. Biomarkers of Response to STING Agonists
A favorable response to STING agonist therapy is underpinned by the successful activation of the innate immune system, leading to a potent and durable anti-tumor adaptive immune response. Key biomarkers of response can be categorized by their role in the STING signaling cascade and the subsequent anti-tumor immune cycle.
Table 1: Key Biomarkers Predictive of Response to STING Agonist Therapy
| Biomarker Category | Specific Biomarker | Method of Detection | Rationale for Predictive Value | Supporting Data Highlights |
| STING Pathway Competency | cGAS (MB21D1) expression | IHC, RNA-seq | Essential for sensing cytosolic DNA and initiating STING signaling.[1] | Tumors with higher baseline cGAS expression may be more sensitive to therapies that induce DNA damage, thereby activating the STING pathway. |
| STING1 (TMEM173) expression | IHC, RNA-seq | The central adaptor protein in the pathway; its presence is required for agonist activity. | High STING expression has been observed in immune and stromal cells within responsive tumors, suggesting indirect activation mechanisms can be effective.[2][3] | |
| Phosphorylated STING (p-STING) | IHC, Western Blot | A direct indicator of STING pathway activation.[4] | Increased p-STING levels are a specific biomarker of target engagement and pathway activation following agonist administration.[4] | |
| Downstream Signaling & Effector Function | Type I Interferon (IFN-α/β) Signature | RNA-seq, qPCR, ELISA | A primary output of STING activation, crucial for dendritic cell maturation and T cell priming. | STING agonist treatment is associated with a dose-dependent induction of an IFN gene signature. |
| Chemokines (CXCL9, CXCL10, CCL5) | RNA-seq, ELISA, IHC | Recruit cytotoxic T lymphocytes (CTLs) and other immune cells to the tumor microenvironment. | Elevated levels of these chemokines are observed in the tumor microenvironment following STING agonist administration, correlating with increased T cell infiltration. | |
| Tumor Microenvironment (TME) Composition | Baseline CD8+ T cell infiltration | Flow Cytometry, IHC | A pre-existing immune response, even if suppressed, can be reinvigorated by STING agonists. | Intratumoral injection of STING agonists has been shown to increase the infiltration of CD8+ T cells in some tumors. |
| Dendritic Cell (DC) presence and activation (CD80, CD86) | Flow Cytometry, IHC | DCs are critical for antigen presentation and priming of T cell responses initiated by STING activation. | STING activity in dendritic cells is vital for mediating anti-tumor immunity. | |
| PD-L1 Expression | IHC | Upregulation of PD-L1 can be a consequence of IFN signaling, suggesting a potential for combination therapy with checkpoint inhibitors. | Increased PD-L1 expression is often observed after STING agonist treatment, providing a rationale for combination therapies. |
II. Biomarkers of Resistance to STING Agonists
Resistance to STING agonists can be intrinsic, stemming from defects in the signaling pathway, or acquired, developing as a result of compensatory immunosuppressive mechanisms.
Table 2: Key Biomarkers Associated with Resistance to STING Agonist Therapy
| Biomarker Category | Specific Biomarker | Method of Detection | Rationale for Resistance | Supporting Data Highlights |
| STING Pathway Defects | STING1 Gene Silencing (e.g., methylation) | Methylation-specific PCR, Bisulfite sequencing | Epigenetic silencing of the STING gene prevents the expression of the STING protein, rendering the pathway non-functional. | Methylation analysis of the STING promoter may serve as a biomarker to select patients for STING agonist therapy. |
| Loss-of-function mutations in STING1 | DNA Sequencing | Mutations can lead to a non-functional STING protein that cannot be activated by agonists. | Functional mutations in STING genes can suppress STING activity. | |
| Immunosuppressive TME | High levels of Regulatory T cells (Tregs) | Flow Cytometry, IHC | Tregs can dampen the anti-tumor immune response initiated by STING agonists. | An increase in Tregs can be a compensatory mechanism to STING-induced inflammation. |
| Myeloid-Derived Suppressor Cells (MDSCs) | Flow Cytometry | MDSCs are potent suppressors of T cell function and can be recruited to the TME. | A significant increase in MDSCs in the TME can be overcome with direct STING agonist administration. | |
| Upregulation of Inhibitory Pathways | Indoleamine 2,3-dioxygenase (IDO) expression | IHC, RNA-seq | IDO is an enzyme that depletes tryptophan, an essential amino acid for T cell proliferation and function. | STING activation can induce a rapid increase in IDO expression in the TME. |
| Cyclooxygenase-2 (COX-2) expression | IHC, RNA-seq | COX-2 produces prostaglandins that have immunosuppressive effects. | STING activation can lead to an increase in COX-2 expression, and co-treatment with a COX-2 inhibitor can enhance anti-tumor responses. |
III. Comparative Landscape of STING Agonists in Development
While a direct comparison with a "this compound" is not possible, a variety of STING agonists are advancing through clinical trials. These agents differ in their chemical structure (e.g., cyclic dinucleotides (CDNs) vs. non-CDNs), delivery methods, and potency, which may influence their biomarker profiles.
Table 3: Overview of Selected STING Agonists in Clinical Development
| STING Agonist | Developer | Type | Route of Administration | Key Clinical Trial Highlights & Biomarker Findings |
| ADU-S100 (MIW815) | Aduro Biotech/Novartis | CDN | Intratumoral | Showed modest monotherapy activity. Combination with spartalizumab (anti-PD-1) showed a tolerable safety profile and some anti-tumor responses. Biomarker data indicated elevations in systemic cytokines and infiltration of CD8+ T cells in some tumors. |
| MK-1454 | Merck | CDN | Intratumoral | Limited monotherapy activity but showed responses in combination with pembrolizumab (anti-PD-1). |
| TAK-676 (Dazostinag) | Takeda | Non-CDN | Intravenous | Showed dose-dependent induction of cytokine responses and activation/proliferation of immune cells in preclinical models. A Phase 1 study is evaluating biomarkers and pharmacokinetics. |
| E7766 | Eisai | Macrocycle-bridged CDN | Intratumoral | Showed activity across a broad range of human STING variants and induced complete tumor regression in some mouse models. |
| SNX281 | Silicon Therapeutics/Roivant | Non-CDN Small Molecule | Systemic | Currently in Phase 1 clinical trials for advanced solid tumors. |
| SB 11285 | Spring Bank Pharmaceuticals | Small Molecule Nucleic Acid Hybrid | Intratumoral, Intravenous | Aims to offer enhanced efficacy and safety over traditional STING agonists. |
| GSK3745417 | GlaxoSmithKline | Non-CDN | Intratumoral | Being evaluated as monotherapy and in combination with pembrolizumab. |
| MSA-2 | Oral | Oral | In a preclinical cervical cancer model, MSA-2 suppressed tumor growth and enhanced anti-PD-1 therapy. |
IV. Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable assessment of biomarkers. Below are summaries of key methodologies.
Immune Cell Profiling by Flow Cytometry
-
Objective: To quantify and characterize immune cell populations within the tumor microenvironment and peripheral blood.
-
Methodology:
-
Sample Preparation: Fresh tumor tissue is mechanically and enzymatically digested to obtain a single-cell suspension. Peripheral blood mononuclear cells (PBMCs) are isolated using density gradient centrifugation.
-
Antibody Staining: Cells are incubated with a cocktail of fluorescently labeled antibodies targeting specific cell surface and intracellular markers (e.g., CD3, CD4, CD8, FoxP3 for T cell subsets; CD11c, CD80, CD86 for dendritic cells; CD11b, Gr-1 for MDSCs).
-
Data Acquisition: Stained cells are analyzed on a multicolor flow cytometer, which measures the fluorescence intensity of each cell.
-
Data Analysis: Gating strategies are applied to identify and quantify different immune cell populations based on their marker expression profiles.
-
Cytokine and Chemokine Quantification by ELISA
-
Objective: To measure the concentration of soluble proteins such as cytokines and chemokines in plasma, serum, or cell culture supernatants.
-
Methodology:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: Samples and standards (a dilution series of the recombinant cytokine) are added to the wells. The cytokine in the sample binds to the capture antibody.
-
Detection: A biotinylated detection antibody, also specific for the cytokine, is added, followed by an enzyme-conjugated streptavidin.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Data Measurement: The absorbance of the colored product is measured using a plate reader, and the concentration of the cytokine in the sample is determined by comparison to the standard curve.
-
Protein Expression Analysis by Immunohistochemistry (IHC)
-
Objective: To visualize the expression and localization of specific proteins (e.g., PD-L1, cGAS, STING) within the tumor tissue.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned and mounted on slides.
-
Antigen Retrieval: The slides are treated to unmask the antigenic epitopes.
-
Antibody Incubation: The slides are incubated with a primary antibody specific for the protein of interest, followed by a secondary antibody conjugated to an enzyme.
-
Detection: A chromogenic substrate is added, which is converted by the enzyme to produce a colored precipitate at the site of the protein.
-
Counterstaining and Visualization: The slides are counterstained to visualize cell nuclei and are then examined under a microscope to assess the intensity and localization of the protein staining.
-
V. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in STING agonism is crucial for understanding the interplay of biomarkers.
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway, a key driver of innate immunity.
Experimental Workflow for Biomarker Analysis
Caption: A typical experimental workflow for biomarker discovery and validation.
Interplay of Biomarkers in Response and Resistance
Caption: Logical relationships between biomarkers and treatment outcomes.
VI. Conclusion
The development of predictive biomarkers for STING agonist therapy is paramount for optimizing patient selection and designing rational combination strategies. A comprehensive assessment of STING pathway integrity, downstream signaling, and the tumor immune microenvironment, both at baseline and on-treatment, will be crucial for realizing the full potential of this promising class of immunotherapies. As more data from ongoing clinical trials become available, the biomarker landscape for STING agonists will undoubtedly become more refined, paving the way for a more personalized approach to cancer treatment.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling STING Agonist-13
Essential safety protocols and operational plans are critical for the safe and effective use of potent research compounds like STING agonist-13. This guide provides immediate, essential safety information, detailed handling procedures, and disposal plans tailored for researchers, scientists, and drug development professionals. By adhering to these guidelines, you can mitigate risks and ensure a secure laboratory environment.
While a comprehensive toxicological profile for this compound is not yet fully established, a precautionary approach is paramount. The available Safety Data Sheet (SDS) advises treating this compound with care to avoid contact with skin and eyes, and to prevent inhalation.[1] This guide synthesizes the specific information available for this compound with best practices for handling potent, small-molecule immune modulators.
Immediate Safety and Personal Protective Equipment (PPE)
Your immediate priority when handling this compound is to prevent exposure. The following table summarizes the required Personal Protective Equipment (PPE).
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always wear two pairs of gloves when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required. Consider a disposable gown when handling larger quantities or during procedures with a high risk of splashing. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2] |
It is crucial to wear the appropriate PPE at all times when this compound is being handled.
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing the risk of exposure and contamination. The following diagram and steps outline the recommended procedure for handling this compound.
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Cover the work surface with absorbent, disposable bench paper.
-
Verify Emergency Equipment: Ensure that a spill kit, eyewash station, and safety shower are readily accessible and in good working order.
-
Weigh Compound: If working with the solid form, weigh the compound in a fume hood to minimize the risk of inhalation. Use anti-static weighing dishes.
-
Prepare Solution: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Perform Experiment: Conduct all experimental procedures with care, avoiding aerosol generation.
-
Decontaminate Surfaces: After handling is complete, decontaminate all work surfaces with a suitable cleaning agent, such as 70% ethanol, followed by a thorough wipe-down.
-
Dispose of Waste: All waste materials, including contaminated PPE, bench paper, and excess compound, must be disposed of as hazardous chemical waste.
-
Doff PPE and Wash Hands: Remove PPE in the designated area, avoiding self-contamination. Wash hands thoroughly with soap and water immediately after removing gloves.
Spill Management Plan
In the event of a spill, immediate and correct action is crucial to prevent exposure and the spread of contamination.
Spill Kit Contents
A dedicated spill kit for potent compounds should be readily available and include the following items:
| Item | Quantity | Purpose |
| Absorbent pads | 10-12 | To cover and absorb liquid spills. |
| Absorbent powder (for liquids) | 1 container | To solidify liquid spills for easier cleanup. |
| Dampened wipes (for powders) | 1 pack | To gently cover and contain powder spills without creating dust. |
| Chemical-resistant gloves | 2 pairs | For hand protection during cleanup. |
| Disposable gown | 1 | For body protection during cleanup. |
| N95 respirator | 1 | For respiratory protection during cleanup of powders. |
| Safety goggles | 1 | For eye protection during cleanup. |
| Scoop and scraper | 1 set | To collect absorbent material. |
| Labeled waste bags | 2 | For disposal of contaminated materials. |
| "Caution: Spill" sign | 1 | To alert others of the hazard. |
Spill Cleanup Procedure
The following workflow outlines the steps to take in the event of a spill.
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel. Post a warning sign to prevent others from entering.
-
Don Cleanup PPE: Put on the appropriate PPE from the spill kit, including a respirator if the spill involves a powder outside of a fume hood.
-
Contain the Spill:
-
For liquid spills: Cover the spill with absorbent pads or powder, working from the outside in to prevent spreading.
-
For powder spills: Gently cover the spill with dampened absorbent pads to avoid creating dust.[3]
-
-
Collect Waste: Once the spill is absorbed, use a scoop and scraper to collect the material and place it in a labeled hazardous waste bag.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable decontaminating solution, followed by a rinse with water.
-
Dispose of Waste: Seal the waste bag and place it in a second labeled bag. Dispose of all contaminated materials, including PPE, as hazardous chemical waste according to your institution's guidelines.
-
Report the Incident: Report the spill to your laboratory supervisor and institutional environmental health and safety (EHS) office.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, centrifuge tubes, gloves, bench paper, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Collection: Follow your institution's specific procedures for the collection and pickup of hazardous chemical waste. Ensure that the waste container is properly labeled with the chemical name and associated hazards.
By implementing these safety and logistical procedures, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their research. Always consult your institution's specific safety protocols and the manufacturer's most recent Safety Data Sheet for the most up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
